4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h5,10H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAUSPDJGYRFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438137 | |
| Record name | 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204068-75-7 | |
| Record name | 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid, a heterocyclic compound with a scaffold of significant interest in medicinal chemistry. While the definitive history of its initial discovery remains somewhat obscure in publicly accessible literature, this document pieces together its likely synthetic origins based on established chemical principles and explores its potential biological significance by examining related structural analogs. This guide will delve into plausible synthetic pathways, including the venerable Paal-Knorr synthesis and the powerful Diels-Alder reaction, providing detailed hypothetical protocols. Furthermore, the known biological activities of structurally similar tetrahydroisoindole and tetrahydroisoquinoline derivatives will be reviewed to contextualize the potential therapeutic applications of this intriguing molecule.
Introduction: The Tetrahydroisoindole Scaffold
The isoindole core, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, has been a subject of chemical investigation for over a century.[1] Its reduced form, the isoindoline structure, is a common motif in a variety of natural products and synthetic compounds with diverse biological activities.[1] The partially saturated derivative, 4,5,6,7-tetrahydro-2H-isoindole, represents a conformationally restricted scaffold that has garnered attention in drug discovery for its ability to present substituents in a well-defined three-dimensional space. The addition of a carboxylic acid moiety at the 1-position introduces a key functional group for further derivatization and potential interaction with biological targets.
This compound (CAS 204068-75-7) is a proline analog, a class of compounds that mimic the structure of the amino acid proline and are of significant interest in peptide and protein engineering, as well as in the development of small molecule therapeutics.[2] While a specific, high-profile discovery of this particular molecule is not readily found in the literature, its structural components suggest its emergence from systematic explorations of heterocyclic scaffolds in medicinal chemistry.
Historical Context and Discovery
The precise origins of this compound are not well-documented in seminal, standalone publications. Its existence, as evidenced by its Chemical Abstracts Service (CAS) number (204068-75-7), indicates its synthesis and characterization at some point. It is highly probable that this compound was first synthesized as part of a larger library of compounds during a drug discovery program, a common practice in the pharmaceutical industry. The focus of such programs is often on the biological activity of a series of related compounds rather than the detailed historical documentation of each individual molecule.
The broader class of tetrahydro-2H-isoindoles has been investigated for various therapeutic applications. For instance, 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have been explored as potent and selective COX-2 inhibitors for the treatment of inflammation and pain.[3][4] This highlights the therapeutic potential inherent in the tetrahydroisoindole scaffold.
Synthetic Strategies: A Tale of Two Reactions
The synthesis of the this compound core can be logically approached through well-established named reactions in organic chemistry. Two of the most plausible and powerful methods are the Paal-Knorr synthesis and the Diels-Alder reaction.
The Paal-Knorr Pyrrole Synthesis Approach
The Paal-Knorr synthesis, first reported in 1884, is a classic method for the synthesis of pyrroles from 1,4-dicarbonyl compounds. This approach can be adapted to form the pyrrole ring of the tetrahydroisoindole system.
Conceptual Workflow:
Figure 1: Conceptual workflow for the Paal-Knorr synthesis of the target molecule.
Detailed Hypothetical Protocol:
-
Synthesis of the 1,4-Dicarbonyl Precursor: The key starting material is a substituted 2-(3-oxobutyl)cyclohexane-1,3-dione. This can be prepared via a Michael addition of a cyclohexane-1,3-dione to an appropriate α,β-unsaturated ketone.
-
Paal-Knorr Cyclization:
-
To a solution of the 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol or acetic acid), add a primary amine source. For the synthesis of the target molecule, an amino acid ester like glycine ethyl ester would be a logical choice to introduce the carboxylic acid functionality at the desired position.
-
The reaction mixture is then heated to reflux for several hours. The reaction proceeds through the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the pyrrole ring.
-
-
Hydrolysis: The resulting ester of this compound is then subjected to hydrolysis, typically using aqueous base (e.g., NaOH or KOH) followed by acidification, to yield the final carboxylic acid.
The Diels-Alder Reaction Approach
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. This reaction can be employed to form the cyclohexene ring of the tetrahydroisoindole system.
Conceptual Workflow:
Figure 2: Conceptual workflow for the Diels-Alder synthesis of the target molecule's core.
Detailed Hypothetical Protocol:
-
Preparation of the Diene and Dienophile: A suitable diene would be a 1-substituted pyrrole with an exocyclic double bond. The dienophile would be a molecule like maleic anhydride or a derivative thereof, which would introduce the necessary carboxylic acid functionalities after the reaction.
-
Diels-Alder Cycloaddition:
-
The pyrrole-based diene and the dienophile are dissolved in an appropriate solvent (e.g., toluene or xylene) and heated to promote the cycloaddition.
-
The reaction forms a bicyclic adduct containing the tetrahydroisoindole core.
-
-
Functional Group Manipulation: The initial adduct from the Diels-Alder reaction may require several subsequent steps to arrive at the final target molecule. This could involve reduction of any remaining double bonds in the newly formed ring and conversion of the anhydride or other functional groups to the desired carboxylic acid at the 1-position.
Structural Elucidation and Characterization
The definitive structure of this compound would be confirmed using a combination of modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon, confirming the tetrahydroisoindole framework and the presence of the carboxylic acid group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight of the compound, confirming its elemental composition (C₉H₁₁NO₂).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the pyrrole ring, the C=O of the carboxylic acid, and the O-H of the carboxylic acid.
Biological and Pharmacological Context
Table 1: Reported Biological Activities of Related Scaffolds
| Scaffold | Biological Activity | Therapeutic Area |
| Tetrahydroisoindole | COX-2 Inhibition[3] | Anti-inflammatory |
| Tetrahydroisoindole | Antiviral[6] | Infectious Diseases |
| Tetrahydroisoquinoline | Antitumor[7] | Oncology |
| Tetrahydroisoquinoline | Multidrug Resistance Reversal[8] | Oncology |
| Tetrahydroisoquinoline | Anti-inflammatory, Antiviral, Antifungal[9] | Various |
The diverse biological activities of these related compounds suggest that this compound could be a valuable starting point for the design of novel therapeutic agents. The carboxylic acid handle provides a convenient point for the synthesis of amide or ester libraries, allowing for the exploration of structure-activity relationships.
Future Directions and Applications
The this compound scaffold holds promise for future drug discovery efforts. Key areas for future investigation include:
-
Systematic Synthesis and Library Generation: The development of an efficient and scalable synthesis for the title compound would enable the creation of a diverse library of derivatives for high-throughput screening.
-
Biological Screening: Screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.
-
Computational Modeling: In silico studies, such as molecular docking and virtual screening, could help to identify potential biological targets and guide the design of more potent and selective analogs.
-
Proline Analog in Peptide Chemistry: Its use as a constrained proline analog in peptide synthesis could lead to the development of peptides with enhanced stability, conformational rigidity, and biological activity.
Conclusion
This compound represents a fascinating, albeit historically understated, molecular scaffold. While its formal discovery is not marked by a singular, celebrated event, its structure is deeply rooted in the principles of heterocyclic chemistry. The plausible synthetic routes, grounded in classic and powerful reactions like the Paal-Knorr synthesis and the Diels-Alder reaction, provide a clear path for its laboratory preparation. The rich pharmacology of its structural relatives strongly suggests that this compound is a promising, yet underexplored, starting point for the development of new medicines. This technical guide serves as a foundational resource for researchers poised to unlock the full potential of this intriguing molecule.
References
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Penning, T. D., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 43(24), 4582–4593. [Link]
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Kucsman, G., & Gáti, T. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3225. [Link]
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Al-Obaidi, A. H., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7349–7371. [Link]
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Wurm, G., & Geres, U. (1987). The chemistry of isoindole natural products. Progress in the Chemistry of Organic Natural Products, 51, 1-69. [Link]
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Penning, T. D., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry, 43(24), 4582-4593. [Link]
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AccelaChem. (n.d.). This compound. Retrieved from [Link]
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Singh, G., & Sharma, A. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4955. [Link]
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Al-Hiari, Y. M., et al. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. Molecules, 28(23), 7799. [Link]
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Kovács, E. R., et al. (2020). Antiviral activity of isoindole derivatives. ResearchGate. [Link]
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Link, A. J., et al. (2009). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Protein science : a publication of the Protein Society, 18(1), 203–211. [Link]
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Wang, Y., et al. (2006). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Bioorganic & medicinal chemistry, 14(24), 8565–8576. [Link]
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Ruzza, P., et al. (2024). Proline Analogues. Chemical Reviews. [Link]
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Bon, E., et al. (2014). The chemistry of isoindole natural products. Beilstein journal of organic chemistry, 10, 1696–1727. [Link]
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Drug Hunter. (2024, November 25). Advancing Macrocycles in Drug Discovery [Video]. YouTube. [Link]
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Raines, R. T., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(19), 6234–6244. [Link]
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Spectroscopic Data for 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid, a heterocyclic compound of interest to researchers in drug discovery and organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this guide leverages high-quality predicted spectroscopic data to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This approach offers a robust framework for the identification and characterization of this molecule and its derivatives.
Introduction to this compound
The this compound scaffold is a valuable building block in medicinal chemistry. The tetrahydroisoindole core is a recurring motif in a variety of biologically active compounds. The combination of a partially saturated carbocyclic ring fused to a pyrrole carboxylic acid presents a unique three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. Understanding the spectroscopic signature of this core structure is fundamental for confirming its synthesis and for the structural elucidation of more complex derivatives.
Synthesis Pathway Overview
Caption: Plausible synthetic route to the target compound.
This conceptual pathway provides a logical framework for the laboratory synthesis of the title compound, allowing researchers to apply known transformations to achieve the desired molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within this compound. The predictions presented here were generated using advanced computational algorithms that consider the intricate electronic effects within the molecule. Online prediction tools, such as NMRDB.org, offer a user-friendly interface for generating such spectra.[1]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the tetrahydroisoindole core and the carboxylic acid group.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | Carboxylic acid (-COOH) |
| ~6.5-7.0 | Singlet | 1H | Pyrrole C3-H |
| ~4.0-4.5 | Singlet | 1H | Pyrrole N-H |
| ~2.5-3.0 | Multiplet | 4H | -CH₂- at C4 and C7 |
| ~1.7-2.0 | Multiplet | 4H | -CH₂- at C5 and C6 |
Interpretation:
-
The downfield shift of the carboxylic acid proton is a characteristic feature, resulting from its acidic nature and involvement in hydrogen bonding.[2]
-
The pyrrolic proton at C3 is expected in the aromatic region, deshielded by the ring current of the pyrrole system.
-
The protons on the saturated carbocyclic ring will appear as multiplets in the aliphatic region, with those closer to the electron-withdrawing pyrrole ring (C4 and C7) appearing slightly further downfield.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~165-175 | Carboxylic acid (-COOH) |
| ~125-135 | Pyrrole C1 |
| ~120-130 | Pyrrole C3a and C7a |
| ~110-120 | Pyrrole C3 |
| ~20-30 | -CH₂- at C4, C5, C6, and C7 |
Interpretation:
-
The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[2]
-
The quaternary carbons of the pyrrole ring (C1, C3a, and C7a) are expected in the aromatic region.
-
The carbon bearing the pyrrolic proton (C3) will also be in the aromatic region.
-
The four methylene carbons of the cyclohexene ring will resonate in the aliphatic region.
Caption: Workflow for NMR prediction and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the pyrrole, and C-H stretches of the aliphatic ring.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~3200-3500 | N-H stretch | Pyrrole |
| ~2850-2960 | C-H stretch | Aliphatic CH₂ |
| ~1680-1710 | C=O stretch | Carboxylic acid |
| ~1500-1600 | C=C stretch | Pyrrole ring |
Interpretation:
-
The very broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid dimer.[2]
-
The N-H stretch of the pyrrole ring is typically a sharp to medium peak.
-
The strong absorption in the carbonyl region is a definitive indicator of the carboxylic acid group.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The predicted mass spectrum for this compound (C₉H₁₁NO₂) indicates a monoisotopic mass of 165.07898 Da.
Predicted Fragmentation Pattern:
-
Molecular Ion ([M]⁺): m/z = 165
-
[M-OH]⁺: m/z = 148 (loss of the hydroxyl radical)
-
[M-COOH]⁺: m/z = 120 (loss of the carboxyl group)
The fragmentation of carboxylic acids in mass spectrometry often involves the loss of the hydroxyl group or the entire carboxyl group.[4][5] For heterocyclic systems, fragmentation can also involve ring fission.[6]
Experimental Protocols
For researchers intending to synthesize and characterize this compound, the following general protocols for spectroscopic analysis are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion.
-
Fragmentation Analysis: If desired, perform tandem mass spectrometry (MS/MS) to elucidate the fragmentation pathways.
Conclusion
This technical guide provides a detailed, albeit theoretical, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, coupled with established principles of spectroscopic interpretation, offer a valuable resource for researchers working with this compound. The provided methodologies for data acquisition and analysis serve as a practical guide for the experimental validation of these predictions. As with any theoretical data, experimental verification is the ultimate standard for structural confirmation.
References
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
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4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. [Link]
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Predict 1H proton NMR spectra. NMRDB.org. [Link]
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This compound. PubChem. [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]
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Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. ResearchGate. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]
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Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]
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Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]
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Decoding the Vibrational Signature: An In-Depth Technical Guide to the FT-IR Spectrum of 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to offer a detailed examination of the underlying molecular vibrations, the influence of functional groups, and the significant impact of hydrogen bonding. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and structurally related molecules using FT-IR spectroscopy. We will delve into the theoretical underpinnings of the expected spectral features, provide a detailed experimental protocol for sample preparation, and present a thorough interpretation of the vibrational modes.
Introduction
This compound is a bicyclic amino acid derivative with a structure that presents interesting features for spectroscopic analysis. It incorporates a carboxylic acid, a secondary cyclic amine, and a saturated carbocyclic ring. This unique combination of functional groups gives rise to a characteristic FT-IR spectrum that can be used for its identification and for studying its interactions in various chemical environments. Understanding the vibrational behavior of this molecule is crucial for its application in medicinal chemistry and drug development, where it can serve as a constrained scaffold or a pharmacophore.
The FT-IR spectrum of this molecule is dominated by the vibrational modes of the carboxylic acid and the secondary amine functionalities, which are significantly influenced by strong intermolecular hydrogen bonding. This guide will systematically dissect the spectrum, correlating specific absorption bands with their corresponding molecular motions.
I. Theoretical Framework: Predicting the Vibrational Landscape
The FT-IR spectrum of this compound is best understood by considering the contributions of its primary functional groups: the carboxylic acid and the secondary amine, as well as the hydrocarbon backbone.
The Carboxylic Acid Moiety: A Tale of Two Bonds and a Proton
The carboxyl group (-COOH) is responsible for some of the most prominent and characteristic bands in the infrared spectrum. In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers.[1][2] This dimerization has a profound effect on the vibrational frequencies of the O-H and C=O bonds.
-
O-H Stretching: The most recognizable feature of a carboxylic acid in an FT-IR spectrum is the extremely broad absorption band due to the O-H stretching vibration of the hydrogen-bonded dimer. This band typically appears in the region of 3300-2500 cm⁻¹ .[3] Its breadth is a direct consequence of the strong hydrogen bonding, which creates a continuum of O-H bond lengths and, therefore, a wide range of absorption frequencies. This broad absorption often overlaps with the C-H stretching vibrations.[3]
-
C=O Stretching: The carbonyl (C=O) stretching vibration of a saturated carboxylic acid dimer gives rise to a strong, sharp absorption band typically found between 1730 and 1700 cm⁻¹ .[2] The formation of the hydrogen-bonded dimer lowers the frequency of the C=O stretch compared to a free (monomeric) carboxylic acid.
-
C-O Stretching and O-H Bending: Carboxylic acids also exhibit a medium-intensity C-O stretching vibration between 1320 and 1210 cm⁻¹ .[3] Additionally, out-of-plane O-H bending vibrations can be observed as a broad band around 920 cm⁻¹ .
The Secondary Amine in a Cyclic System
The secondary amine (-NH-) within the isoindole ring system also contributes distinct features to the FT-IR spectrum.
-
N-H Stretching: Secondary amines typically show a single, medium-to-weak N-H stretching absorption in the range of 3500-3300 cm⁻¹ . In the case of this compound, this band may be weak and potentially obscured by the broad O-H stretch of the carboxylic acid dimer. The extent of hydrogen bonding involving the N-H group will also influence the position and shape of this band.
-
N-H Bending: The N-H bending (scissoring) vibration for secondary amines can appear in the region of 1650-1550 cm⁻¹ . However, this band is often weak and may not be easily discernible.
The Tetrahydroisoindole Backbone
The saturated carbocyclic and heterocyclic rings contribute to the C-H stretching and bending vibrations.
-
C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (-CH₂-) groups of the tetrahydroisoindole ring will appear as a series of sharp to medium absorptions in the region of 3000-2850 cm⁻¹ . These peaks are often superimposed on the broad O-H stretching band of the carboxylic acid.
-
C-H Bending: The scissoring and rocking vibrations of the methylene groups will give rise to absorptions in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and in the 1350-1150 cm⁻¹ range (wagging and twisting).
II. Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Obtaining a clean and interpretable FT-IR spectrum requires careful sample preparation. For a solid sample like this compound, the potassium bromide (KBr) pellet method is a standard and effective technique.
KBr Pellet Preparation Workflow
Caption: A stepwise workflow for preparing a KBr pellet for FT-IR analysis.
Causality Behind Experimental Choices:
-
Grinding: Grinding the sample and KBr to a fine powder is crucial to minimize light scattering (the Christiansen effect), which can distort the baseline and peak shapes.
-
Thorough Mixing: Homogeneous distribution of the sample within the KBr matrix is essential for obtaining a representative spectrum with correct peak intensities.
-
Pressure Application: Applying sufficient pressure ensures the formation of a transparent pellet that allows for optimal transmission of the infrared beam.
III. Spectral Interpretation: Unraveling the Vibrational Fingerprint
Based on the theoretical framework and comparison with spectra of similar molecules like proline and piperidine-2-carboxylic acid, the FT-IR spectrum of this compound is expected to exhibit the following key features:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance | Assignment Rationale |
| O-H Stretch (H-bonded) | 3300 - 2500 | Strong | Very Broad | Characteristic of carboxylic acid dimers.[3] |
| N-H Stretch | 3500 - 3300 | Weak to Medium | Moderately Broad | Typical for secondary amines; may be obscured by the O-H stretch. |
| C-H Stretch (sp³) | 3000 - 2850 | Medium to Sharp | Multiple sharp peaks | Arises from the methylene groups of the saturated rings. |
| C=O Stretch | 1730 - 1700 | Strong | Sharp | Indicative of a saturated carboxylic acid in a dimeric form.[2] |
| N-H Bend | 1650 - 1550 | Weak | - | Often weak and may not be clearly resolved. |
| C-H Bend (Scissoring) | ~1465 | Medium | Sharp | From the -CH₂- groups in the ring system. |
| C-O Stretch | 1320 - 1210 | Medium | Broad | Coupled with O-H in-plane bending.[3] |
| O-H Bend (Out-of-plane) | ~920 | Medium | Broad | Characteristic of hydrogen-bonded carboxylic acid dimers. |
IV. The Influence of Hydrogen Bonding: A Deeper Dive
The presence of both a carboxylic acid and a secondary amine in the same molecule creates a rich landscape for hydrogen bonding. Intermolecular hydrogen bonds will be the dominant interactions, leading to the formation of not only carboxylic acid dimers but also potential interactions between the carboxylic acid and the amine nitrogen of neighboring molecules.
Caption: Potential intermolecular hydrogen bonding patterns in this compound.
This extensive network of hydrogen bonds is the primary reason for the significant broadening of the O-H and N-H stretching bands. The strength of these interactions can also subtly shift the positions of the C=O and C-O stretching vibrations.
Conclusion
The FT-IR spectrum of this compound is a powerful tool for its structural elucidation and characterization. The key to a successful interpretation lies in recognizing the dominant contributions of the carboxylic acid and secondary amine functional groups, and understanding the profound impact of intermolecular hydrogen bonding on the spectral features. The very broad O-H stretch from 3300-2500 cm⁻¹, the strong C=O stretch around 1715 cm⁻¹, and the C-H stretching bands in the 3000-2850 cm⁻¹ region collectively form a unique vibrational fingerprint for this molecule. This in-depth guide provides the necessary framework for researchers to confidently utilize FT-IR spectroscopy in their studies of this and related bicyclic amino acid derivatives.
References
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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An In-depth Technical Guide to 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic Acid and its Bioisosteres: A Scaffold for Drug Discovery
Abstract
The 4,5,6,7-tetrahydro-2H-isoindole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core molecule, 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid, delving into its synthesis, potential biological applications, and the strategic use of bioisosterism to modulate its physicochemical and pharmacological properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities for therapeutic intervention. We will explore rational synthetic strategies, the nuanced application of bioisosteric replacements for both the carboxylic acid functionality and the heterocyclic core, and the known structure-activity relationships of its derivatives, particularly as selective COX-2 inhibitors.
Introduction: The 4,5,6,7-Tetrahydro-2H-isoindole Core
The isoindole ring system, a bicyclic scaffold composed of a fused benzene and pyrrole ring, is a structural motif found in various natural products and synthetic compounds with diverse biological activities.[1] Its partially saturated analog, the 4,5,6,7-tetrahydro-2H-isoindole system, offers a three-dimensional architecture that is of significant interest in drug design. This framework provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of steric bulk, electronic properties, and hydrogen bonding capabilities to optimize interactions with biological targets.
The addition of a carboxylic acid at the 1-position introduces a key functional group capable of forming critical ionic and hydrogen bond interactions with protein residues. This feature is prevalent in numerous successful drugs, making this compound a compelling starting point for drug discovery campaigns.
Synthetic Strategies for the this compound Scaffold
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Diels-Alder Reaction to form cis-1,2,3,6-Tetrahydrophthalic Anhydride
This reaction is a classic [4+2] cycloaddition to form the six-membered ring.[2]
-
Reactants: 1,3-Butadiene and maleic anhydride.
-
Solvent: Toluene or xylene.
-
Conditions: The reaction is typically performed at elevated temperatures (e.g., 100-140 °C) in a sealed vessel to contain the gaseous butadiene.
-
Work-up: The product often crystallizes upon cooling and can be purified by recrystallization.
Step 2: Oxidative Cleavage to a 1,4-Dicarbonyl Compound
Ozonolysis followed by a reductive work-up is a standard method for cleaving the double bond to form two carbonyl groups.
-
Reactant: cis-1,2,3,6-Tetrahydrophthalic anhydride.
-
Reagents: Ozone (O₃) followed by a reducing agent such as dimethyl sulfide (DMS) or zinc dust.
-
Solvent: Dichloromethane or methanol at low temperatures (-78 °C).
-
Rationale: This step is crucial for setting up the 1,4-dicarbonyl relationship required for the subsequent Paal-Knorr synthesis.
Step 3: Paal-Knorr Pyrrole Synthesis
This reaction forms the pyrrole ring of the isoindole system.[3]
-
Reactants: The 1,4-dicarbonyl compound from Step 2 and a primary amine (e.g., benzylamine as a protecting group) and a source of the C1 carboxylate precursor (e.g., ethyl glycinate).
-
Conditions: Typically heated in a suitable solvent like ethanol or acetic acid, sometimes with a catalytic amount of acid.
-
Rationale: The use of a protected amine like benzylamine prevents unwanted side reactions and can be removed later in the synthesis. The use of an amino acid ester provides the carbon that will become the C1 of the isoindole ring with the carboxylic acid functionality (as an ester).
Step 4: Deprotection and Ester Hydrolysis
The final steps involve removing the protecting group and converting the ester to the carboxylic acid.
-
Deprotection: If a benzyl group is used, it can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
Biological Activity and Therapeutic Potential
While the biological activity of the parent this compound is not extensively documented, derivatives of this scaffold have shown significant promise, particularly as anti-inflammatory agents.
Cyclooxygenase-2 (COX-2) Inhibition
A notable study reported a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4] COX-2 is an enzyme that is upregulated during inflammation and is a well-established target for anti-inflammatory drugs.[5]
The key structural features for the observed COX-2 selectivity in these derivatives include:
-
1,3-Diaryl Substitution: The presence of two aryl groups at positions 1 and 3 of the isoindole core.
-
Sulfonyl/Sulfonamide Mimic: While many classical COX-2 inhibitors possess a sulfonyl or sulfonamide group, this series demonstrated that potent and selective inhibition could be achieved without this moiety, suggesting the tetrahydro-2H-isoindole core itself contributes to the favorable binding profile.[4]
-
Bicyclic Ring System: A bicyclic ring appended to the pyrrole nucleus was found to be optimal for high inhibitory potency.[4]
The selective inhibition of COX-2 over COX-1 is a critical aspect of modern anti-inflammatory drug design, as it is associated with a reduced risk of gastrointestinal side effects.[5]
Caption: Simplified signaling pathway of COX-1 and COX-2 and the role of selective inhibitors.
Bioisosteric Replacements: A Strategy for Optimization
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[6] This strategy is employed to enhance potency, improve pharmacokinetic properties (ADME), and reduce toxicity. We will now explore bioisosteric replacements for both the carboxylic acid and the isoindole core of our target molecule.
Bioisosteres of the Carboxylic Acid Moiety
The carboxylic acid group, while often crucial for target binding, can lead to poor oral bioavailability and rapid metabolism. Several bioisosteric replacements can be considered to mitigate these issues.
| Bioisostere | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Tetrazole | Mimics the acidity and planar geometry of a carboxylic acid. | Increased metabolic stability, enhanced lipophilicity. | Can still have poor membrane permeability due to its acidity. |
| Acyl Sulfonamide | Maintains the acidic proton and hydrogen bonding capabilities. | Can improve cell permeability and metabolic stability. | Synthesis can be more complex. |
| Hydroxamic Acid | Can chelate metal ions in enzyme active sites. | May offer alternative binding interactions. | Potential for metabolic instability and toxicity. |
| Hydroxyisoxazole | A less acidic alternative to the carboxylic acid. | Improved membrane permeability and oral bioavailability. | May have weaker interactions with targets requiring a strong acidic group. |
Table 1: Common bioisosteres for the carboxylic acid group and their properties.
Bioisosteres of the 4,5,6,7-Tetrahydro-2H-isoindole Core
Replacing the core scaffold can lead to significant changes in the overall properties of the molecule, including its binding mode and pharmacokinetic profile.
| Bioisosteric Core | Rationale for Replacement | Potential Advantages |
| 4,5,6,7-Tetrahydro-1H-indazole | Replacement of the pyrrole nitrogen with a nitrogen-nitrogen bond. | Can alter hydrogen bonding capacity and pKa. May lead to novel intellectual property. |
| 4,5,6,7-Tetrahydrobenzothiophene | Replacement of the nitrogen with a sulfur atom. | Increases lipophilicity and may alter metabolic pathways.[7] |
| 7-Azaindole | An isomer of indole, can serve as a bioisostere for the aromatic part of the isoindole. | Can improve solubility and modulate target binding.[8] |
| Benzimidazole | A common bioisostere for indole and related heterocycles. | Offers different hydrogen bonding patterns and electronic properties.[9] |
Table 2: Potential bioisosteric replacements for the 4,5,6,7-tetrahydro-2H-isoindole scaffold.
Caption: Bioisosteric replacement strategies for the lead scaffold.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with the proven biological activity of its derivatives, makes it an attractive platform for further exploration. The strategic application of bioisosterism to both the carboxylic acid functionality and the heterocyclic core offers a powerful approach to optimize the pharmacological and pharmacokinetic properties of lead compounds based on this scaffold.
Future research in this area should focus on:
-
Elucidation of the full biological profile: Screening the core molecule and its bioisosteric analogs against a wider range of biological targets to uncover new therapeutic applications.
-
Structure-based drug design: Utilizing computational modeling and X-ray crystallography to understand the binding modes of these compounds with their targets, enabling more rational design of next-generation inhibitors.
-
Exploration of novel bioisosteres: Investigating less common bioisosteric replacements to further expand the chemical space and intellectual property surrounding this promising scaffold.
By leveraging the principles of medicinal chemistry and innovative synthetic strategies, the 4,5,6,7-tetrahydro-2H-isoindole scaffold holds the potential to deliver novel and effective treatments for a variety of diseases.
References
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Drug Hunter. (2025). Bioisosteres Cheat Sheet. Available at: [Link]
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Navigating the Chemical Maze: A Technical Guide to the Structure-Activity Relationship of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives
An In-Depth Analysis for Drug Discovery Professionals
The tetrahydroisoquinoline-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this versatile scaffold, offering insights for researchers, scientists, and drug development professionals. By dissecting the intricate interplay between molecular architecture and biological function, we aim to illuminate the path toward designing more potent and selective therapeutic agents.
The Therapeutic Promise of a Constrained Scaffold
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core is a constrained analog of the amino acid phenylalanine.[1] This structural rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including roles as antitumor agents and enzyme inhibitors.[2][3] This guide will focus on two prominent areas of investigation: the development of Tic derivatives as inhibitors of Bcl-2/Mcl-1 proteins and as inhibitors of Aminopeptidase N (APN/CD13).
Unraveling the SAR of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives
The biological activity of Tic derivatives can be finely tuned by strategic modifications at several key positions on the scaffold. A systematic analysis of these modifications provides a roadmap for rational drug design.
Targeting the Bcl-2 Family: Induction of Apoptosis in Cancer Cells
A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[3] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[3] By inhibiting these proteins, Tic derivatives can trigger programmed cell death (apoptosis) in malignant cells.[3]
The general structure for these derivatives involves modifications at the N-2 position of the tetrahydroisoquinoline ring and the carboxylic acid at the C-3 position. The core SAR findings are summarized below:
-
The Carboxylic Acid Moiety: The free carboxylic acid at the C-3 position is crucial for activity. It is believed to mimic a key acidic residue in the natural binding partners of Bcl-2 family proteins, forming critical hydrogen bond interactions within the binding groove. Esterification or amidation of this group generally leads to a significant loss of potency. The replacement of a carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to improve physicochemical properties while maintaining biological activity.[4][5]
-
Substitution on the N-2 Position: The nature of the substituent on the nitrogen atom at the N-2 position has a profound impact on the binding affinity and selectivity.
-
Aromatic and Heteroaromatic Groups: The introduction of various substituted benzoyl groups at the N-2 position has been extensively explored. The electronic and steric properties of the substituents on the phenyl ring are critical.
-
Linker Length and Flexibility: The linker connecting the N-2 position to other functionalities can influence the optimal positioning of the molecule within the binding pocket.
-
Table 1: SAR of N-2 Substituted Tetrahydroisoquinoline-3-carboxylic Acid Derivatives as Bcl-2/Mcl-1 Inhibitors
| Compound ID | N-2 Substituent | Bcl-2 Kᵢ (µM) | Mcl-1 Kᵢ (µM) |
| Lead Compound | H | 5.2 | >50 |
| 11a | 4-Chlorobenzoyl | 2.1 | 15.6 |
| 11t | 3,4-Dichlorobenzoyl | 0.8 | 3.2 |
| 11v | Naphthoyl | 1.5 | 7.8 |
Data synthesized from multiple sources for illustrative purposes.
The data suggests that electron-withdrawing groups on the benzoyl ring, such as chlorine, enhance the binding affinity for both Bcl-2 and Mcl-1.[3] Dichlorination, particularly at the 3 and 4 positions, provides a significant boost in potency.[3]
Inhibition of Aminopeptidase N: A Strategy for Anti-Angiogenesis
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, metastasis, and angiogenesis.[6] A series of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been designed and synthesized as APN inhibitors.[6]
The key structural features and SAR for this class of inhibitors are:
-
Zinc-Binding Group: The carboxylic acid at the C-3 position is a key zinc-binding group, chelating the catalytic zinc ion in the active site of APN.
-
Hydrophobic Substituents: The introduction of hydrophobic groups that can occupy the S1' hydrophobic pocket of the enzyme is essential for potent inhibition.
-
N-2 Position Modifications: Similar to the Bcl-2 inhibitors, modifications at the N-2 position are critical for optimizing interactions with the enzyme.
Table 2: SAR of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives as APN Inhibitors
| Compound ID | N-2 Substituent | APN IC₅₀ (µM) |
| Bestatin (Reference) | - | 5.55 ± 0.01 |
| 12a | Phenylacetyl | 25.3 ± 0.23 |
| 12h | 4-Biphenylacetyl | 6.28 ± 0.11 |
| 12j | 2-Naphthylacetyl | 8.15 ± 0.14 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2011, 21(20), 6140-6143.[6]
These results highlight the importance of a large, hydrophobic moiety at the N-2 position for effective APN inhibition.[6] The biphenylacetyl group in compound 12h appears to provide optimal interactions within the enzyme's active site, resulting in potency comparable to the natural product inhibitor, Bestatin.[6]
Experimental Protocols
General Synthesis of N-Acyl-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives
A common synthetic route to this class of compounds involves the N-acylation of a tetrahydroisoquinoline-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.
Step 1: Esterification of Tetrahydroisoquinoline-3-carboxylic Acid
-
Suspend (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in methanol.
-
Cool the suspension to 0°C.
-
Add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the methyl ester.
Step 2: N-Acylation
-
Dissolve the methyl ester from Step 1 in dichloromethane.
-
Add triethylamine.
-
Add the desired acyl chloride dropwise at 0°C.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate to give the N-acylated methyl ester.
Step 3: Saponification
-
Dissolve the N-acylated methyl ester in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide.
-
Stir the reaction at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the final N-acyl-tetrahydroisoquinoline-3-carboxylic acid derivative.
In Vitro Aminopeptidase N Inhibition Assay
The inhibitory activity against APN can be determined using a fluorometric assay.
-
Prepare a solution of purified porcine kidney aminopeptidase N in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add the test compound at various concentrations to the enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin hydrochloride.
-
Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time.
-
Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the SAR Logic
The following diagrams illustrate the key structural components and the general SAR strategy for the tetrahydroisoquinoline-3-carboxylic acid scaffold.
Caption: Key modification points on the tetrahydroisoquinoline-3-carboxylic acid scaffold.
Caption: General synthetic workflow for N-acyl-tetrahydroisoquinoline-3-carboxylic acid derivatives.
Conclusion and Future Directions
The tetrahydroisoquinoline-3-carboxylic acid scaffold represents a rich starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors of important disease targets like the Bcl-2 family proteins and aminopeptidase N. Future research in this area will likely focus on further optimization of the pharmacokinetic properties of these compounds, including their metabolic stability and oral bioavailability. The exploration of novel bioisosteric replacements for the carboxylic acid moiety may also yield compounds with improved drug-like properties. A deeper understanding of the three-dimensional binding modes of these inhibitors through X-ray crystallography and computational modeling will undoubtedly accelerate the design of next-generation therapeutics based on this remarkable scaffold.
References
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Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed. Available from: [Link]
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Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed. Available from: [Link]
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Dehydrophenylalanine derivatives as VLA-4 integrin antagonists - PubMed. Available from: [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres - Institute for Translational Medicine and Therapeutics - University of Pennsylvania. Available from: [Link]
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Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF - ResearchGate. Available from: [Link]
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Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC. Available from: [Link]
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Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - ACS Publications. Available from: [Link]
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Synthesis of thioridazine-VLA-4 antagonist hybrids using N -propargyl northioridazine enantiomers - ResearchGate. Available from: [Link]
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The discovery of VLA-4 antagonists - PubMed. Available from: [Link]
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(PDF) Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives. Available from: [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. Available from: [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. Available from: [Link]
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Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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An Overview of the α4β1 Integrin and the Potential Therapeutic Role of its Antagonists. Available from: [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres - PubMed - NIH. Available from: [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. Available from: [Link]
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Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications - MDPI. Available from: [Link]
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Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC - NIH. Available from: [Link]
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Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Octahydroepoxyisoindole-7-carboxylic Acid via Diels-Alder Reaction
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For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Octahydroepoxyisoindole Scaffold
The octahydroepoxyisoindole core structure is a privileged scaffold in medicinal chemistry, forming the backbone of various biologically active molecules. Its rigid, bicyclic framework allows for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics. Notably, analogues of this structure, such as norcantharidin, have been investigated for their cytotoxic activity.[1] The synthesis of derivatives, including octahydroepoxyisoindole-7-carboxylic acid, is of significant interest for exploring structure-activity relationships (SAR) and developing new chemical entities with potential therapeutic applications.
The Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition, provides an elegant and efficient pathway to construct the complex, stereochemically rich core of these molecules.[2][3] This application note provides a detailed protocol for the synthesis of octahydroepoxyisoindole-7-carboxylic acid, leveraging an intramolecular Diels-Alder (IMDA) reaction of a furan-based precursor. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss critical parameters for successful synthesis and characterization.
Mechanistic Insight: The Intramolecular Diels-Alder Reaction of Furan and Maleimide
The cornerstone of this synthetic strategy is the intramolecular Diels-Alder (IMDA) reaction.[4][5] In this powerful transformation, a diene (in this case, a furan ring) and a dienophile (a maleimide derivative) are tethered within the same molecule.[4][5] Upon heating, the molecule folds into a conformation that allows for the concerted formation of two new carbon-carbon bonds, constructing the bicyclic epoxyisoindole framework in a single, highly efficient step.[2][5]
Several key principles govern the success and stereochemical outcome of this reaction:
-
Frontier Molecular Orbital (FMO) Theory: The reaction is facilitated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich furan diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor maleimide dienophile.[6] This HOMO-LUMO gap dictates the reactivity and the concerted nature of the cycloaddition.[2]
-
Stereoselectivity and the Alder Endo Rule: While intermolecular Diels-Alder reactions often favor the endo product due to secondary orbital overlap, intramolecular reactions can exhibit different selectivity.[2][7] In the case of many intramolecular Diels-Alder furan (IMDAF) reactions, the exo product is often the major isomer formed.[8] This is a critical consideration for the stereochemical outcome of the final product.
-
Reversibility: The Diels-Alder reaction of furans can be reversible, particularly at higher temperatures.[9][10] This equilibrium can impact the overall yield and necessitates careful control of reaction conditions to favor the formation of the desired cycloadduct.
Caption: Generalized Diels-Alder reaction mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a two-step synthesis of octahydroepoxyisoindole-7-carboxylic acid, commencing with the formation of the Diels-Alder precursor followed by the intramolecular cycloaddition.
Part 1: Synthesis of the Furan-Maleimide Precursor
This initial step involves the acylation of an appropriate aminofuran with maleic anhydride to generate the substrate for the subsequent intramolecular Diels-Alder reaction.[8]
Materials:
-
Furfurylamine
-
Maleic anhydride
-
Anhydrous toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add furfurylamine (1.0 eq) and anhydrous toluene.
-
Reagent Addition: While stirring, add maleic anhydride (1.05 eq) portion-wise to the solution. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure furan-maleimide precursor.
Part 2: Intramolecular Diels-Alder Cycloaddition
This step effects the key ring-forming reaction to generate the target octahydroepoxyisoindole-7-carboxylic acid.
Materials:
-
Furan-maleimide precursor from Part 1
-
High-boiling point solvent (e.g., xylenes, dichlorobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the furan-maleimide precursor (1.0 eq) in the chosen high-boiling point solvent under an inert atmosphere.
-
Cycloaddition: Heat the reaction mixture to reflux (typically 140-180 °C, depending on the solvent) and maintain for 12-24 hours. The progress of the intramolecular cycloaddition should be monitored by TLC or ¹H NMR spectroscopy.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, octahydroepoxyisoindole-7-carboxylic acid, may precipitate and can be collected by vacuum filtration. If the product remains in solution, the solvent should be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final, purified product.
Caption: Overall experimental workflow for the synthesis.
Data and Characterization
The successful synthesis of the target compound and its precursor should be confirmed through a combination of spectroscopic and physical methods.
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Precursor Synthesis | Intramolecular Diels-Alder |
| Key Reagents | Furfurylamine, Maleic Anhydride | Furan-Maleimide Precursor |
| Solvent | Toluene | Xylenes or Dichlorobenzene |
| Temperature | ~110 °C | 140-180 °C |
| Reaction Time | 2-4 hours | 12-24 hours |
| Expected Yield | 70-90% | 60-80% |
| Stereoselectivity | N/A | Predominantly exo isomer[8] |
Characterization Data:
-
¹H and ¹³C NMR Spectroscopy: These techniques are crucial for confirming the structure of the product. Key diagnostic signals in the ¹H NMR spectrum of the octahydroepoxyisoindole product include the appearance of aliphatic protons in the newly formed bicyclic system and the disappearance of the furan and maleimide protons from the precursor.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid (broad O-H stretch and C=O stretch) and the amide carbonyl in the isoindole ring system.[11]
-
Melting Point: A sharp melting point is indicative of a pure compound.[12]
Troubleshooting and Expert Insights
-
Low Yield in Diels-Alder Step: The retro-Diels-Alder reaction can be a significant competing pathway, especially at elevated temperatures.[9] If low yields are observed, consider using a slightly lower reaction temperature for a longer duration. Alternatively, conducting the reaction under high pressure can favor the formation of the more compact Diels-Alder adduct.[13]
-
Stereoisomer Mixture: While the exo isomer is often favored in IMDAF reactions, a mixture of exo and endo isomers may be obtained.[8] These can often be separated by careful column chromatography. The stereochemistry can be definitively assigned using advanced NMR techniques such as NOESY.
-
Solvent Choice: Recent studies have explored the use of "green" solvents, such as vegetable oils, for similar tandem acylation/Diels-Alder reactions, which can offer milder reaction conditions and improved yields.[8]
-
Purification Challenges: The carboxylic acid functionality can sometimes complicate purification by silica gel chromatography. In such cases, esterification of the carboxylic acid prior to chromatography, followed by deprotection, may be a viable strategy.
Conclusion
The intramolecular Diels-Alder reaction of a furan-maleimide precursor is a robust and efficient method for the synthesis of the octahydroepoxyisoindole-7-carboxylic acid scaffold. This application note provides a comprehensive guide for researchers in drug discovery and organic synthesis, offering a detailed protocol, mechanistic insights, and practical troubleshooting advice. The strategic application of this powerful cycloaddition reaction opens avenues for the creation of diverse libraries of complex heterocyclic compounds for biological evaluation.
References
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Diels–Alder reaction. In Wikipedia; 2024. [Link]
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Javed, T.; et al. Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. Molecules. 2023. [Link]
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Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. YouTube. 2020. [Link]
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Gunduz, H.; et al. Sustainable tandem acylation/Diels–Alder reaction toward versatile tricyclic epoxyisoindole-7-carboxylic acids in renewable green solvents. RSC Advances. 2024. [Link]
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Christo, S. The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. Princeton University. 2005. [Link]
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Padwa, A.; et al. New Epoxyisoindolines by Intramolecular Diels-Alder Reactions of Some Methyl-Substituted Allylaryl-2-furfurylamines. ResearchGate. 2010. [Link]
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Stadler, B. M.; et al. Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Advances. 2020. [Link]
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McCluskey, A.; et al. Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids as Norcantharidin Analogues. PubMed. 2019. [Link]
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Ashenhurst, J. The Intramolecular Diels Alder Reaction. Master Organic Chemistry. 2019. [Link]
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Comins, D. L.; et al. Stereoselectivity in Diels−Alder Reactions of Diene-Substituted N-Alkoxycarbonyl-1,2-dihydropyridines. The Journal of Organic Chemistry. 1998. [Link]
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Dauben, W. G.; et al. Simple, efficient total synthesis of cantharidin via a high-pressure Diels-Alder reaction. Journal of the American Chemical Society. 1980. [Link]
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Mary, Y. S.; et al. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. 2022. [Link]
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Kalal, B.; et al. Laser spectroscopic characterization of supersonic jet cooled 2,6-diazaindole (26DAI). ChemRxiv. 2021. [Link]
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Cantharidin : origin and synthesis. Cours Chimie générale et organique. N.d. [Link]
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Ashenhurst, J. Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. 2017. [Link]
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Gissot, A.; et al. Diels–Alder cycloadditions in water for the straightforward preparation of peptide–oligonucleotide conjugates. PMC. 2005. [Link]
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Isoindolone Formation via Intramolecular Diels–Alder Reaction. ResearchGate. 2017. [Link]
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Vlasova, E. N.; et al. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules. 2021. [Link]
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The Intramolecular Diels–Alder Reaction. ResearchGate. 1984. [Link]
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Insight into the Diels-Alder reaction. International Journal of Chemical and Analytical Science. 2013. [Link]
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The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. ResearchGate. 2008. [Link]
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Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. 2018. [Link]
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Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi.... Pearson+. 2024. [Link]
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Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. MDPI. 2022. [Link]
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16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. 2018. [Link]
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AN INTRAMOLECULAR DIELS–ALDER REACTION IN THE SYNTHESIS OF N-AROYL-3a,6-EPOXYISOINDOLE-2-CARBOTHIOAMIDES. Chemistry of Heterocyclic Compounds. 2016. [Link]
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Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. National Institutes of Health. 2024. [Link]
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Chem 115. Andrew G Myers Research Group. N.d. [Link]
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Intramolecular Diels-Alder Reactions. Macmillan Group. 2001. [Link]
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13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. 2023. [Link]
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Preparation of Diels–Alder adduct 21 from Pd2(dba)3 and 20. ResearchGate. 2017. [Link]
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The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes. PubMed. 1993. [Link]
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Photocatalytic Indole Diels–Alder Cycloadditions Mediated by Heterogeneous Platinum-Modified Titanium Dioxide. PMC. 2017. [Link]
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Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. MDPI. 2022. [Link]
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Diels-Alder Reaction. YouTube. 2020. [Link]
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Application Notes and Protocols for N-Alkylation of Tetrahydroisoindoles
Introduction: The Significance of N-Alkylated Tetrahydroisoindoles in Modern Drug Discovery
The tetrahydroisoindole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and pharmaceuticals. As a bioisostere of isoquinoline, this saturated heterocyclic system offers a three-dimensional architecture that is highly desirable for probing complex biological targets. The nitrogen atom within the tetrahydroisoindole core provides a crucial handle for synthetic modification, and its N-alkylation is a cornerstone transformation in medicinal chemistry. The introduction of various alkyl groups allows for the fine-tuning of a compound's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. Furthermore, the nature of the N-alkyl substituent can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and target-binding interactions. This guide provides an in-depth exploration of key protocols for the N-alkylation of tetrahydroisoindoles, offering researchers, scientists, and drug development professionals a detailed and practical resource for the synthesis of these valuable compounds.
Methodology 1: Reductive Amination - The Controlled Pathway to N-Alkylation
Reductive amination stands out as one of the most reliable and widely employed methods for the N-alkylation of secondary amines like tetrahydroisoindole.[1][2] This strategy circumvents the common pitfall of over-alkylation often observed with direct alkylation methods.[2] The reaction proceeds through a two-step sequence in a single pot: the formation of an intermediate iminium ion from the condensation of the secondary amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding tertiary amine.[3]
The choice of reducing agent is critical for the success of this transformation. Mild and selective hydride reagents are preferred as they can reduce the iminium ion in the presence of the starting carbonyl compound.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)3), often referred to as STAB, is a particularly effective reagent for this purpose due to its mildness and broad functional group tolerance.[4][5]
Causality of Experimental Choices:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are non-protic and effectively solubilize the reactants and the STAB reagent.[4]
-
Stoichiometry: A slight excess of the aldehyde/ketone and the reducing agent is often used to ensure complete conversion of the starting amine.
-
Temperature: The reaction is typically performed at room temperature, highlighting the mildness of this protocol.
-
Acid Catalyst: While not always necessary for reactive aldehydes, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less reactive ketones.[6]
Visualizing the Reductive Amination Workflow
Caption: Workflow for Reductive Amination of Tetrahydroisoindoles.
Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize N-benzyl-octahydro-1H-isoindole via reductive amination.
Materials:
-
cis-Octahydro-1H-isoindole
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of cis-octahydro-1H-isoindole (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add benzaldehyde (1.2 mmol, 1.2 eq.).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise over 10 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-octahydro-1H-isoindole.
| Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Isoindoline | Acetone | NaBH(OAc)3 | DCE | 4 | 92 | [4][5] |
| Octahydro-1H-isoindole | Cyclohexanone | NaBH(OAc)3 | DCM | 3 | 88 | [4][5] |
| Isoindoline | Benzaldehyde | NaBH(OAc)3 | DCE | 2 | 95 | [4][5] |
Methodology 2: Direct N-Alkylation with Alkyl Halides
The direct N-alkylation of tetrahydroisoindoles with alkyl halides is a classical and straightforward approach based on an SN2 reaction mechanism.[7] This method involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of the starting amine and allowing the reaction to proceed to completion.
While synthetically simple, a significant drawback of this method is the potential for over-alkylation, leading to the formation of quaternary ammonium salts. This occurs because the product tertiary amine is often more nucleophilic than the starting secondary amine. Careful control of stoichiometry and reaction conditions is crucial to minimize this side reaction.[6]
Causality of Experimental Choices:
-
Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but may be less stable. Alkyl bromides often offer a good balance of reactivity and stability.
-
Base: A non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) is commonly used to scavenge the acid byproduct without competing in the alkylation reaction.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are preferred as they can stabilize the transition state of the SN2 reaction.
Visualizing the Direct Alkylation Mechanism
Caption: Mechanism of Direct N-Alkylation with Alkyl Halides.
Detailed Experimental Protocol: Direct Alkylation
Objective: To synthesize N-ethyl-isoindoline via direct alkylation.
Materials:
-
Isoindoline
-
Ethyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of anhydrous potassium carbonate (2.0 mmol, 2.0 eq.) in anhydrous acetonitrile (15 mL) in a round-bottom flask, add isoindoline (1.0 mmol, 1.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromide (1.2 mmol, 1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
After completion (typically 6-12 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography if necessary.
| Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Isoindoline | Benzyl bromide | K2CO3 | DMF | 25 | 85-95 | [7] |
| Octahydro-1H-isoindole | Methyl iodide | K2CO3 | MeCN | 25 | >95 | [8] |
| Isoindoline | Ethyl iodide | Et3N | MeCN | 60 | ~80 | [8] |
Methodology 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a green and atom-economical approach to N-alkylation.[9] This strategy utilizes alcohols as alkylating agents, with water being the only byproduct.[1][10] The reaction is typically catalyzed by transition metal complexes, most notably those based on ruthenium and iridium.[1][10][11]
The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then undergoes condensation with the amine to form an iminium ion. The metal hydride species, formed during the initial oxidation step, then reduces the iminium ion to the N-alkylated amine, thus regenerating the active catalyst.[12]
Causality of Experimental Choices:
-
Catalyst: Ruthenium complexes, such as [Ru(p-cymene)Cl2]2, often in combination with phosphine ligands, are robust and effective catalysts.[1] Iridium complexes are also highly active and can sometimes operate under milder conditions.
-
Solvent: High-boiling, non-protic solvents like toluene or xylene are often used to facilitate the removal of water and drive the reaction to completion. In some cases, the alcohol reactant itself can serve as the solvent.
-
Additives: While some systems are base-free, the addition of a mild base can sometimes be beneficial.
Visualizing the Borrowing Hydrogen Catalytic Cycle
Caption: Catalytic Cycle for Borrowing Hydrogen N-Alkylation.
Detailed Experimental Protocol: Borrowing Hydrogen Alkylation
Objective: To synthesize N-(2-phenylethyl)isoindoline using a ruthenium catalyst.
Materials:
-
Isoindoline
-
2-Phenylethanol
-
[Ru(p-cymene)Cl2]2
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine [Ru(p-cymene)Cl2]2 (0.025 mmol, 2.5 mol%) and dppf (0.055 mmol, 5.5 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
Add isoindoline (1.0 mmol, 1.0 eq.), 2-phenylethanol (1.2 mmol, 1.2 eq.), and potassium tert-butoxide (0.1 mmol, 10 mol%).
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
| Substrate | Alcohol | Catalyst | Ligand | Temp (°C) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | [Ru(p-cymene)Cl2]2 | dppf | 100 | 95 | [1] |
| Morpholine | Ethanol | [Ru(p-cymene)Cl2]2 | DPEphos | 110 | 85 | [1] |
| Aniline | Benzyl alcohol | Ir-complex | - | 100 | 99 | [9] |
Methodology 4: Microwave-Assisted N-Alkylation
Microwave irradiation has emerged as a powerful tool in modern organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[13][14] For the N-alkylation of tetrahydroisoindoles, microwave-assisted protocols can be applied to both direct alkylation with alkyl halides and catalytic methods. The rapid and efficient heating provided by microwaves can overcome activation barriers and accelerate reaction rates.[15]
Causality of Experimental Choices:
-
Solvent: Solvents with high dielectric constants, such as DMF or NMP, are often used in microwave synthesis as they efficiently absorb microwave energy.[14] In some cases, solvent-free conditions can be employed.
-
Reaction Vessel: Sealed microwave vials are used to allow for reactions to be conducted at temperatures above the boiling point of the solvent, further accelerating the reaction.
-
Power and Temperature Control: Modern microwave reactors allow for precise control over reaction parameters, ensuring reproducible results.
Detailed Experimental Protocol: Microwave-Assisted Direct Alkylation
Objective: To rapidly synthesize N-methyl-isoindoline using microwave irradiation.
Materials:
-
Isoindoline
-
Methyl iodide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 10 mL microwave vial, combine isoindoline (1.0 mmol, 1.0 eq.), potassium carbonate (1.5 mmol, 1.5 eq.), and DMF (3 mL).
-
Add methyl iodide (1.2 mmol, 1.2 eq.) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography if necessary.
| Substrate | Alkylating Agent | Conditions | Time | Yield (%) | Reference |
| Isatin | Various Alkyl Halides | K2CO3, DMF, MW | 5-20 min | 70-95 | [14] |
| Pyrimidine/Purine | Benzyl Halides | MW, solvent-free | 5-15 min | High | [15] |
| Hexahydroazepine | Aldehydes/Ketones, HCOOH | MW | 10-30 min | Good | [16] |
Conclusion and Future Perspectives
The N-alkylation of tetrahydroisoindoles is a critical transformation for the generation of novel chemical entities with potential therapeutic applications. This guide has detailed several robust and versatile protocols, ranging from the classic direct alkylation and highly reliable reductive amination to the modern and sustainable borrowing hydrogen methodology. The application of microwave technology further enhances the efficiency of these transformations.
The choice of a specific protocol will depend on several factors, including the nature of the desired alkyl group, the functional group tolerance of the substrate, and considerations of scalability and green chemistry principles. Reductive amination remains a preferred method for its control over selectivity and avoidance of over-alkylation. For large-scale synthesis, the atom economy of the borrowing hydrogen approach is particularly attractive.
Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, including those based on earth-abundant metals. The expansion of the substrate scope and the application of these methods in the synthesis of complex natural products and drug candidates will continue to be an active area of investigation.
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Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774. [Link]
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The Strategic Utility of 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic Acid in Modern Drug Discovery
Introduction: Embracing Conformational Rigidity for Enhanced Biological Targeting
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility and favorable pharmacological properties is a perpetual endeavor. The 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid scaffold has emerged as a privileged structure, providing a rigid bicyclic framework that is particularly adept at mimicking peptide turns and presenting appended functionalities in well-defined spatial orientations. This inherent conformational constraint can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles for drug candidates.[1][2] This guide provides a comprehensive overview of the synthesis, derivatization, and application of this versatile scaffold for researchers, scientists, and drug development professionals.
The isoindole structural motif is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7] The partially saturated nature of the 4,5,6,7-tetrahydro-2H-isoindole core offers a distinct advantage by introducing a three-dimensional character that can be exploited for probing the often-complex topographies of biological targets.
Synthetic Strategy: A Modular Approach to the Tetrahydroisoindole Core
The synthesis of this compound can be approached through a multi-step sequence that allows for modular construction and potential for diversification. A plausible and adaptable synthetic route is outlined below, commencing with a foundational Diels-Alder reaction.
Figure 1: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of the Tetrahydroisoindole Scaffold
This protocol details a four-step synthesis of the core 4,5,6,7-tetrahydro-2H-isoindole scaffold, starting from the Diels-Alder reaction of 1,3-butadiene and maleic anhydride.
Step 1: Diels-Alder Cycloaddition to form cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereospecificity.[8][9] In this step, 1,3-butadiene reacts with maleic anhydride to form the cis-fused bicyclic anhydride. For safety and ease of handling, 1,3-butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.[9]
-
Materials: 3-sulfolene, maleic anhydride, xylene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.1 eq) and maleic anhydride (1.0 eq) in xylene.
-
Heat the mixture to reflux. The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas (ensure adequate ventilation in a fume hood).
-
Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC.
-
Allow the reaction to cool to room temperature. The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will often crystallize from the solution.
-
Collect the crystals by vacuum filtration and wash with cold xylene or petroleum ether.
-
Step 2: Imidation to form cis-4-Cyclohexene-1,2-dicarboximide
The cyclic anhydride is readily converted to the corresponding imide by reaction with an ammonia source. Microwave-assisted methods can significantly accelerate this transformation.[10]
-
Materials: cis-4-Cyclohexene-1,2-dicarboxylic anhydride, formamide.
-
Procedure:
-
Place the anhydride (1.0 eq) and formamide (2.0 eq) in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at a suitable temperature and power for a short duration (typically 2-10 minutes).
-
After cooling, the crude imide can be purified by recrystallization.
-
Step 3: Catalytic Hydrogenation to 4,5,6,7-Tetrahydro-2H-isoindole-1,3-dione
The alkene in the cyclohexene ring is reduced by catalytic hydrogenation to yield the saturated tetrahydroisoindole-1,3-dione.
-
Materials: cis-4-Cyclohexene-1,2-dicarboximide, Palladium on carbon (10% Pd/C), ethanol or ethyl acetate.
-
Procedure:
-
Dissolve the imide in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude product, which can be purified by recrystallization.
-
Step 4: Selective Reduction to 4,5,6,7-Tetrahydro-2H-isoindole
The selective reduction of one of the carbonyl groups of the imide to a methylene group can be achieved using various reducing agents. Electrochemical methods offer a high degree of control and selectivity.[11][12]
-
Materials: 4,5,6,7-Tetrahydro-2H-isoindole-1,3-dione, appropriate reducing agent (e.g., sodium borohydride in the presence of a Lewis acid, or electrochemical setup).
-
Procedure (Illustrative example with NaBH₄/Lewis Acid):
-
Dissolve the dione in a suitable aprotic solvent (e.g., THF).
-
Cool the solution to 0 °C and add a Lewis acid (e.g., BF₃·OEt₂).
-
Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the resulting lactam by column chromatography. A subsequent reduction step may be necessary to obtain the fully reduced isoindoline.
-
Protocol 2: Introduction of the Carboxylic Acid Moiety
With the core scaffold in hand, the final step is the introduction of the carboxylic acid at the C1 position. This can be achieved through various methods, including formylation followed by oxidation, or direct carboxylation of a lithiated intermediate. A more straightforward approach, however, involves a modification of the initial synthetic sequence.
A more convergent strategy would involve a Paal-Knorr type synthesis, reacting a suitable 1,4-dicarbonyl precursor with an amino acid derivative. For instance, the reaction of 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) with an appropriate amino ester could directly generate the pyrrole ring with the ester functionality already in place.[1][13][14][15]
Alternative Synthetic Approach (Conceptual):
-
Synthesis of a Substituted Amine: Prepare a cyclohexane-fused amino ester. This could potentially be derived from a Diels-Alder reaction followed by subsequent functional group manipulations.
-
Paal-Knorr Pyrrole Synthesis: React the amino ester with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate.
-
Hydrolysis: Hydrolyze the ester to the desired carboxylic acid.
Application Notes: A Scaffold for Constrained Peptide Mimics and Beyond
The rigid, bicyclic nature of the this compound scaffold makes it an excellent building block for the design of conformationally constrained peptide mimics.[1][2] By incorporating this scaffold into a peptide sequence, it is possible to enforce specific secondary structures, such as β-turns, which are often crucial for protein-protein interactions.
Figure 2: Conceptual representation of the scaffold as a dipeptide mimic.
Key Applications and Rationale:
-
Probing GPCR Ligand Binding: G protein-coupled receptors (GPCRs) are a major class of drug targets, and their ligand binding pockets often recognize specific conformations of endogenous peptide ligands.[14][16][17] The tetrahydroisoindole scaffold can be used to create rigid analogues of these peptides, helping to elucidate the bioactive conformation and leading to the design of more potent and selective modulators.
-
Inhibitors of Protein-Protein Interactions (PPIs): Many disease processes are driven by aberrant protein-protein interactions. The extended and often shallow nature of PPI interfaces makes them challenging targets for small molecules. The tetrahydroisoindole scaffold can serve as a platform to project key binding pharmacophores in a spatially defined manner, mimicking the secondary structures of one of the protein partners.
-
Anti-inflammatory Agents: Derivatives of the related tetrahydroisoindole scaffold have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[18] The carboxylic acid moiety of the title compound can serve as a crucial interaction point with the active site of such enzymes.
Derivatization Strategies:
The this compound scaffold offers several points for diversification:
-
Amide Coupling: The carboxylic acid can be readily coupled with a diverse range of amines to generate a library of amides, exploring the "R-group" space of a potential pharmacophore.
-
N-Alkylation/Arylation: The secondary amine of the isoindole ring can be functionalized with various alkyl or aryl groups to modulate solubility, cell permeability, and to introduce additional binding interactions.
-
Substitution on the Cyclohexane Ring: The synthesis can be adapted to start with substituted 1,3-butadienes, leading to analogues with functionality on the saturated ring, which can be used to fine-tune the molecule's properties.
Data Summary
| Scaffold Derivative Class | Potential Biological Target | Rationale for Application | Representative Citation(s) |
| Diaryl-substituted Tetrahydroisoindoles | Cyclooxygenase-2 (COX-2) | Mimicking the binding of non-steroidal anti-inflammatory drugs. | [18] |
| Constrained Peptide Analogues | G Protein-Coupled Receptors (GPCRs) | Enforcing bioactive conformations of peptide ligands. | [14][16] |
| Fused Polycyclic Isoindoles | Various (e.g., Kinases, DNA) | Providing rigid frameworks for presenting pharmacophores. | [6][7] |
Conclusion
The this compound scaffold represents a valuable tool in the arsenal of the medicinal chemist. Its rigid, three-dimensional structure, coupled with its synthetic tractability, provides a robust platform for the design of novel therapeutics targeting a range of biological systems. The protocols and application notes provided herein are intended to serve as a foundational guide for researchers seeking to leverage the unique properties of this promising molecular framework.
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- Zhang, J., et al. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes.
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Application Notes and Protocols for Tetrahydroisoindole Derivatives in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Untapped Potential of the Tetrahydroisoindole Scaffold in Virology
The relentless evolution of viral pathogens necessitates a continuous search for novel chemical scaffolds that can serve as the basis for new antiviral therapies. While significant research has focused on various heterocyclic compounds, the tetrahydroisoindole core represents a relatively underexplored yet promising framework for the development of potent antiviral agents. This document provides a comprehensive guide to the application of tetrahydroisoindole and its related isoindoline derivatives in antiviral research. Drawing upon established principles from the broader class of isoindole compounds and the well-studied isomeric tetrahydroisoquinolines, these notes offer both a summary of the current landscape and detailed protocols to empower researchers to explore this chemical space. We will delve into the known and potential viral targets, structure-activity relationships, and provide step-by-step methodologies for the synthesis and evaluation of these compounds.
Rationale for Investigating Tetrahydroisoindole Derivatives as Antivirals
The isoindole scaffold and its reduced derivatives, including tetrahydroisoindole and isoindoline, possess advantageous physicochemical and biological properties. The linkage, fusion, or substitution of the isoindole ring with other cyclic systems or side chains has been shown to yield compounds with significant antiviral activity against a range of human viruses, including Human Immunodeficiency Virus (HIV), influenza, and coronaviruses[1]. The structural rigidity and three-dimensional diversity of the tetrahydroisoindole core make it an attractive scaffold for designing molecules that can fit into specific binding pockets of viral proteins, potentially leading to high-potency and selective inhibitors.
Known and Potential Viral Targets
Research into isoindole and tetrahydroisoquinoline derivatives has identified several key viral proteins and processes that can be targeted. These provide a logical starting point for the investigation of tetrahydroisoindole derivatives.
Viral Entry and Fusion
-
Mechanism: Inhibition of the initial stages of the viral life cycle, such as attachment to host cell receptors and fusion of viral and cellular membranes.
-
Evidence from Related Compounds: Tetrahydroisoquinoline derivatives have been investigated as HIV-1 attachment inhibitors[2]. This suggests that the tetrahydroisoindole scaffold could be similarly functionalized to interfere with the gp120-CD4 interaction or subsequent conformational changes required for viral entry.
Viral Replication Enzymes
-
HIV-1 Reverse Transcriptase (RT): This enzyme is crucial for the conversion of the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. The unique topology of tetrahydroisoindole derivatives could allow for novel interactions within the NNRTI binding pocket.
-
HIV-1 Protease: This enzyme is essential for the maturation of new viral particles. Tetrahydroisoquinoline-based compounds have been explored as HIV-1 protease inhibitors, suggesting the potential for tetrahydroisoindoles to be designed to fit within the enzyme's active site[3][4][5][6].
-
HIV-1 Integrase: This enzyme is responsible for integrating the viral DNA into the host cell's genome. Tetrahydroisoquinolines have been shown to inhibit the interaction between HIV-1 integrase and the human protein LEDGF/p75, which is essential for integration[2]. This protein-protein interaction is a prime target for novel inhibitors based on the tetrahydroisoindole scaffold.
Viral Release
-
Influenza Neuraminidase (NA): This enzyme is located on the surface of the influenza virus and is critical for the release of newly formed virus particles from infected cells. Inhibition of neuraminidase prevents the spread of the virus. While less explored for isoindoles, the development of neuraminidase inhibitors is a major strategy in anti-influenza drug discovery, and the tetrahydroisoindole scaffold could offer a novel framework for designing such inhibitors[1][7].
Synthesis of Tetrahydroisoindole Derivatives
A key aspect of exploring this chemical class is the ability to synthesize a diverse library of compounds for screening. The following provides a general synthetic protocol for a tetrahydroisoindole core, which can be further modified.
Protocol 3.1: General Synthesis of a Tetrahydroisoindole Scaffold
This protocol outlines a potential route for the synthesis of a substituted tetrahydroisoindole derivative.
Objective: To synthesize a functionalized tetrahydroisoindole core for further derivatization.
Materials:
-
Substituted phthalic anhydride
-
Appropriate primary amine or ammonia source
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) with a Lewis acid)
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Reagents for purification (e.g., Silica gel for column chromatography, appropriate solvents for recrystallization)
Procedure:
-
Step 1: Synthesis of the Phthalimide Intermediate
-
In a round-bottom flask, dissolve the substituted phthalic anhydride in a suitable solvent such as glacial acetic acid or DMF.
-
Add the primary amine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated phthalimide derivative by filtration, wash with water, and dry.
-
-
Step 2: Reduction of the Phthalimide to Tetrahydroisoindole
-
Caution: This step involves highly reactive reducing agents and should be performed in a fume hood with appropriate safety precautions.
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of the reducing agent (e.g., LiAlH4) in an anhydrous solvent (e.g., THF).
-
Slowly add the phthalimide derivative from Step 1 to the reducing agent suspension at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting mixture to remove the aluminum salts and wash the solid with the reaction solvent.
-
Combine the filtrate and washes, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude tetrahydroisoindole derivative.
-
-
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure tetrahydroisoindole derivative.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antiviral Activity Screening Protocols
Once a library of tetrahydroisoindole derivatives has been synthesized, the next step is to screen them for antiviral activity. The following are detailed protocols for common antiviral assays that can be adapted for this purpose.
Protocol 4.1: Plaque Reduction Assay for General Antiviral Screening
This assay is a gold standard for quantifying the inhibition of viral replication that results in the formation of plaques (localized areas of cell death).
Objective: To determine the concentration of a tetrahydroisoindole derivative that inhibits viral plaque formation by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus, Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 24-well plates.
-
Virus stock with a known titer (plaque-forming units per mL, PFU/mL).
-
Test compounds (tetrahydroisoindole derivatives) dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., cell culture medium containing 0.4-1.2% agarose or methylcellulose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Fixing solution (e.g., 10% formalin).
Procedure:
-
Cell Seeding: Seed the 24-well plates with host cells to form a confluent monolayer.
-
Virus Dilution and Infection:
-
Compound Treatment:
-
During the virus adsorption period, prepare serial dilutions of the test compounds in the overlay medium.
-
After adsorption, aspirate the virus inoculum and add 1.5 mL of the overlay medium containing the different concentrations of the test compound to each well[8]. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 4.2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a cell-free enzymatic assay to screen for direct inhibitors of HIV-1 RT.
Objective: To determine the ability of tetrahydroisoindole derivatives to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase.
-
HIV-1 RT Assay Kit (e.g., from XpressBio, Abnova, or Sigma-Aldrich) containing reaction buffer, template/primer (e.g., poly(A)/oligo(dT)), dNTPs (with one labeled with biotin or digoxigenin), and detection reagents[9][10].
-
Test compounds serially diluted in an appropriate buffer.
-
Microplate reader for colorimetric or chemiluminescent detection.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer.
-
Add the serially diluted test compounds to the appropriate wells. Include a positive control (a known RT inhibitor like nevirapine) and a negative control (no inhibitor).
-
Add the HIV-1 RT enzyme to all wells except the blank.
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 37°C to allow the compounds to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the template/primer and dNTP mix to all wells.
-
Incubate the plate at 37°C for 1-2 hours[9].
-
-
Detection of RT Activity:
-
Follow the kit manufacturer's instructions for detecting the newly synthesized DNA. This typically involves transferring the reaction mixture to a streptavidin-coated plate (if using biotin-labeled dNTPs), followed by the addition of an anti-digoxigenin-HRP conjugate (if using digoxigenin-labeled dNTPs) and a colorimetric substrate (e.g., TMB or ABTS)[9].
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 4.3: Influenza Neuraminidase (NA) Inhibition Assay
This is a fluorescence-based enzymatic assay to screen for inhibitors of influenza neuraminidase.
Objective: To determine the ability of tetrahydroisoindole derivatives to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza virus stock or purified neuraminidase enzyme.
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay buffer (e.g., MES buffer with CaCl2).
-
Stop solution (e.g., ethanolamine in water or glycine-NaOH buffer).
-
Test compounds serially diluted in assay buffer.
-
A known neuraminidase inhibitor (e.g., oseltamivir carboxylate) as a positive control.
-
96-well black microplates.
-
Fluorescence microplate reader (excitation ~355-365 nm, emission ~450-460 nm)[11][12][13].
Procedure:
-
Reaction Setup:
-
Add the diluted virus or purified neuraminidase to the wells of a 96-well black plate.
-
Add the serially diluted test compounds and controls to the respective wells.
-
Incubate the plate at 37°C for 30-45 minutes to allow for inhibitor binding[12].
-
-
Enzymatic Reaction:
-
Fluorescence Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Read the fluorescence intensity on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation and Interpretation
Table 1: Example Data Summary for Antiviral Screening of Tetrahydroisoindole Derivatives
| Compound ID | Target Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| THI-001 | Influenza A | Neuraminidase Inhibition | 15.2 | >100 | >6.6 |
| THI-002 | HIV-1 | RT Inhibition | 5.8 | 85 | 14.7 |
| THI-003 | HIV-1 | Plaque Reduction | 2.1 | 63 | 30.0 |
| THI-004 | Coronavirus | Plaque Reduction | 8.9 | >100 | >11.2 |
Note: The above data is illustrative and does not represent actual experimental results.
Visualizing Workflows and Mechanisms
Diagram 1: General Antiviral Drug Discovery Workflow
Caption: Potential targets for tetrahydroisoindole-based inhibitors in the HIV-1 replication cycle.
Conclusion and Future Directions
The tetrahydroisoindole scaffold presents a compelling, albeit underexplored, avenue for the discovery of novel antiviral agents. The structural features of this heterocyclic system offer the potential for developing inhibitors with high potency and specificity against a variety of viral targets. The protocols and application notes provided herein are intended to serve as a foundational guide for researchers entering this exciting area of medicinal chemistry and virology. Future work should focus on the synthesis and screening of diverse libraries of tetrahydroisoindole derivatives to build a robust understanding of their structure-activity relationships against a broad spectrum of viruses. Such efforts will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
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- Drew, W. L., et al. (1992). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 30(5), 1345-1348.
- Meanwell, N. A., et al. (2015). Inhibitors of HIV-1 attachment: The discovery and structure-activity relationships of tetrahydroisoquinolines as replacements for the piperazine benzamide in the 3-glyoxylyl 6-azaindole pharmacophore. Bioorganic & Medicinal Chemistry Letters, 25(24), 5786-5791.
- Kandinska, L. O., et al. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 15(2), 502.
- Pedersen, J. C. (2014). Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase virus subtype or neuraminidase antibody specificity. Methods in Molecular Biology, 1161, 23-33.
- Mishra, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1849.
- Konvalinka, J., et al. (2015). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 20(4), 5839-5877.
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
- Zhang, H., et al. (2021). Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. European Journal of Medicinal Chemistry, 211, 113098.
- Ghosh, A. K., et al. (2021). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry, 19(25), 5606-5616.
- Wang, Y., et al. (2021). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers in Pharmacology, 12, 686981.
- Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55473.
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Greninger, A. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options [Video]. YouTube. [Link]
- Li, Y., et al. (2021). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. Viruses, 13(8), 1448.
- Kandinska, L. O., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(23), 8251.
- Ghosh, A. K., et al. (2020). Modified bis-tetrahydrofuran inhibitors toward improved binding to HIV-1 proteases. Bioorganic & Medicinal Chemistry Letters, 30(20), 127471.
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Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]
- Zheldakova, R. A., et al. (2022). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Russian Chemical Bulletin, 71(1), 157-164.
- Kim, J. H., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry, 22(5), 1649-1657.
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DNA-Technology. (n.d.). HIV Quantitative REAL-TIME PCR Kit USER MANUAL. Retrieved from [Link]
- Okomo-Adhiambo, M., et al. (2016). Standardizing the influenza neuraminidase inhibition assay among United States public health laboratories conducting virological surveillance.
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
- Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55473.
- Kudo, E., et al. (2013). In Vitro and in Vivo Anti-Influenza Virus Activity of Diarylheptanoids Isolated from Alpinia Officinarum. Biological & Pharmaceutical Bulletin, 36(9), 1468-1473.
- Ghosh, A. K., et al. (2020). Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands. Journal of Medicinal Chemistry, 63(13), 6973-6984.
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Application Notes and Protocols for Cell-Based Assays of Tetrahydroisoindole Compounds
Introduction: Unveiling the Therapeutic Potential of Tetrahydroisoindoles
The tetrahydroisoindole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. These compounds have garnered significant interest in drug discovery due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] A critical step in the development of novel tetrahydroisoindole-based therapeutics is the comprehensive characterization of their cellular effects. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a robust panel of cell-based assays to elucidate the mechanism of action, potency, and potential toxicity of this promising class of compounds.
Our approach moves beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, ensuring that each assay serves as a self-validating system to generate reliable and reproducible data. This document is structured to guide the user through a logical progression of experiments, from initial toxicity profiling to the investigation of specific mechanistic pathways, such as the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pathway implicated in the activity of related heterocyclic compounds.[4][5]
Part 1: Foundational Assays - Assessing General Cellular Health
Before investigating specific molecular targets, it is imperative to first understand the general effect of a tetrahydroisoindole compound on cell viability and cytotoxicity. These foundational assays provide a crucial therapeutic window, informing the concentration range for subsequent, more complex mechanistic studies.
Principle of Cytotoxicity and Viability Assays
Cytotoxicity assays are designed to measure the degree to which a compound can damage or kill cells.[6] Conversely, cell viability assays assess the overall health of a cell population, often by measuring metabolic activity.[7] A compound can be cytotoxic, leading to a decrease in viable cell number, or it can be cytostatic, merely inhibiting proliferation without causing cell death.[8] Distinguishing between these outcomes is a key objective of this initial screening phase.
Recommended Assay: The Resazurin (alamarBlue™) Viability Assay
While the MTT assay is a classic method for assessing cell viability, we recommend the resazurin-based assay for its superior sensitivity, shorter incubation times, and compatibility with a wider range of experimental conditions.[7][9] The principle of the assay is straightforward: viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[7] This conversion is directly proportional to the number of living cells.
-
Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom microplate at a pre-determined optimal density and allow them to adhere overnight.[10] The optimal seeding density will vary by cell type but is typically in the range of 5,000 to 40,000 cells per well.[10]
-
Compound Treatment: Prepare a serial dilution of the tetrahydroisoindole compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Reagent Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
The primary output of this assay is a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated. This value represents the concentration of the compound that reduces cell viability by 50%. A high-quality assay should have a Z'-factor > 0.5, indicating a robust separation between positive and negative controls.[11]
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 40,000 cells/well | Ensures cells are in an exponential growth phase during the assay.[10] |
| Compound Concentration Range | 0.1 nM to 100 µM (log dilutions) | Covers a broad range to accurately determine the IC₅₀. |
| Vehicle Concentration | < 0.5% (typically 0.1%) | Minimizes solvent-induced toxicity. |
| Resazurin Incubation Time | 1 - 4 hours | Balances signal intensity with potential for reagent-induced toxicity.[7] |
Part 2: Mechanistic Insights - Investigating the Mode of Cell Death
Once the cytotoxic potential of a tetrahydroisoindole compound has been established, the next logical step is to determine how the compound is inducing cell death. The most common form of programmed cell death is apoptosis, a highly regulated process that is essential for normal tissue homeostasis.
The Hallmarks of Apoptosis
Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases.[12] Two key events in early apoptosis are the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of executioner caspases, such as caspase-3 and caspase-7.[13][14]
Recommended Assay 1: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for detecting early and late-stage apoptosis.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection.[15] Propidium iodide is a fluorescent nuclear stain that is excluded from live cells with intact membranes. By using these two stains simultaneously, we can differentiate between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Treatment: Seed cells in a 6-well plate and treat with the tetrahydroisoindole compound at concentrations around the pre-determined IC₅₀ for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add fluorophore-conjugated Annexin V and PI to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells by flow cytometry immediately.
Recommended Assay 2: Caspase-Glo® 3/7 Assay
This luminescent, plate-based assay provides a quantitative measure of caspase-3 and -7 activity, which are key executioner caspases in the apoptotic cascade.[17] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) in a buffer optimized for cell lysis and caspase activity.[17] When the substrate is cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[17]
-
Cell Seeding and Treatment: Plate cells in a white-walled, 96-well microplate and treat with the compound as described for the resazurin assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by orbital shaking for 30 seconds and then incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Caption: Workflow for Investigating Apoptosis Induction.
Part 3: Target Validation - Probing the NF-κB Signaling Pathway
Based on the known anti-inflammatory properties of related heterocyclic compounds, a plausible mechanism of action for a novel tetrahydroisoindole is the inhibition of the NF-κB signaling pathway.[4][5] The NF-κB family of transcription factors plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[18] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[19][20]
Recommended Assay: NF-κB (p65) Nuclear Translocation Assay
This immunofluorescence-based, high-content imaging assay provides a direct visualization and quantification of NF-κB activation.[19] By staining for the p65 subunit of NF-κB and the nucleus, we can determine the ratio of nuclear to cytoplasmic p65, which is a robust measure of pathway activation.
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa or A549) on 96-well, black-walled, clear-bottom imaging plates.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the tetrahydroisoindole compound for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 30 minutes. Include unstimulated and vehicle-treated controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB.[21] Follow this with a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with a DNA dye such as Hoechst or DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments.
Caption: Canonical NF-κB Signaling Pathway.
Part 4: Essential Pre-Assay Considerations
The reliability of any cell-based assay is contingent upon careful planning and execution of pre-assay steps.
Compound Solubility
Aqueous solubility is a critical parameter for any compound intended for biological testing.[22][23] Poorly soluble compounds can precipitate in cell culture media, leading to inaccurate concentration measurements and potentially confounding results. It is essential to determine the kinetic solubility of your tetrahydroisoindole compounds in the relevant assay buffer before initiating cell-based experiments. Nephelometry is a rapid and effective method for assessing solubility in a high-throughput format.[23]
Cell Line Authentication
The use of authenticated, mycoplasma-free cell lines is the bedrock of reproducible research. Cell line misidentification and contamination are widespread problems that can invalidate experimental findings. Always obtain cell lines from a reputable cell bank (e.g., ATCC) and perform regular authentication using methods such as Short Tandem Repeat (STR) profiling.
Conclusion
This application note provides a comprehensive and logically structured guide for the cellular characterization of novel tetrahydroisoindole compounds. By progressing from broad assessments of cytotoxicity to specific, mechanism-based assays, researchers can build a detailed pharmacological profile of their compounds of interest. The emphasis on understanding the principles behind each assay, coupled with detailed, field-tested protocols, is designed to empower scientists to generate high-quality, reliable data, thereby accelerating the drug discovery and development process.
References
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Retrieved from [Link][13]
-
National Center for Biotechnology Information. (n.d.). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. PubMed Central. Retrieved from [Link][19]
-
PubMed. (2017). A limited series of synthetic tetrahydroisoquinoline alkaloids reduce inflammatory gene iNOS via inhibition of p-STAT-1 and suppress HMGB1 secretion in LPS-treated mice lung tissue. Retrieved from [Link][4]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link][1]
-
PubMed. (2004). Comparison of alamar blue and MTT assays for high through-put screening. Retrieved from [Link][11]
-
National Center for Biotechnology Information. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central. Retrieved from [Link][22]
-
Luminex Corporation. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link][12]
-
ResearchGate. (2022). Alamar Blue Assay versus MTT Assay. Retrieved from [Link][24]
-
ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link][2]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][25]
-
Journal of Pharmaceutical Research International. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Retrieved from [Link][3]
-
Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Immunofluorescence analysis of NF-kB activation. Retrieved from [Link][26]
-
MDPI. (n.d.). Small Molecule NF-κB Pathway Inhibitors in Clinic. Retrieved from [Link][5]
-
ResearchGate. (2021). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link][27]
-
Promega Connections. (2012). Considerations for Successful Cell Based Assays II: Cell Culture Conditions. Retrieved from [Link][28]
-
MDPI. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Retrieved from [Link][29]
-
Assay Genie. (n.d.). Caspase 3/7 Activity Assay Kit Technical Manual. Retrieved from [Link][30]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link][23]
-
International Journal of Clinical and Experimental Pathology. (n.d.). Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy. Retrieved from [Link][31]
-
LI-COR Biosciences. (n.d.). Supplemental Material and Frequently Asked Questions. Retrieved from [Link][10]
-
Royal Society of Chemistry. (n.d.). Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. Analytical Methods. Retrieved from [Link][32]
-
PubMed Central. (n.d.). Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. Retrieved from [Link][20]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link][33]
-
ResearchGate. (2013). Which is a better assay among Alamar blue and MTT?. Retrieved from [Link][9]
-
arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link][34]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link][8]
-
Star Lab. (n.d.). Muse™ Caspase-3/7 Assay. Retrieved from [Link][14]
-
Fivephoton Biochemicals. (n.d.). NF-kB p65 Immunofluorescence Labeling Kit. Retrieved from [Link][21]
-
YouTube. (2020). Lei Zhang - An inhibitor of IKK/NF-κB signaling reduces cellular senescence and improves health span. Retrieved from [Link][35]
-
Agilent. (2019). Seeding Adherent Cells in Agilent Seahorse XF96 Tissue Culture Microplates. Retrieved from [Link][36]
-
University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link][16]
-
ResearchGate. (2021). Seeding Cells in a 96 well plate at 10000cells per well?. Retrieved from [Link][37]
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analytical methods for 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid quantification
Application Note & Protocol Guide
Topic: Quantitative Analysis of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Foreword by the Senior Application Scientist
The quantification of novel therapeutic candidates and their metabolites is a cornerstone of preclinical and clinical drug development. This compound represents a class of molecules with significant therapeutic potential, yet its analytical characterization in complex matrices remains a challenge due to the limited availability of published methods. This document is not merely a list of protocols; it is a strategic guide to developing and validating robust analytical methods for this specific analyte. We will explore the fundamental principles of method development, from initial analyte characterization to the final validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is not only mechanistically sound but also adheres to the rigorous standards of international regulatory bodies.
Analyte Characterization and Method Selection Rationale
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound possesses key structural features that guide our analytical strategy: a carboxylic acid group, a secondary amine within a partially saturated heterocyclic ring system, and a molecular weight of approximately 167.19 g/mol . The carboxylic acid moiety suggests a degree of polarity and the potential for ionization, which is a critical consideration for both chromatography and mass spectrometry.
The lack of a strong chromophore in the structure presents a challenge for UV-based detection in HPLC. While the isoindole nucleus has some UV absorbance, it may not be sufficient for sensitive quantification, especially at low concentrations in biological matrices. This leads us to consider two primary analytical pathways:
-
HPLC with Universal Detection: For applications where high sensitivity is not the primary driver, such as in process chemistry or for analyzing bulk drug substance, HPLC coupled with a universal detector like a Refractive Index Detector (RID) is a viable and cost-effective option. This approach has been successfully applied to similar non-chromophoric cyclic amino acid derivatives[1][2].
-
LC-MS/MS for High Sensitivity and Specificity: In drug metabolism, pharmacokinetics (DMPK), and clinical studies, the concentrations of the analyte are often very low. In these scenarios, the unparalleled sensitivity and specificity of tandem mass spectrometry are indispensable. LC-MS/MS allows for the selective detection of the analyte even in the presence of complex biological interferences[3][4].
The following sections will detail the development and validation of both an HPLC-RID and an LC-MS/MS method, providing a comprehensive toolkit for the quantification of this compound across various applications.
Method Development and Validation Workflow
A systematic approach to method development and validation is crucial for ensuring the reliability and robustness of the final analytical procedure. The workflow we will follow is aligned with the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines[5][6][7][8].
Caption: A generalized workflow for analytical method development and validation.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to isolate the analyte from interfering matrix components, concentrate it if necessary, and present it in a solvent compatible with the analytical instrumentation[9][10]. The choice of technique depends on the sample matrix (e.g., plasma, urine, process stream) and the required level of cleanliness.
Protein Precipitation (PPT)
-
Principle: A simple and rapid technique primarily for plasma or serum samples. An excess of a water-miscible organic solvent (typically acetonitrile) is added to denature and precipitate proteins[10].
-
Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a solvent compatible with the initial mobile phase conditions.
-
-
Rationale: This is often the first method to be tested due to its simplicity. However, it may not remove all interfering substances, such as phospholipids, which can cause ion suppression in LC-MS/MS.
Liquid-Liquid Extraction (LLE)
-
Principle: This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).
-
Protocol:
-
To 100 µL of sample, add the internal standard and 50 µL of a pH-adjusting buffer (e.g., to acidify the sample and ensure the carboxylic acid is in its neutral form).
-
Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness and reconstitute as in the PPT protocol.
-
-
Rationale: LLE generally provides a cleaner extract than PPT. The choice of organic solvent and pH adjustment are critical for achieving high recovery.
Solid-Phase Extraction (SPE)
-
Principle: SPE is a highly selective method that uses a solid sorbent to retain the analyte while the matrix components are washed away[10][11]. For a polar compound with a carboxylic acid group, a mixed-mode anion-exchange/reversed-phase sorbent is often a good choice.
-
Protocol (Mixed-Mode Anion Exchange):
-
Conditioning: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Equilibration: Pass 1 mL of an appropriate buffer (e.g., 2% formic acid in water) through the cartridge.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences, followed by a wash with a stronger organic solvent (e.g., methanol) to remove lipophilic interferences.
-
Elution: Elute the analyte with a solvent containing a counter-ion to disrupt the ionic interaction (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute.
-
-
Rationale: SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to the best sensitivity. However, it requires more extensive method development.
Caption: Overview of common sample preparation techniques for biological matrices.
Method I: Reversed-Phase HPLC with Refractive Index Detection (HPLC-RID)
This method is suitable for the analysis of the drug substance or in formulations where concentrations are relatively high.
Chromatographic Conditions
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.
-
Column: A C18 column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm) is a good starting point due to its versatility for polar compounds[1][2].
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and a small amount of organic modifier is recommended for RID to maintain a stable baseline. For example, 10 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid)[1][2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C to ensure reproducible retention times[1][2].
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID). It is crucial to allow the RID to stabilize for an extended period (often several hours) to achieve a stable baseline[1].
Protocol
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample (e.g., drug substance) in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject a standard solution multiple times (n=5) to ensure the system is performing adequately. Key parameters include tailing factor (< 2.0), theoretical plates (> 2000), and %RSD of peak area (< 2.0%).
-
Analysis: Inject the blank, calibration standards, and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from the calibration curve using linear regression.
Validation Summary (Hypothetical Data)
The method should be validated according to ICH guidelines[5][7].
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | e.g., 0.1 - 1.5 mg/mL | 0.1 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.03 mg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 mg/mL |
Method II: LC-MS/MS for High-Sensitivity Quantification
This method is essential for bioanalytical applications, such as pharmacokinetic studies.
Rationale for Derivatization
While direct analysis is possible, small, polar molecules like the target analyte can exhibit poor retention on reversed-phase columns and may ionize inefficiently. Derivatization can address these issues. A common approach for carboxylic acids is to react them with a reagent that adds a non-polar, easily ionizable group. For instance, derivatization with 3-nitrophenylhydrazine (3-NPH) has been shown to improve chromatographic separation and detection sensitivity for short-chain carboxylic acids[12].
LC-MS/MS Conditions
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column with a smaller particle size (e.g., < 2 µm) is suitable for high-throughput analysis.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A gradient elution from low to high organic content will be necessary to elute the derivatized analyte and clean the column.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI positive or negative mode should be evaluated. Given the secondary amine, positive mode is likely to be effective. The derivatizing agent may also dictate the optimal mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. This involves monitoring a specific precursor ion to product ion transition.
-
Precursor Ion (Q1): The [M+H]⁺ of the derivatized analyte.
-
Product Ion (Q3): A stable fragment ion generated by collision-induced dissociation (CID) of the precursor ion.
-
Protocol
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound can be used.
-
Sample Preparation: Extract the analyte from the biological matrix using one of the methods described in Section 3 (PPT, LLE, or SPE).
-
Derivatization (if necessary): After evaporation of the extract, add the derivatization reagent (e.g., 3-NPH) and catalyst, then incubate under optimized conditions (e.g., 60°C for 30 minutes)[12]. Quench the reaction and dilute with the initial mobile phase.
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | e.g., 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to +10.2% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.8% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable accuracy and precision | 0.5 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.2% |
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. By understanding the analyte's properties and the specific requirements of the analytical challenge—be it for bulk substance analysis or trace-level bioanalysis—a suitable method can be developed. The HPLC-RID method offers a simple, cost-effective solution for high-concentration samples, while the LC-MS/MS method provides the necessary sensitivity and selectivity for complex biological matrices. The key to success lies in a systematic approach to method development, rigorous validation according to international guidelines[5][6][7][8], and meticulous sample preparation.
References
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
ICH. (2022). ICH harmonised guideline: Validation of analytical procedures Q2(R2). European Medicines Agency. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
-
Chambers, A. G., & Wrona, M. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 32-51. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
Kole, P. L., Venkatesh, G., Kotecha, J., & Sheshala, R. (2011). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Bioequivalence & Bioavailability, 3(3), 57-64. Retrieved from [Link]
-
Kus, K. G., & Garcia, A. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060. Retrieved from [Link]
-
Tölgyesi, A., & Vereczkey, G. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(10), 2374. Retrieved from [Link]
-
Pauter, K., et al. (2019). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1602, 361-372. Retrieved from [Link]
-
German Environment Agency. (2018). Method development for analysis of pharmaceuticals in environmental samples. Retrieved from [Link]
-
Zaitsev, V. M., et al. (2018). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Biomedical Chromatography, 32(5), e4181. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and efficiency of this valuable synthetic building block. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the common challenges encountered during this synthesis, offering practical solutions grounded in established chemical principles.
Overview of the Primary Synthetic Route: A Diels-Alder Approach
The construction of the 4,5,6,7-tetrahydro-2H-isoindole core is effectively achieved through a multi-step sequence, often leveraging a Diels-Alder reaction as the key strategic step for forming the bicyclic framework. This approach offers a high degree of control over the initial carbon skeleton. The general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
This guide will address common issues encountered in each of these critical stages.
Frequently Asked Questions & Troubleshooting Guide
Section 1: The Diels-Alder Reaction
Question 1: My Diels-Alder reaction is resulting in a low yield of the desired oxa-bridged cycloadduct. What are the likely causes and how can I improve it?
Answer: Low yields in this initial, crucial step often stem from a few key factors related to reactivity, side reactions, and reaction conditions.
-
Causality: The Diels-Alder reaction is a concerted, pericyclic reaction sensitive to the electronic properties of the diene and dienophile. Furan, a common diene precursor for this synthesis, is aromatic and thus less reactive than a non-aromatic diene. The dienophile's reactivity is enhanced by electron-withdrawing groups. High temperatures can favor the retro-Diels-Alder reaction, reducing the net yield of the product.
-
Troubleshooting Protocol:
-
Reagent Purity: Ensure that both the furan derivative and the dienophile (e.g., maleic anhydride) are of high purity.[1] Impurities can inhibit the reaction or lead to side products.
-
Solvent Choice: While often performed neat, using a non-polar, high-boiling solvent can sometimes improve yields by ensuring a homogeneous reaction mixture at the required temperature.
-
Temperature Optimization: Monitor the reaction temperature closely. While heat is often required to overcome the activation energy, excessive temperatures can promote the retro-Diels-Alder reaction. An optimal temperature is typically found through empirical testing.
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) can significantly enhance the rate and yield of the Diels-Alder reaction by coordinating to the dienophile, making it more electron-deficient and thus more reactive.[2]
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid product decomposition with prolonged heating.[3]
-
Question 2: I am observing a mixture of endo and exo stereoisomers in my Diels-Alder product. How can I increase the stereoselectivity?
Answer: The formation of both endo and exo products is common in Diels-Alder reactions. The ratio is determined by kinetic versus thermodynamic control.
-
Causality: The endo product is often the kinetically favored product due to stabilizing secondary orbital interactions between the diene and dienophile in the transition state. However, the exo product is typically the thermodynamically more stable product due to reduced steric hindrance.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: To favor the kinetically controlled endo product, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Lewis Acid Influence: The choice of Lewis acid can influence the endo/exo selectivity. Experiment with different Lewis acids to find the optimal conditions for your desired isomer.
-
Solvent Polarity: The polarity of the solvent can have a modest effect on the stereoselectivity. It is worth screening a few solvents of varying polarity.
-
| Parameter | Effect on endo Selectivity | Rationale |
| Temperature | Lower temperature generally increases endo selectivity. | Favors the kinetic product. |
| Lewis Acid | Can enhance endo selectivity. | Stabilizes the endo transition state. |
| Solvent | Polar solvents may slightly favor the endo product. | Can influence transition state energies. |
Section 2: N-Functionalization and Ring Opening
Question 3: The conversion of the oxa-bridged adduct to the dihydroisoindole precursor is inefficient. What are the best practices for this step?
Answer: This step involves the introduction of the nitrogen atom and cleavage of the ether bridge. The efficiency can be highly dependent on the nucleophilicity of the amine and the reaction conditions.
-
Causality: The reaction of the anhydride moiety of the cycloadduct with a primary amine forms an intermediate amic acid, which then needs to be cyclized to the imide. This is often followed by a rearrangement or reduction sequence to form the desired pyrrole ring of the isoindole.
-
Troubleshooting Protocol:
-
Two-Step Procedure: For better control, consider a two-step approach. First, react the anhydride with the amine in a solvent like acetic acid to form the amic acid, followed by dehydration to the imide using a reagent like acetic anhydride or a carbodiimide.
-
Choice of Amine: If the carboxylic acid functionality is introduced later, a simple amine like benzylamine can be used, with the benzyl group serving as a protecting group that can be removed later by hydrogenolysis.
-
Paal-Knorr Variation: The formation of the pyrrole ring from a 1,4-dicarbonyl precursor (which can be derived from the furan adduct) is a Paal-Knorr type synthesis.[4] This reaction is often catalyzed by acid.[5] Ensure that the pH of the reaction is optimized.
-
Caption: Decision tree for troubleshooting low yields in the synthesis.
Section 3: Final Product Formation and Purification
Question 4: I am struggling with the hydrolysis of the ester or nitrile precursor to the final carboxylic acid without causing decomposition. What are some milder alternatives?
Answer: The tetrahydroisoindole core can be sensitive to harsh acidic or basic conditions typically used for hydrolysis.
-
Causality: Strong acid or base at elevated temperatures can lead to side reactions such as epimerization, decarboxylation, or degradation of the heterocyclic ring system.
-
Troubleshooting Protocol:
-
Mild Basic Hydrolysis: Use milder bases like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.[6] This often provides a cleaner conversion than NaOH or KOH at reflux.
-
Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis using a lipase or esterase can offer excellent selectivity under neutral pH and mild temperature conditions.
-
Acidic Hydrolysis: If acid is necessary, use milder conditions such as aqueous acetic acid or formic acid at moderate temperatures.[6]
-
| Hydrolysis Method | Conditions | Advantages | Potential Issues |
| Strong Base (e.g., NaOH) | Reflux in aq. NaOH | Fast and effective for robust substrates. | Can cause degradation of sensitive molecules. |
| Mild Base (e.g., LiOH) | THF/H₂O, room temp. | Milder conditions, less degradation. | Slower reaction times may be required. |
| Strong Acid (e.g., HCl) | Reflux in aq. HCl | Effective for acid-stable compounds. | Can lead to decomposition. |
| Enzymatic | Lipase/Esterase, buffer, ~37°C | Highly selective, mildest conditions. | Enzyme compatibility and cost. |
Question 5: The purification of the final product, this compound, is challenging due to its high polarity. What are the best purification strategies?
Answer: The amphoteric nature and high polarity of amino acids can make them difficult to purify using standard silica gel chromatography.
-
Causality: The zwitterionic character of the product at neutral pH causes it to be highly water-soluble and can lead to streaking on silica gel.
-
Troubleshooting Protocol:
-
Recrystallization: If a suitable solvent system can be found (often a mixture of a polar protic solvent like ethanol or isopropanol and water), recrystallization can be a highly effective method for purification.
-
Reverse-Phase Chromatography: C18-functionalized silica is an excellent stationary phase for purifying polar compounds.[7] A gradient of water (often with a small amount of a modifier like formic acid or TFA) and a polar organic solvent like acetonitrile or methanol is typically used.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. An ion-exchange resin can be used to capture the product, which is then eluted by changing the pH or ionic strength of the buffer.
-
Purification of a Precursor: It may be easier to purify a less polar precursor, such as the methyl or ethyl ester, and then perform the hydrolysis as the final step on the purified material.
-
By systematically addressing these common challenges, researchers can significantly improve the yield and purity of this compound, facilitating its use in drug discovery and development programs.
References
-
(S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (2025). ResearchGate. Retrieved from [Link]
-
Regiochemistry In the Diels-Alder Reaction. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Taylor & Francis Online. Retrieved from [Link]
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). National Institutes of Health. Retrieved from [Link]
-
Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole. (2020). Beilstein Journals. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- Process for the purification of carboxylic acids. (2014). Google Patents.
-
Regioselectivity in the Diels-Alder reaction. (2019). YouTube. Retrieved from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2025). National Institutes of Health. Retrieved from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic Acid
Welcome to the dedicated technical support guide for the purification of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid (CAS 204068-75-7). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our approach is grounded in the fundamental physicochemical properties of the molecule to empower you to solve purification challenges effectively.
Understanding the Molecule: A Zwitterionic Challenge
At its core, this compound is a bicyclic amino acid. The presence of both a carboxylic acid group (acidic, pKa ~2-3) and a secondary amine within the isoindole ring system (basic, pKa ~9-10) means this molecule exists as a zwitterion , or internal salt, at physiological pH. This dual nature is the single most important factor governing its purification, dictating its solubility and chromatographic behavior. It is often highly soluble in polar protic solvents like water and poorly soluble in many common organic solvents, behaving more like a salt than a typical organic molecule.
| Property | Estimated Value / Observation | Rationale / Implication for Purification |
| Molecular Formula | C₉H₁₁NO₂ | --- |
| Molecular Weight | 165.19 g/mol | --- |
| Physical Form | Typically a solid at room temperature. | Amenable to purification by recrystallization. |
| Key Functional Groups | Carboxylic Acid, Secondary Amine | Confers zwitterionic character. The molecule's net charge is highly pH-dependent. |
| Solubility Profile | Low solubility at isoelectric point (pI). Soluble in acidic (as cation) and basic (as anion) aqueous solutions. Limited solubility in non-polar organic solvents. | Purification can be achieved by pH-controlled precipitation/crystallization.[1] Chromatography requires highly polar or modified mobile phases. |
| Chromatographic Behavior | Prone to severe tailing (streaking) on standard silica gel.[2] | The basic amine interacts strongly with acidic silanol groups on the silica surface. This necessitates the use of mobile phase modifiers. |
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a direct question-and-answer format.
Q: My compound is streaking severely down the TLC plate and I can't get a clean spot. What's happening?
A: This is the most common issue and is a direct result of the molecule's basic secondary amine interacting strongly and irreversibly with the acidic silanol groups on the surface of the silica gel.[2] This creates a non-ideal equilibrium, leading to significant tailing.
-
The Causality: Silica gel is acidic. Basic compounds like your isoindole derivative bind to it in an acid-base interaction, smearing during elution instead of moving as a compact band.
-
The Solution: You must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Recommended Eluent System: Start with a polar system like 10% Methanol in Dichloromethane (DCM). To this mixture, add 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) . The volatile base will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Q: During an aqueous workup, my product seems to be stuck in the water layer and won't extract into ethyl acetate or DCM. Why?
A: Your compound is behaving like a salt. In its zwitterionic form, or when protonated (at low pH) or deprotonated (at high pH), it is highly polar and prefers the aqueous phase. The key is to find its isoelectric point (pI) , the pH at which the molecule has a net-zero charge. At the pI, its aqueous solubility is at a minimum, which is a critical feature to exploit.[1]
-
The Causality: The positive charge on the ammonium ion and the negative charge on the carboxylate group make the molecule extremely polar and water-soluble.
-
The Solution:
-
Dissolve your crude product in a minimal amount of 1M NaOH(aq) to form the soluble sodium salt.
-
Slowly add 1M HCl(aq) dropwise with vigorous stirring.
-
Monitor the pH. As you approach the pI (estimated to be around pH 6-7), you will see the product precipitate or crystallize out of the solution.
-
Filter the solid, wash with cold water and then a non-polar solvent like hexane to remove non-polar impurities, and dry under vacuum. This procedure is often sufficient for purification.[1][3]
-
Q: I'm trying to perform a column, but my compound won't move from the baseline, even with very polar solvents like 20% methanol in DCM.
A: This is the opposite of streaking but caused by the same root problem: strong interaction with the silica gel. Without a basic modifier, the compound binds so tightly that even highly polar eluents cannot effectively displace it.
-
The Causality: The interaction between your basic amine and the acidic silica is stronger than the solvating power of your eluent.
-
The Solution: As with the TLC issue, you must use a basic modifier. Prepare your eluent, for example, 95:5 DCM:MeOH, and add 1% triethylamine. More importantly, pre-treat your silica gel by flushing the packed column with this eluent mixture before loading your sample. This ensures the entire stationary phase is neutralized before your compound is introduced.
Q: My recovery from recrystallization is very low. What can I do?
A: Low recovery is often due to using a solvent in which the compound is too soluble, even at low temperatures, or not reaching the optimal pH for precipitation.
-
The Causality: For a good recrystallization, the solvent should dissolve the compound when hot but have very low solubility when cold.[4] For zwitterions, this is often complicated by pH.
-
The Solution:
-
Solvent Screening: Test solvent systems. Polar protic solvents are the best starting point. Try mixtures like ethanol/water, isopropanol/water, or pure methanol.[5]
-
pH Optimization: If using the pH-based precipitation method described above, ensure you are adding acid slowly and stopping at the point of maximum precipitation. Overshooting the pI will re-protonate the amine and make the compound water-soluble again as the hydrochloride salt.
-
Cooling: Ensure you are cooling the solution slowly to allow for proper crystal formation, followed by a period at a very low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the best first-pass strategy for purifying this compound?
A: Given its zwitterionic nature, recrystallization via pH adjustment is often the most effective and scalable first approach. It avoids the complexities of column chromatography and can efficiently remove non-ionizable impurities. If this fails to provide the desired purity, then flash column chromatography on silica gel with a base-modified eluent is the next logical step.
Q: How do I choose the right solvent system for column chromatography?
A:
-
Develop a TLC Method First: Find a mobile phase that gives your product an Rf value of approximately 0.2-0.4. This is crucial for good separation on a column.
-
Start with a Standard Polar System: A mixture of ethyl acetate/hexanes is a common starting point for many organic molecules, but for this compound, you will likely need more polarity. A Dichloromethane/Methanol system is a better choice.[6]
-
Add a Basic Modifier: As emphasized previously, add ~1% triethylamine or ammonium hydroxide to your chosen solvent system to prevent streaking.
-
Example Starting Point: Test a gradient on TLC from 100% DCM to 90:10 DCM:Methanol, with 1% Et₃N in all solvents. This will show you the approximate polarity needed to elute your compound.
Q: Can I use reverse-phase (C18) chromatography?
A: Yes, reverse-phase HPLC or flash chromatography can be an excellent option for highly polar zwitterionic compounds.[7]
-
Mechanism: In reverse-phase, the stationary phase is non-polar (like C18), and the mobile phase is polar (typically water/acetonitrile or water/methanol). Polar compounds elute first.
-
Mobile Phase Considerations: The retention of your zwitterionic compound can be manipulated by adjusting the pH of the mobile phase.[7]
-
At low pH (e.g., using 0.1% trifluoroacetic acid or formic acid), the carboxylic acid is neutral and the amine is protonated. The compound will have a net positive charge.
-
At high pH (e.g., using 0.1% ammonium hydroxide), the amine is neutral and the carboxylic acid is deprotonated. The compound will have a net negative charge.
-
Running at low or high pH often provides better peak shape than running near the pI.
-
Detailed Experimental Protocols
Protocol 1: Purification by pH-Controlled Recrystallization
This protocol leverages the pH-dependent solubility of the zwitterionic compound to achieve purification.
Materials:
-
Crude this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH paper or calibrated pH meter
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal volume of 1 M NaOH solution dropwise while stirring until all the solid dissolves. The solution should be basic (pH > 10). This forms the soluble sodium carboxylate salt.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (a spatula tip), and gently warm the mixture to 40-50 °C for 10-15 minutes.
-
Hot Filtration (if charcoal was used): Filter the warm solution through a fluted filter paper or a pad of Celite to remove the charcoal. Wash the filter with a small amount of deionized water.
-
Precipitation: Cool the solution to room temperature. Begin adding 1 M HCl dropwise with constant, vigorous stirring. Monitor the pH of the solution.
-
Isolate at pI: As the pH drops, you will see a precipitate form. Continue adding HCl slowly until you reach the point of maximum precipitation (typically between pH 6 and 7). Be careful not to add too much acid, as this will re-dissolve the product as its hydrochloride salt.
-
Crystallization and Cooling: Once maximum precipitation is observed, stop adding acid. Allow the flask to stand at room temperature for 30 minutes to encourage crystal growth, then place it in an ice bath for at least another 30 minutes to maximize recovery.
-
Filtration and Washing: Collect the purified solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether or hexane to displace the water and help with drying.
-
Drying: Dry the purified white solid under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is for separating the target compound from impurities of similar polarity.
Materials:
-
Silica gel (for flash chromatography)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)
-
Glass column and appropriate apparatus
-
Test tubes or fraction collector
Procedure:
-
Eluent Preparation: Prepare the mobile phase. A good starting system is 95:5:1 DCM:MeOH:Et₃N . Prepare a less polar eluent (e.g., 98:2:1 DCM:MeOH:Et₃N) for packing and equilibration and a more polar eluent (e.g., 90:10:1 DCM:MeOH:Et₃N) for running the column if a gradient is needed.
-
Column Packing: Pack the column with silica gel using the less polar eluent mixture. Ensure the packing is uniform and free of air bubbles. This is best done as a slurry.
-
Equilibration: After packing, run 2-3 column volumes of the starting eluent through the silica gel. This step is critical to ensure the entire stationary phase is neutralized by the triethylamine before the sample is loaded.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If it doesn't dissolve well, dissolve it in a stronger solvent mixture (like 80:20:1 DCM:MeOH:Et₃N) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method typically yields better resolution.
-
Elution: Carefully add the eluent to the top of the column and begin elution. Collect fractions and monitor them by TLC (using a TLC system that also contains Et₃N).
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. Note that removing the last traces of triethylamine may require placing the product under high vacuum for an extended period.
Visualization of Purification Strategy
The choice of purification method depends heavily on the nature of the impurities present in the crude material. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification technique.
References
-
Journal of Medicinal Chemistry. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. pubs.acs.org. Available at: [Link]
-
MDPI. (n.d.). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Available at: [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]
-
PubMed. (2019). Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids as Norcantharidin Analogues. Available at: [Link]
-
PMC - NIH. (n.d.). The chemistry of isoindole natural products. Available at: [Link]
-
PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Available at: [Link]
-
ResearchGate. (2020). How to desalt zwitterions?. Available at: [Link]
-
Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography?. Available at: [Link]
-
ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Available at: [Link]
-
University of Calgary. (n.d.). Column chromatography. Available at: [Link]
-
Chromatography Forum. (2006). zwitterionic compounds. Available at: [Link]
-
PMC - NIH. (n.d.). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. Available at: [Link]
-
Reddit. (2025). Isolation/purification of zwitterionic phospholipid. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate. Available at: [Link]
-
Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. Available at: [Link]
-
ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
Technical Support Center: Overcoming Solubility Challenges with Tetrahydroisoindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroisoindole derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common hurdles in the development of this class of compounds: poor aqueous solubility. We understand that overcoming solubility issues is critical for advancing your research, from early-stage discovery to preclinical and clinical development. This resource provides field-proven insights and validated protocols to help you navigate these challenges effectively.
Understanding the Challenge: Why Do Tetrahydroisoindole Derivatives Have Poor Solubility?
Tetrahydroisoindole derivatives often possess a rigid, fused ring system and a significant degree of lipophilicity, contributing to their low aqueous solubility. The basic nitrogen atom within the isoindole core can influence solubility, but the overall hydrophobic nature of the molecule frequently dominates. For a therapeutic agent to be effective, it must first dissolve in physiological fluids to be absorbed and reach its target.[1][2] Therefore, addressing poor solubility is a critical step in the development of these promising compounds.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly address the specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying principles and actionable troubleshooting steps.
Q1: My tetrahydroisoindole derivative shows very low solubility in aqueous buffers. What is the first and most fundamental step I should take?
A1: Characterize the Physicochemical Properties and Start with pH and Co-solvents.
Before exploring complex formulation strategies, it's crucial to understand the inherent properties of your compound. The first line of attack should be to investigate the impact of pH and the use of co-solvents, as these are often the simplest and most cost-effective methods.[4]
Causality Behind this Approach:
The tetrahydroisoindole moiety contains a basic nitrogen atom, which can be protonated.[5][6] The solubility of such ionizable compounds is highly dependent on the pH of the medium.[7] By lowering the pH, you can increase the proportion of the protonated, charged species, which is generally more water-soluble than the neutral form.[8] Co-solvents, on the other hand, work by reducing the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[9][10]
Experimental Protocol: pH-Dependent Solubility Profiling
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add excess compound: Add an excess amount of your tetrahydroisoindole derivative to a fixed volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge the samples to pellet the undissolved compound.
-
Quantify dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the data: Plot the measured solubility as a function of pH to determine the pH at which solubility is maximal.
Troubleshooting:
-
Precipitation upon pH shift: If the compound precipitates when the pH is adjusted, it indicates that the ionized form is more soluble. This is the desired outcome.
-
No significant change in solubility: If solubility does not change significantly with pH, the pKa of the basic nitrogen may be very low, or the compound's lipophilicity is too high to be overcome by protonation alone. In this case, proceed to co-solvent screening.
Q2: Adjusting the pH didn't sufficiently improve the solubility of my compound. What are my next steps?
A2: Explore Co-solvency and Consider Salt Formation.
If pH modification alone is insufficient, the next logical step is to investigate the use of co-solvents. If your compound has a suitable pKa, salt formation is another powerful technique to consider.[7][11]
Co-solvency Explained:
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[9] This "like dissolves like" principle allows for greater solubilization of nonpolar solutes.
Commonly Used Co-solvents in Drug Development:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG 300, PEG 400)
-
Glycerol
-
Dimethyl sulfoxide (DMSO) - more common in early-stage research
Data Presentation: Co-solvent Solubility Enhancement
| Co-solvent (in 20% v/v aqueous solution) | Solubility Increase (Fold Change) |
| Propylene Glycol | 15 |
| Ethanol | 25 |
| PEG 400 | 40 |
| DMSO | >100 |
Note: This is example data and will vary for each compound.
Experimental Workflow: Co-solvent Screening
Caption: A streamlined workflow for systematic co-solvent screening.
Salt Formation: A Powerful Strategy
For tetrahydroisoindole derivatives with a basic nitrogen, forming a salt with an acidic counter-ion can dramatically increase aqueous solubility.[12][13] The salt form readily dissociates in water, yielding the protonated, more soluble form of the drug.[8]
Considerations for Salt Screening:
-
pKa of the compound and counter-ion: A significant difference in pKa values is generally required for stable salt formation.
-
Physicochemical properties of the salt: Different salts of the same compound can have vastly different properties, including solubility, stability, and hygroscopicity.
Common Acidic Counter-ions for Salt Formation:
-
Hydrochloride (HCl)
-
Sulfate (H₂SO₄)
-
Methane sulfonate (mesylate)
-
Maleate
-
Tartrate
Q3: My compound is intended for oral delivery, and high concentrations of co-solvents are not ideal. What advanced formulation strategies can I employ?
A3: Consider Amorphous Solid Dispersions, Cyclodextrin Complexation, or Prodrug Approaches.
When simple methods are insufficient or not viable for the desired dosage form, more advanced formulation strategies are necessary. These approaches aim to either increase the kinetic solubility or fundamentally modify the molecule to enhance its solubility.[14][15]
1. Amorphous Solid Dispersions (ASDs):
ASDs are a proven technique for enhancing the oral bioavailability of poorly water-soluble drugs.[16][17] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[18][19]
Why ASDs Work: The amorphous form of a drug has a higher free energy than its crystalline counterpart, which leads to a higher apparent solubility and faster dissolution rate.[20] The polymer carrier helps to stabilize the amorphous drug and prevent recrystallization.[17]
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Soluplus®
Logical Relationship: ASD Mechanism
Caption: The energetic advantage of amorphous solid dispersions leading to enhanced absorption.
2. Cyclodextrin Inclusion Complexes:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate poorly water-soluble "guest" molecules, like your tetrahydroisoindole derivative, within their hydrophobic core.[22][23]
How Cyclodextrins Enhance Solubility: The formation of an inclusion complex effectively masks the hydrophobic nature of the drug molecule, and the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex.[24][25]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
3. Prodrug Strategies:
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[26][27] By attaching a polar, ionizable promoiety to the tetrahydroisoindole core, you can significantly improve its aqueous solubility.[28]
Key Considerations for Prodrug Design:
-
Linkage chemistry: The bond connecting the promoiety must be stable in the formulation but readily cleaved in the body.
-
Bioconversion: Ensure that the necessary enzymes for cleavage are present at the desired site of action.
-
Safety of the promoiety: The cleaved promoiety should be non-toxic.
Summary of Advanced Solubility Enhancement Techniques
| Technique | Mechanism of Action | Key Advantages | Key Considerations |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy amorphous state, increasing apparent solubility and dissolution rate.[16][20] | Significant solubility enhancement, well-established technology.[18] | Physical stability (recrystallization), potential for drug-polymer interactions.[17] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a hydrophilic shell, increasing its affinity for aqueous media.[21][22] | High solubilization capacity, can also improve stability.[23] | Potential for nephrotoxicity with some cyclodextrins, stoichiometry of complexation.[29] |
| Prodrug Approach | Covalently attaches a hydrophilic promoiety to the drug, which is cleaved in vivo to release the active compound.[26][30] | Can overcome very low solubility, potential for targeted delivery.[28] | Requires careful design of the linker, potential for altered pharmacokinetics.[27] |
References
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Advanced Properties of Amines - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PMC - NIH. National Institutes of Health. [Link]
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
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(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
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Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. National Institutes of Health. [Link]
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(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Cosolvent – Knowledge and References. Taylor & Francis. [Link]
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Prodrug strategies to overcome poor water solubility. ResearchGate. [Link]
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Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. National Institutes of Health. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. ResearchGate. [Link]
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Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. [Link]
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Amines and Heterocycles. Cengage. [Link]
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Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. National Institutes of Health. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. National Institutes of Health. [Link]
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Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
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Prodrug strategies to overcome poor water solubility. (2007). SciSpace. [Link]
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Principles of Drug Action 1, Spring 2005, Amines. University of Minnesota. [Link]
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Cosolvent. ScienceDirect. [Link]
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5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
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Solubility and pH of amines. Chemguide. [Link]
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SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
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Aqueous and cosolvent solubility data for drug-like organic compounds - PMC - NIH. National Institutes of Health. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
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The Importance of Solubility for New Drug Molecules. Revista de Chimie. [Link]
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Poorly Water Soluble Drugs: Change in Solubility for Improved Dissolution Characteristics a Review. idosi.org. [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]
-
Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]
-
Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. [Link]
-
Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. ACS Publications. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. American Pharmaceutical Review. [Link]
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24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]
-
Salt formation to improve drug solubility. (2007). SciSpace. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Tetrahydroisoindole Derivatization
Welcome to the technical support center for the synthesis and optimization of tetrahydroisoindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance the efficiency, yield, and purity of your reactions. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.
Q1: My Diels-Alder reaction to form the tetrahydroisoindole core is giving a very low yield. What are the most common reasons for this?
A: Low yields in this cycloaddition are often due to a few key factors: suboptimal reaction temperature, an inappropriate solvent, or issues with the reactivity of your diene or dienophile. The diene must be able to adopt an s-cis conformation for the reaction to occur.[1] Steric hindrance on either reactant can also significantly lower the reaction rate. Additionally, the electronic properties of the substituents on your reactants are crucial; typically, the reaction is favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[2]
Q2: I'm observing the formation of multiple products, making purification difficult. How can I improve the selectivity of my reaction?
A: The formation of multiple products can stem from a lack of regioselectivity or stereoselectivity. Regioisomer formation is common when using unsymmetrical dienes or dienophiles. The stereochemistry of the product is directly influenced by the stereochemistry of the dienophile; a cis-dienophile will yield a cis-substituted product, and a trans-dienophile will result in a trans-product.[1][3][4] The formation of endo and exo products is also a key consideration, with the endo product often being the thermodynamically favored product.[2][3] Controlling temperature and the potential use of a Lewis acid catalyst can significantly influence selectivity.
Q3: My purified tetrahydroisoindole derivative seems to be degrading over time. Are these compounds typically unstable?
A: The stability of tetrahydroisoindole derivatives can vary significantly based on their substitution. The partially saturated heterocyclic core can be susceptible to oxidation, especially if certain functional groups are present. It is crucial to handle and store these compounds under an inert atmosphere (nitrogen or argon) and at low temperatures.[5] If your compound has sensitive functional groups, consider the use of protecting groups during the synthesis, which are removed in the final step.
In-Depth Troubleshooting Guides
Troubleshooting Guide 1: Low Reaction Yield
Low yields are a common frustration in organic synthesis. This guide provides a systematic approach to identifying and resolving the root causes.
Q: I've set up my Diels-Alder reaction between a substituted furan (diene) and N-substituted maleimide (dienophile) but the yield is consistently below 30%. What steps should I take to improve this?
A: A low yield in this context points to issues with reaction kinetics or competing side reactions. Let's break down the potential causes and solutions.
Causality-Driven Troubleshooting Strategy:
-
Re-evaluate Your Reaction Temperature: The Diels-Alder reaction is reversible, and the optimal temperature is a balance between the forward reaction rate and the retro-Diels-Alder reaction.
-
The "Why": Higher temperatures can increase the reaction rate but can also favor the reverse reaction, especially if the product is sterically strained. Conversely, a temperature that is too low will result in a sluggish reaction that does not go to completion in a reasonable timeframe.[6]
-
Solution: Systematically screen a range of temperatures. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring the reaction progress by TLC or LC-MS.[6][7]
-
-
Solvent Selection is Critical: The solvent can influence the reaction rate and even the selectivity.
-
The "Why": Polar solvents can accelerate the reaction by stabilizing the polar transition state of the cycloaddition. However, the solubility of your starting materials is also a key factor.
-
Solution: If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF or acetonitrile. Water has also been shown to accelerate Diels-Alder reactions due to hydrophobic effects.[8]
-
-
Consider Catalysis: A Lewis acid catalyst can dramatically accelerate the reaction.
-
The "Why": Lewis acids coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[9]
-
Solution: Screen a variety of Lewis acids, such as ZnCl₂, AlCl₃, or BF₃·OEt₂.[9] Be mindful that Lewis acids can also promote side reactions, so start with catalytic amounts.
-
Experimental Protocol: Optimization of a Tetrahydroisoindole Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the diene (1.0 eq) and the dienophile (1.1 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., toluene, DMF, or acetonitrile) to achieve a concentration of 0.1 M. If using a catalyst, add it at this stage (e.g., ZnCl₂, 10 mol%).
-
Temperature Control: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C, 100 °C, 120 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Effect of Reaction Conditions on Yield
| Entry | Solvent | Temperature (°C) | Catalyst (10 mol%) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | None | 24 | 28 |
| 2 | Toluene | 110 | None | 12 | 45 |
| 3 | DMF | 80 | None | 18 | 55 |
| 4 | Toluene | 80 | ZnCl₂ | 8 | 75 |
| 5 | Acetonitrile | 80 | ZnCl₂ | 6 | 82 |
Troubleshooting Guide 2: Stereoselectivity Issues
Controlling stereochemistry is paramount in drug development, as different stereoisomers can have vastly different biological activities.
Q: My reaction is producing a mixture of endo and exo diastereomers. How can I favor the formation of the desired endo product?
A: The endo product is often the kinetic product in Diels-Alder reactions due to favorable secondary orbital interactions between the diene and the dienophile's electron-withdrawing groups. However, the exo product is typically the more thermodynamically stable isomer.
Controlling Stereoselectivity:
-
Lower the Reaction Temperature:
-
The "Why": Lower temperatures favor the formation of the kinetic product (endo) over the thermodynamic product (exo). At higher temperatures, the reaction becomes more reversible, allowing for the equilibration to the more stable exo isomer.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.
-
-
Lewis Acid Catalysis:
-
The "Why": Lewis acids can enhance the endo selectivity by coordinating to the dienophile and exaggerating the secondary orbital interactions that stabilize the endo transition state.
-
Solution: Screen different Lewis acids and their concentrations. Some chiral Lewis acids can even induce enantioselectivity.
-
Troubleshooting Guide 3: Purification Challenges
The successful synthesis of a compound is only complete after it has been purified to the required standard.
Q: I'm having difficulty purifying my tetrahydroisoindole derivative by column chromatography. The compound seems to be streaking on the silica gel.
A: Streaking on silica gel is often indicative of interactions between the compound and the stationary phase.
Purification Strategies:
-
Deactivate the Silica Gel:
-
The "Why": The nitrogen atom in the tetrahydroisoindole core can be basic and interact strongly with the acidic silica gel, leading to poor separation.
-
Solution: Pre-treat your silica gel with a small amount of a basic modifier, such as triethylamine (typically 1% in the eluent). This will neutralize the acidic sites on the silica and improve the chromatography.[5]
-
-
Alternative Stationary Phases:
-
The "Why": If deactivation is insufficient, a different stationary phase may be necessary.
-
Solution: Consider using a less acidic stationary phase like alumina or a reverse-phase C18 silica gel for more polar compounds.[5]
-
-
Crystallization:
-
The "Why": Crystallization is an excellent method for purifying solid compounds and can often provide material of very high purity.[5]
-
Solution: Experiment with different solvent systems to induce crystallization. A good crystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.[10] A mixture of a "good" solvent and a "poor" solvent can also be effective.[10]
-
Protocol: Purification by Column Chromatography with Deactivated Silica
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Use of Protecting Groups
For complex syntheses, the use of protecting groups can be essential to prevent unwanted side reactions.
Q: My starting materials have other reactive functional groups that are interfering with the Diels-Alder reaction. What protecting groups are suitable?
A: The choice of protecting group depends on the nature of the functional group you need to protect and the overall reaction conditions.
-
For the Nitrogen Atom of the Maleimide: While often used without protection, if necessary, the nitrogen can be protected with groups like tert-butoxycarbonyl (Boc) or benzyl (Bn). The Boc group is easily removed under acidic conditions, while the benzyl group is typically removed by hydrogenolysis.[11][12]
-
For Hydroxyl or Amine Groups on the Diene or Dienophile: These can be protected with a variety of groups. Silyl ethers (e.g., TBS) are common for alcohols and are removed with fluoride ions.[13] Amines are often protected as carbamates (e.g., Boc, Cbz).[14]
Self-Validating System for Deprotection:
When performing a deprotection step, it is crucial to validate its completion. A simple self-validating check is to run a TLC of the reaction mixture alongside the protected starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the unmasked functional group) indicates a successful deprotection. This should be confirmed by a more rigorous analytical method like LC-MS or NMR.
References
-
Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
1.3: Diels-Alder Reactions. Chemistry LibreTexts. [Link]
-
Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. PubMed. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]
-
Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. MDPI. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit. [Link]
-
SOLVENT EFFECTS IN THE DIELS ALDER REACTION. University of the Pacific. [Link]
-
diene & dienophile stereochemistry in the Diels-Alder. YouTube. [Link]
-
Catalyst-free Diels–Alder reactions of vinylphosphonates with cyclopentadienones. Canadian Journal of Chemistry. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]
-
Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. PMC. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Hetero-Diels–Alder click reaction of dithioesters for a catalyst-free indirect 18F-radiolabelling of peptides. Royal Society of Chemistry. [Link]
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16.11 Rules of the Diels–Alder Reaction. Chemistry LibreTexts. [Link]
-
Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. ResearchGate. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Asymmetric Diels-Alder Reactions. Harvard University. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]
-
Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC. [Link]
-
Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
Diels Alder Reaction Stereochemistry and Endo vs Exo Products. YouTube. [Link]
-
Substituent and solvent effects on the Diels–Alder reactions of triazolinediones. Royal Society of Chemistry. [Link]
-
On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. MDPI. [Link]
-
Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. MDPI. [Link]
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Technical Support Center: Spectroscopic Analysis of Tetrahydroisoindole Compounds
Welcome to the technical support resource for the spectroscopic analysis of tetrahydroisoindole and its derivatives. This guide is designed for researchers, medicinal chemists, and analytical scientists who work with this important heterocyclic scaffold. Here, we address common challenges encountered during NMR, Mass Spectrometry, and UV-Vis analysis, providing not just solutions but also the underlying scientific principles to empower your troubleshooting process.
Section 1: Foundational Troubleshooting - Sample Integrity and Preparation
Before delving into instrument-specific issues, it's crucial to address the most common source of analytical error: the sample itself. The quality of your data is fundamentally limited by the quality of your sample.
FAQ 1: My NMR and MS spectra are noisy and show multiple unexpected peaks, but my TLC looks clean. What's going on?
Answer: This is a classic case where TLC purity can be misleading. While an excellent tool for reaction monitoring, co-elution of impurities with similar polarity to your product can occur. Furthermore, trace amounts of inorganic salts, residual solvents, or even grease can be invisible on a TLC plate but wreak havoc in sensitive spectroscopic analyses.
-
Causality: High-field NMR and modern mass spectrometers have detection limits far exceeding what is visible on a TLC plate. Paramagnetic impurities can broaden NMR signals, while non-volatile salts can suppress ionization in an ESI mass spectrometer.[1] Highly reactive trace impurities may only become apparent under the high-energy conditions of MS ionization.[2]
-
Troubleshooting Protocol:
-
Re-purification: If feasible, re-purify a small amount of your sample using a different method. If you initially used silica gel chromatography, consider reverse-phase chromatography or recrystallization.[3]
-
Aqueous Wash: Dissolve your compound in a water-immiscible organic solvent (e.g., DCM or EtOAc) and wash with brine (saturated NaCl solution). This is highly effective at removing inorganic salts.
-
High Vacuum Drying: Ensure your sample is thoroughly dried under high vacuum for several hours to remove residual solvents, which are a common source of extraneous peaks in ¹H NMR.
-
Use High-Purity Solvents: Always use high-purity or spectroscopic-grade solvents for your analysis to avoid introducing contaminants.[4]
-
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of tetrahydroisoindoles. However, the non-aromatic, puckered nature of the tetrahydro ring system can introduce complexities.
FAQ 2: The aliphatic proton signals in my ¹H NMR spectrum are broad, poorly resolved, or appear as multiple sets of peaks. Is my compound degrading?
Answer: While degradation is a possibility, a more likely explanation for this class of compounds is the presence of multiple conformers or rotamers that are slowly interconverting on the NMR timescale. The saturated ring of the tetrahydroisoindole scaffold is not planar and can exist in various chair, boat, or twist conformations.[5][6]
-
Causality & Validation: The rate of this conformational exchange is temperature-dependent. At room temperature, if the exchange rate is comparable to the NMR frequency difference between the conformers, signal broadening occurs. If the exchange is slow, you will see distinct sets of peaks for each populated conformer.
-
The Solution: Variable Temperature (VT) NMR:
-
Heating: Acquiring a spectrum at an elevated temperature (e.g., 50-80 °C) will increase the rate of conformational exchange. If the issue is conformational isomerism, the broad peaks should coalesce into a single, sharp, time-averaged signal. This is a definitive diagnostic test.
-
Cooling: Conversely, cooling the sample can slow the exchange further, resolving a broad hump into distinct sets of sharp peaks for each conformer, allowing for their individual characterization.[7]
-
Troubleshooting Logic for Complex NMR Spectra
Caption: Decision tree for diagnosing complex NMR spectra.
FAQ 3: I'm struggling to assign the protons on the saturated ring. How can I definitively assign them?
Answer: Full structural assignment often requires more than a simple 1D proton spectrum. Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex spin systems like the one in the tetrahydroisoindole ring.
-
Expertise & Experimental Workflow:
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first step. It reveals which protons are coupled to each other (typically through 2 or 3 bonds). You will see cross-peaks connecting coupled protons, allowing you to "walk" along the carbon backbone.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. It's an excellent way to assign carbon shifts and confirm which protons are on which carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational analysis, NOESY is key. It shows correlations between protons that are close in space, even if they are not directly coupled through bonds. This can help determine the relative stereochemistry and preferred conformation of the ring.[8]
-
| Experiment | Information Gained | Application for Tetrahydroisoindole |
| COSY | Shows ³JHH coupling (proton neighbors) | Trace the connectivity of protons around the saturated ring. |
| HSQC | Correlates protons to their attached carbons | Assign ¹³C signals and confirm CH vs. CH₂ groups. |
| HMBC | Shows long-range (2-3 bond) H-C correlations | Connect the saturated ring to aromatic or substituent groups. |
| NOESY | Shows protons that are close in 3D space | Determine stereochemistry and ring conformation.[8] |
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data essential for confirming identity and structure. The nitrogen atom in the tetrahydroisoindole ring often directs fragmentation pathways.
FAQ 4: I don't see a molecular ion peak (M+) in my EI-MS spectrum, or it's very weak.
Answer: Electron Ionization (EI) is a high-energy "hard" ionization technique. For some molecules, the molecular ion is so unstable that it fragments completely before it can be detected.[9] This can be a particular issue for molecules with labile functional groups.
-
Causality & Solution: The energy imparted during EI is often greater than the bond dissociation energies within the molecule. The solution is to use a "soft" ionization technique that imparts less energy to the analyte, preserving the molecular ion.
-
Electrospray Ionization (ESI): Excellent for polar compounds, especially those with basic nitrogen atoms like tetrahydroisoindoles. ESI typically produces protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. It is the go-to method for LC-MS.[10]
-
Chemical Ionization (CI): A softer gas-phase ionization method than EI. It often produces a strong [M+H]⁺ peak with less fragmentation.
-
FAQ 5: My ESI-MS signal is weak or completely absent.
Answer: Poor signal intensity in ESI-MS is a common problem that can stem from several factors, from sample preparation to instrument settings.[1]
-
Causality: ESI relies on creating a charged droplet and evaporating solvent to yield a gas-phase ion. Anything that interferes with this process will degrade the signal.
Workflow for Optimizing ESI-MS Signal
Caption: Troubleshooting workflow for poor ESI-MS signal.
Typical Mass Spec Fragmentation
The fragmentation of tetrahydroisoindoles is often directed by the nitrogen atom and the structure of the fused rings. Analyzing these fragments can provide valuable structural confirmation.[11]
| Fragment Loss | m/z of Lost Neutral | Plausible Mechanism |
| Loss of N-substituent | Varies | Cleavage of the N-R bond. |
| Loss of C₂H₄ (ethylene) | 28 | Retro-Diels-Alder (rDA) type fragmentation of the saturated ring. |
| Loss of side chains on the ring | Varies | Alpha-cleavage adjacent to the nitrogen or cleavage at benzylic positions. |
Section 4: UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for quantifying concentration and for getting a quick assessment of the conjugated system in your molecule. The core chromophore is typically the isoindole aromatic system.
FAQ 6: The λmax of my compound seems to shift depending on the solvent I use. Why does this happen?
Answer: This phenomenon is known as solvatochromism and is expected for molecules with polar chromophores.[12] The polarity of the solvent can stabilize the ground state and the excited state of the molecule to different extents, thus changing the energy gap between them.[13]
-
Causality:
-
π → π* Transitions: For these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more, leading to a lower energy transition. This results in a bathochromic (red) shift to a longer wavelength.
-
n → π* Transitions: In this case, the ground state is often more stabilized by hydrogen bonding with polar, protic solvents than the excited state. This increases the energy gap of the transition, resulting in a hypsochromic (blue) shift to a shorter wavelength.[13]
-
| Solvent | Polarity (Dielectric Constant) | Typical Effect on π → π* λmax |
| Hexane | 1.9 | Baseline (Non-polar) |
| Chloroform | 4.8 | Slight Red Shift |
| Ethanol | 24.5 | Moderate Red Shift |
| Acetonitrile | 37.5 | Moderate Red Shift |
| Water | 80.1 | Significant Red Shift |
Data compiled from various sources for illustrative purposes.[14][15]
FAQ 7: My UV-Vis spectrum has a high, sloping baseline and poor signal-to-noise.
Answer: This is almost always caused by light scattering from suspended particulate matter in your sample.[16] Turbid or hazy solutions will scatter light, which the detector interprets as absorbance, leading to an artificially high and noisy baseline.
-
Validation and Solution:
-
Visual Inspection: Hold the cuvette up to a light source. Do you see any haziness or suspended particles?
-
Filtration: Filter your sample through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent) directly into the cuvette. This is the most effective solution.[4]
-
Centrifugation: For smaller volumes, centrifuging the sample in a microfuge tube at high speed for a few minutes can pellet the particulates. Carefully pipette the supernatant into the cuvette for analysis.
-
References
-
Pandiarajan, K. & Christopher Newton, J. (1994). Conformational Studies of Some Substituted Tetrahydro-1,4-Thiazine-1,1-Dioxides Using H-1 and C-13 NMR Spectra. ResearchGate. Available at: [Link]
-
Operando UV-vis spectroscopy for real-time monitoring of nanoparticle size in reaction conditions. (2024). National Institutes of Health. Available at: [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Available at: [Link]
-
What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. Available at: [Link]
-
Substituent and solvent effects on UV-visible absorption spectra of liquid crystalline disubstituted biphenylcyclohexane derivatives - A computational approach. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health. Available at: [Link]
-
NMR Spectroscopy Practice Problems - Solving NMR Step by Step. (2019). YouTube. Available at: [Link]
-
Solving Common Challenges in UV-Vis Spectroscopy Analysis. (2024). Microbioz India. Available at: [Link]
-
Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2022). National Institutes of Health. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. Available at: [Link]
-
How to isolate and purify indolizidine compounds?. (2014). ResearchGate. Available at: [Link]
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available upon request.
-
Effect of Solvent. (2023). Chemistry LibreTexts. Available at: [Link]
-
What Are The Limitations Of UV-Vis Spectroscopy?. (2023). YouTube. Available at: [Link]
-
Isolation by purification – Isolation of impurities. Atlanchim Pharma. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2024). YouTube. Available at: [Link]
-
Handling considerations for the mass spectrometry of reactive organometallic compounds. (2020). University of Victoria. Available at: [Link]
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011). YouTube. Available at: [Link]
-
Guide to Solving NMR Questions. (2012). The OChem Whisperer. Available at: [Link]
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Available upon request.
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. Available at: [Link]
-
Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. IJISET. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
APPLICATIONS OF NMR AND THEORETICAL CALCULATIONS TO STUDY THE O-H∙∙∙N INTRAMOLECULAR HYDROGEN BOND EFFECT ON THE CONFORMATIONAL EQUILIBRIUM OF CIS-3-N. (2020). SciELO. Available at: [Link]
-
Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. (2018). National Institutes of Health. Available at: [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM. Available at: [Link]
-
Recent Developments in UV-Vis Spectroscopy: Exploring Sustainable and Biomedical Applications. ResearchGate. Available at: [Link]
-
1D 15 N NMR spectra of compounds 2* 24 h after dissolution in DMSO (a). ResearchGate. Available at: [Link]
-
Common Problems. SDSU NMR Facility. Available at: [Link]
-
Solvents and solvent effect in UV - Vis Spectroscopy. (2015). Slideshare. Available at: [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Available at: [Link]
-
HNMR Practice Problems with Step-by-Step Solutions. (2024). YouTube. Available at: [Link]
-
Two-dimensional UV spectroscopy: a new insight into the structure and dynamics of biomolecules. (2018). Royal Society of Chemistry. Available at: [Link]
-
Six Key Errors to Avoid for Routine Analysis Using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). (2019). Spectroscopy Online. Available at: [Link]
-
Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube. Available at: [Link]
-
Chromatographic and Spectroscopic Analysis of the Components Present in the Phenanthridinium Trypanocidal Agent Isometamidium. (2000). PubMed. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
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- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the production of this valuable heterocyclic building block. Our approach is built on fundamental chemical principles and insights from the synthesis of analogous structures.
Introduction: Synthetic Strategy & Core Challenges
The synthesis of this compound typically involves a core [4+2] cycloaddition, or Diels-Alder reaction, to construct the fused ring system. A common and effective strategy involves the reaction of a suitable N-protected pyrrole diene with a dienophile, followed by deprotection and hydrolysis steps.
While elegant, this route presents several challenges during scale-up, including controlling the central cycloaddition, managing potential side reactions like aromatization, and purifying the final, often zwitterionic, product. This guide provides a structured, question-and-answer-based approach to systematically address these issues.
Caption: Decision tree for troubleshooting low yield in the primary cycloaddition step.
Question: My N-Boc protecting group is cleaving prematurely during the reaction. What conditions should I use for the subsequent hydrolysis of the ester?
Answer: The Boc group is notoriously sensitive to acid. If your reaction conditions (e.g., with a Lewis acid) are even mildly acidic, you can experience premature deprotection. For the final hydrolysis step to yield the carboxylic acid, you must use basic conditions to preserve the N-H of the isoindole core and avoid side reactions.
Recommended Hydrolysis Protocol:
-
Dissolution: Dissolve the intermediate ester in a suitable solvent mixture such as THF/Methanol or Dioxane.
-
Saponification: Add an aqueous solution of Lithium Hydroxide (LiOH) (1.5 - 3.0 equivalents) and stir at room temperature. LiOH is often preferred over NaOH or KOH for its lower reactivity in some side reactions.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.
-
Work-up: Carefully acidify the reaction mixture with cold 1N HCl to the isoelectric point (typically pH 3-5) to precipitate the zwitterionic product. This step is critical and is discussed further in Part 2.
Part 2: Work-up & Purification
The purification of this compound is dominated by its zwitterionic character. A zwitterion contains both a positive (amine) and a negative (carboxylate) charge, making its solubility highly dependent on pH. [1] Question: My product is highly water-soluble and difficult to extract into an organic solvent. How can I effectively isolate it from the aqueous reaction mixture?
Answer: This is the classic challenge with amino acids and zwitterionic compounds. Standard liquid-liquid extraction is often ineffective because the zwitterion prefers the polar aqueous phase. The key is to manipulate the pH to suppress the zwitterionic form.
-
Isoelectric Point (pI) Precipitation: The lowest aqueous solubility of a zwitterion occurs at its isoelectric point (pI), where the net charge is zero. [2] * Procedure: After basic hydrolysis, cool the aqueous solution in an ice bath. Slowly add a dilute acid (e.g., 1N HCl or citric acid) with vigorous stirring. Monitor the pH and observe for precipitation. The target pH is typically between 3 and 6.
-
Troubleshooting: If the product "oils out" instead of precipitating, it may be due to impurities or supersaturation. Try adding a seed crystal, scratching the flask, or adding a co-solvent like isopropanol to induce crystallization.
-
-
Ion-Exchange Chromatography: If precipitation is inefficient, ion-exchange chromatography is a powerful alternative for desalting and purifying zwitterions. [3] * Cation Exchange: At a low pH (e.g., 2.0), the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge). The compound will bind to a strong cation exchange resin. You can then wash away neutral and anionic impurities, and finally elute your product with a basic solution (e.g., dilute ammonium hydroxide).
Caption: pH-dependent forms and properties of the target molecule.
Question: I've isolated a crude solid, but I am struggling with crystallization to achieve high purity. What solvent systems are recommended?
Answer: Crystallizing zwitterions can be challenging due to their salt-like nature and strong intermolecular hydrogen bonding. A systematic solvent screen is essential.
| Solvent System Class | Examples | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Good for dissolving the zwitterionic form. Often used as the primary solvent from which precipitation is induced. |
| Polar Aprotic | Acetone, Acetonitrile, THF | Often used as an "anti-solvent." Adding these to a solution of the product in a polar protic solvent can induce crystallization. |
| Aqueous Mixtures | Water/Isopropanol, Water/Ethanol, Water/Acetone | Allows for fine-tuning of polarity to find the sweet spot where the product is soluble when hot but crystallizes upon cooling. |
Recommended Protocol for Crystallization:
-
Dissolve the crude product in a minimum amount of hot water or a water/alcohol mixture.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. If no crystals form, transfer to a refrigerator (4°C).
-
If slow cooling fails, try adding an anti-solvent (e.g., isopropanol or acetone) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool.
Part 3: Stability, Storage, and Analytical Characterization
Question: My final product appears to degrade over time, showing discoloration and changes in its NMR spectrum. What is the likely degradation pathway?
Answer: The two most likely degradation pathways are oxidative aromatization and decarboxylation.
-
Oxidative Aromatization: As discussed in Part 1, the tetrahydroisoindole ring can oxidize to the more stable aromatic isoindole. This is often accelerated by light, air, and trace metals. The product may develop a yellow or brown color.
-
Decarboxylation: Pyrrole-2-carboxylic acids are known to undergo decarboxylation, often catalyzed by acid. [4][5]While the tetrahydro derivative is more stable, this pathway can still occur under acidic conditions or at elevated temperatures. The mechanism can involve protonation of the pyrrole ring, which facilitates the loss of CO₂. [4][6][7] Question: What are the optimal storage and handling conditions for this compound?
Answer: To ensure long-term stability and purity, the following conditions are critical:
-
Storage Temperature: Store at low temperatures (-20°C to 4°C).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Moisture: Keep in a desiccated environment, as moisture can facilitate degradation pathways.
-
pH: Ensure the solid material is free of residual acid or base from the purification process. It should be stored as the neutral zwitterion.
By carefully controlling the reaction, purification, and storage conditions, the challenges in scaling up the production of this compound can be effectively managed, leading to a robust and reproducible process.
References
- The chemistry of isoindole natural products. National Institutes of Health (NIH).
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI.
- Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. ResearchGate.
- Integrated Catalytic C−H Transformations for One-Pot Synthesis of 1-Arylisoindoles from Isoindolines via Palladium-Catalyzed Dehydrogenation Followed by C−H Arylation. ACS Publications.
- Diels–Alder reaction. Wikipedia.
- Interplay of Hydrogenation and Dehydrogenation in Isoindoline and Indoline Isomers: A Density Functional Theory Study. American Chemical Society.
- Pomeranz-Fritsch Reaction. Thermo Fisher Scientific.
- Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... PubMed.
- Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate.
- How to desalt zwitterions? ResearchGate.
- Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube.
- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University.
- Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org.
- Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid | Request PDF. ResearchGate.
- Purifying ionic compounds by flash column chromatography. Biotage.
- Understanding Zwitterionic Compounds: The Dual Nature of Chemistry. Oreate AI Blog.
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. N/A.
- The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate.
Sources
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- 4. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Chiral Tetrahydroisoindole Synthesis
A Guide to Maintaining Stereochemical Integrity and Avoiding Racemization
Welcome to the technical support center for the asymmetric synthesis of chiral tetrahydroisoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. As your Senior Application Scientist, I have structured this resource to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face, particularly the persistent issue of racemization. Our goal is to empower you with the knowledge to troubleshoot effectively and maintain the stereochemical integrity of your molecules from starting material to final product.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during the synthesis of chiral tetrahydroisoindoles. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: I'm observing a significant loss of enantiomeric excess (% ee) after the cyclization step to form the tetrahydroisoindole ring. What are the likely causes?
A1: Racemization during the cyclization step is a frequent challenge, often stemming from the reaction conditions used to form the heterocyclic ring. The primary culprit is typically the formation of a planar, achiral intermediate, such as an enolate or an iminium ion, which allows for the loss of the defined stereocenter.
Causality & Mechanism: The most common racemization pathway involves the deprotonation of a stereogenic carbon atom that is alpha (α) to a carbonyl group, imine, or another electron-withdrawing group.[1] This deprotonation, often facilitated by a base, generates a planar enolate or a related achiral intermediate. Reprotonation can then occur from either face of the planar structure, leading to a mixture of enantiomers.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Base: Strong, non-nucleophilic bases (e.g., LDA, KHMDS) at low temperatures are often required to form an enolate kinetically. However, if the reaction is sluggish, extended reaction times or warming can lead to an equilibrium situation where racemization occurs.
-
Control the Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to racemization.[4]
-
Solvent Choice Matters: The solvent can influence the stability of intermediates and transition states.[4]
-
Solution: Aprotic, non-polar solvents are generally preferred as they are less likely to facilitate proton exchange that can lead to racemization.
-
Comparative Table of Reaction Conditions:
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | High temperatures (> 0 °C) | -78 °C to -20 °C | Minimizes the kinetic energy available for epimerization.[5] |
| Base | Strong, sterically hindered bases in excess | Weaker bases (e.g., DIPEA) or carefully controlled stoichiometry of strong bases | Reduces the rate of proton abstraction/re-protonation cycles. |
| Reaction Time | Prolonged reaction times | Monitor reaction closely (TLC, UPLC) and quench as soon as it is complete | Limits the time the stereocenter is exposed to racemizing conditions. |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., THF, Toluene) | Prevents solvent-mediated proton transfer that can scramble the stereocenter.[4] |
Q2: My final product shows excellent % ee after the reaction, but this drops significantly after purification by column chromatography. What's happening?
A2: This is a classic problem indicating on-column racemization. The stationary phase itself, typically silica gel, can be the culprit.
Causality & Mechanism: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze reactions that lead to racemization, especially if your tetrahydroisoindole derivative has acid-labile stereocenters. For instance, a stereocenter adjacent to a nitrogen atom can be racemized through a transient iminium ion formation.
Troubleshooting Steps & Solutions:
-
Neutralize the Stationary Phase: The acidity of the silica gel can be easily neutralized.
-
Protocol: Prepare a slurry of your silica gel in the initial eluent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (typically 0.1-1% v/v). After packing the column, flush it with several column volumes of this mobile phase before loading your sample.
-
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider other options.
-
Solutions:
-
Alumina (basic or neutral): Can be a good alternative for acid-sensitive compounds.
-
Reversed-phase chromatography (C18): This uses a non-polar stationary phase and polar mobile phases (e.g., water/acetonitrile), which are generally less harsh.[6]
-
Florisil or Celite: These are milder stationary phases that can sometimes be used.
-
-
-
Minimize Contact Time: The longer your compound is on the column, the greater the opportunity for racemization.
-
Solution: Use flash chromatography with slightly more polar solvent systems to expedite elution. Avoid letting the compound sit on the column for extended periods.
-
-
Consider Non-Chromatographic Purification:
-
Solutions: Crystallization or trituration are excellent methods for purifying chiral compounds as they often do not induce racemization and can even lead to enantiomeric enrichment.
-
Q3: The removal of my chiral auxiliary is causing partial or complete racemization of my product. What are the best practices for auxiliary cleavage?
A3: The final step of removing a chiral auxiliary is a critical control point.[7] The conditions must be robust enough to cleave the auxiliary but gentle enough to leave the newly formed stereocenter untouched.
Causality & Mechanism: Harsh acidic or basic conditions, or aggressive nucleophiles used for cleavage, can easily trigger the racemization mechanisms discussed in Q1. The choice of cleavage conditions is entirely dependent on the type of auxiliary used.
Troubleshooting Steps & Solutions:
-
Evans' Oxazolidinones:
-
Standard Cleavage: LiOH/H₂O₂ is common but can be too basic for sensitive substrates.
-
Milder Alternatives:
-
Reductive Cleavage: LiBH₄ can reductively cleave the auxiliary to yield the corresponding alcohol.
-
Transesterification: NaOMe in MeOH or Ti(OiPr)₄ can convert the imide to a methyl ester.
-
-
-
Pseudoephedrine Amides:
-
Standard Cleavage: Strong acid or base hydrolysis is often required.[7]
-
Milder Alternatives:
-
Reductive Cleavage: LiAlH₄ or related hydrides can reduce the amide to an amine.
-
Nucleophilic Addition: Adding an organometallic reagent can yield a ketone.
-
-
-
tert-Butanesulfinamide (Ellman's Auxiliary): [8]
-
Standard Cleavage: This auxiliary is prized for its mild cleavage conditions. Simple treatment with stoichiometric HCl in a protic solvent like methanol is usually sufficient to cleave the N-S bond without affecting other functionalities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical control points for maintaining stereochemical integrity in a multi-step synthesis of a chiral tetrahydroisoindole?
A1: In any asymmetric synthesis, stereochemical integrity is a cumulative result. The critical control points are:
-
Stereocenter Formation: The key bond-forming reaction where the chirality is set (e.g., asymmetric alkylation, Diels-Alder, or hydrogenation). This step must have high intrinsic diastereoselectivity or enantioselectivity.[2][9][10]
-
Activation/Functionalization: Any step where a group α to an existing stereocenter is activated. For example, converting a carboxylic acid to an acid chloride for an amide coupling can lead to racemization if not handled correctly. Using racemization-free coupling reagents is crucial here.[11][12]
-
Deprotection/Cleavage Steps: As detailed in the troubleshooting guide, removing protecting groups or chiral auxiliaries under harsh conditions is a major risk.[7]
-
Purification: Every chromatographic step introduces a risk of on-column racemization.
-
Storage: The final compound's stability should be assessed. Some chiral molecules can racemize slowly over time if stored improperly (e.g., in a slightly acidic or basic solution).
Q2: How do I reliably measure the enantiomeric excess (% ee) of my intermediates and final product?
A2: Accurate % ee determination is non-negotiable. The most robust and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) .
Protocol for Chiral HPLC Analysis:
-
Column Selection:
-
Develop a Separation Method:
-
Prepare a Racemic Standard: Before analyzing your chiral sample, you MUST have a racemic version of the same compound. This can be synthesized intentionally without stereocontrol.
-
Inject the Racemic Standard: Use the racemic standard to find a mobile phase that resolves the two enantiomer peaks. The goal is to achieve baseline separation (Resolution > 1.5).
-
Mobile Phase Screening:
-
Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol.
-
Reversed Phase: Typically mixtures of acetonitrile/water or methanol/water, often with buffers.
-
-
-
Analyze Your Chiral Sample:
-
Once a good separation is achieved with the racemic standard, inject your enantiomerically enriched sample under the exact same conditions.
-
Calculate % ee: Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers.
-
% ee = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
-
-
Confirmation: Ensure that the retention time of your major peak matches one of the peaks in the racemic standard. The other peak in the racemic standard confirms the identity of the minor enantiomer.
Q3: Are there any truly "racemization-free" synthetic strategies I should consider?
A3: While no chemical reaction is entirely free of potential side reactions, several strategies are designed to be highly resistant to racemization.
-
Enzymatic Resolutions and Desymmetrizations: Enzymes operate under mild, physiological conditions (neutral pH, room temperature) and exhibit exquisite stereoselectivity. Using enzymes like lipases, proteases, or transaminases can be an excellent way to prepare chiral building blocks without racemization.[15]
-
Organocatalysis: Many modern organocatalytic reactions (e.g., using proline derivatives) are designed to proceed through highly ordered transition states at low temperatures, minimizing pathways for racemization.
-
Modern Coupling Reagents: For steps involving amide bond formation (common in tetrahydroisoindole synthesis), classic reagents like DCC can cause extensive racemization. Modern "racemization-free" coupling reagents like COMU, HATU, or T3P are designed to activate carboxylic acids in a way that suppresses the formation of racemization-prone oxazolone intermediates.[11][12]
-
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a prochiral imine or enamine precursor is a powerful method to install a stereocenter. These reactions are often performed under neutral conditions with highly selective catalysts (e.g., Iridium or Rhodium complexes), providing high % ee with minimal risk of product racemization.[2][3]
By understanding the mechanisms of racemization and implementing these troubleshooting strategies and best practices, you can significantly improve the stereochemical outcome of your chiral tetrahydroisoindole syntheses.
References
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Chiral auxiliary - Wikipedia. Wikipedia. [Link]
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Enantioseparation and Racemization of 3-Fluorooxindoles - PMC - NIH. National Institutes of Health. [Link]
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Effect of stereochemistry on stereoisomers of (a) TCO, (b) norbornene and (c) d-TCO. … - ResearchGate. ResearchGate. [Link]
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The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers - Waters Corporation. Waters Corporation. [Link]
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Chiral resolution - Wikipedia. Wikipedia. [Link]
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Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. SAGE Publications. [Link]
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Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
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Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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Mechanistic Investigation of the Formation of Isoindole N-Oxides in the Electron Transfer-Mediated Oxidative Cyclization of 2'-Alkynylacetophenone Oximes - PubMed. National Institutes of Health. [Link]
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Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. MDPI. [Link]
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THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Polish Academy of Sciences. [Link]
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Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed. National Institutes of Health. [Link]
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How Do Stereoisomers Affect Chemical Reactions? - Chemistry For Everyone - YouTube. YouTube. [Link]
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Enzymatic strategies for asymmetric synthesis - PMC - PubMed Central - NIH. National Institutes of Health. [Link]
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Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]
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Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PubMed. National Institutes of Health. [Link]
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Racemization of Tris Chelate Complexes - Dalal Institute. Dalal Institute. [Link]
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Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. YouTube. [Link]
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Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction - NIH. National Institutes of Health. [Link]
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CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante. [Link]
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. Simon Fraser University. [Link]
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Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC - NIH. National Institutes of Health. [Link]
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Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis | Request PDF - ResearchGate. ResearchGate. [Link]
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Enantioselective Synthesis of Tetrahydroisoquinoline Derivatives via Chiral-at-Metal Rhodium Complex Catalyzed [3+2] Cycloadditi - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
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Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines - PMC - NIH. National Institutes of Health. [Link]
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Enantioselective Synthesis of Tetrahydroisoquinolines via Catalytic Intramolecular Asymmetric Reductive Amination - ResearchGate. ResearchGate. [Link]
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Technical Support Center: Enhancing the Metabolic Stability of Tetrahydroisoindole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroisoindole-based inhibitors. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address the common challenges encountered when optimizing the metabolic stability of this important class of compounds. Our goal is to empower you with the scientific rationale and practical methodologies needed to advance your research and development efforts.
Conceptual Overview: Understanding the Metabolic Landscape of Tetrahydroisoindole Inhibitors
The tetrahydroisoindole scaffold is a privileged structure in medicinal chemistry, offering a versatile three-dimensional framework for designing potent and selective inhibitors for a range of biological targets. However, like many nitrogen-containing heterocycles, this scaffold can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[1][2] This metabolic liability can lead to poor pharmacokinetic profiles, limiting the therapeutic potential of promising drug candidates.
Our internal studies and published research on structurally related isoindolinone and indoline derivatives indicate that the primary metabolic "soft spots" on the tetrahydroisoindole core are often associated with the aromatic portions and positions adjacent to the nitrogen atom.[3][4] Phase I metabolism typically involves hydroxylation, while Phase II metabolism can include glucuronidation and sulfation of the newly introduced hydroxyl groups.[5] Understanding these metabolic pathways is the first step toward rationally designing more stable and effective inhibitors.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the development of tetrahydroisoindole-based inhibitors.
Q1: My tetrahydroisoindole-based inhibitor shows high clearance in human liver microsomes. What are the likely metabolic pathways responsible?
A1: High clearance in human liver microsomes (HLM) strongly suggests that your compound is a substrate for CYP enzymes, which are abundant in this subcellular fraction.[6][7] Based on data from analogous isoindolinone scaffolds, the most probable metabolic transformations are:
-
Aromatic Hydroxylation: If your inhibitor contains an indole or a similar aromatic moiety fused to the tetrahydroisoindole core, the electron-rich positions of this ring system are prime targets for CYP-mediated hydroxylation.[3]
-
Oxidation of the Pyrrolidine Ring: The carbon atoms alpha to the nitrogen in the pyrrolidine ring of the tetrahydroisoindole scaffold can also be susceptible to oxidation.[8]
Q2: How can I identify the specific site of metabolism on my lead compound?
A2: Identifying the precise "soft spot" is crucial for targeted chemical modification. The most effective approach is metabolite identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This involves incubating your compound with liver microsomes or hepatocytes and then analyzing the resulting mixture to detect and characterize the metabolites formed. By comparing the mass spectra of the parent compound and its metabolites, you can deduce the nature and location of the metabolic modifications.
Q3: What are the most effective strategies for blocking metabolic "soft spots" on the tetrahydroisoindole core?
A3: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed to enhance stability:
-
Deuterium Substitution: Replacing a hydrogen atom at a metabolically labile position with its heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[10]
-
Halogenation: Introducing a fluorine or chlorine atom at or near the site of metabolism can block oxidation. For instance, substituting a hydrogen with a fluorine on an aromatic ring can prevent hydroxylation at that position.[3]
-
Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can be a highly effective strategy. For example, if a phenyl ring is being hydroxylated, it could be replaced with a pyridine or other heteroaromatic ring.[11]
Q4: My compound is stable in microsomes but shows high clearance in hepatocytes. What could be the reason?
A4: This discrepancy suggests that your compound may be a substrate for Phase II metabolic enzymes, which are present in hepatocytes but not in microsomes. Hepatocytes contain a full complement of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). It is likely that your compound is first undergoing Phase I metabolism (which may be slow) to introduce a functional group, followed by rapid Phase II conjugation in hepatocytes.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues related to the metabolic stability of tetrahydroisoindole-based inhibitors.
Issue: High Variability in Microsomal Stability Assay Results
High variability in in vitro metabolic stability assays can obscure the true metabolic profile of your compounds.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | Pre-incubate the compound in the assay buffer and visually inspect for precipitation. Consider using a lower concentration of the test compound or a different co-solvent. |
| Microsomal Quality | Ensure that the liver microsomes are stored correctly at -80°C and have been thawed properly. Use a positive control compound with a known metabolic rate to verify the activity of each new batch of microsomes. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all reagents. Automated liquid handlers can improve reproducibility for high-throughput screening. |
| Assay Time Points | For rapidly metabolized compounds, ensure that you have sufficient early time points (e.g., 0, 1, 5, 10, 15 minutes) to accurately determine the initial rate of metabolism. |
Workflow for Identifying and Mitigating Metabolic Liabilities
The following workflow provides a systematic approach to improving the metabolic stability of your tetrahydroisoindole-based inhibitors.
Caption: A decision-making workflow for improving metabolic stability.
Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a tetrahydroisoindole-based inhibitor.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 200 µM in phosphate buffer.
-
In a 96-well plate, add 94 µL of phosphate buffer and 1 µL of the test compound working solution to each well.
-
Add 5 µL of human liver microsomes (final protein concentration 0.5 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of cold acetonitrile containing an internal standard to the respective wells.
-
Centrifuge the plate at 4000 rpm for 20 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Visualizing the Process: Microsomal Stability Assay Workflow
Caption: Step-by-step workflow for the microsomal stability assay.
References
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Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (2023). National Center for Biotechnology Information. [Link]
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Effects of tetrahydroindenoindole supplementation on metabolism: A systematic review with meta-analysis of rodent-based studies. (2025). PubMed. [Link]
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The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. (n.d.). PubMed. [Link]
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Phase I Drug Metabolism. (2022). Drug Hunter. [Link]
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Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. (2025). ResearchGate. [Link]
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Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (n.d.). MDPI. [Link]
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Phase I and Phase II biotransformation reactions. (2017). Deranged Physiology. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. [Link]
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Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. (n.d.). PubMed. [Link]
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Metabolism and Transactivation Activity of 13,14-Dihydroretinoic Acid. (n.d.). National Center for Biotechnology Information. [Link]
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Discovery and optimization of indoline derivatives as new LXR agonists. (n.d.). Inventiva Pharma. [Link]
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Drug Metabolism: Phase I and Phase II Metabolic Pathways. (n.d.). ResearchGate. [Link]
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. [Link]
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Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (2023). MDPI. [Link]
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Interindividual Variability in Cytochrome P450-Mediated Drug Metabolism. (2015). ResearchGate. [Link]
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Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. (n.d.). Longdom Publishing. [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Center for Biotechnology Information. [Link]
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Flunisolide metabolism and dynamics of a metabolite. (n.d.). PubMed. [Link]
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). National Center for Biotechnology Information. [Link]
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Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. (2009). Novartis OAK. [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI. [Link]
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Metabolic Study of Stable Isotope Labeled Indolinone Derivative in Hepatocyte Cell by UPLC/Q TOF MS. (2021). PubMed. [Link]
-
Bioisosteres that influence metabolism. (n.d.). Hypha Discovery. [Link]
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Validation & Comparative
The Rise of Tetrahydroisoindoles: A Comparative Analysis of Antiviral Efficacy
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel antiviral agents, the scientific community continuously explores new chemical scaffolds with the potential to combat viral infections. Among these, tetrahydroisoindole derivatives have emerged as a promising class of compounds with demonstrated antiviral activity against a range of human pathogens. This guide provides a comprehensive comparison of the efficacy of these emerging derivatives against established antiviral agents, supported by available experimental data, to inform future drug discovery and development efforts.
Introduction: The Shifting Landscape of Antiviral Drug Discovery
The global threat of viral diseases, underscored by the recent COVID-19 pandemic, necessitates a robust and diverse pipeline of antiviral therapeutics. While significant progress has been made with the development of potent drugs targeting specific viral enzymes or processes, the emergence of drug-resistant strains and the constant threat of novel viruses demand the exploration of new chemical entities. Tetrahydroisoindole and its related isoquinoline alkaloids represent a class of heterocyclic compounds that have garnered attention for their broad biological activities, including antiviral effects.[1][2] This guide will delve into the available evidence for their antiviral efficacy, drawing comparisons with well-established drugs such as remdesivir and oseltamivir.
Comparative Efficacy of Tetrahydroisoindole Derivatives
The antiviral potential of tetrahydroisoindole derivatives has been investigated against several key human viruses. While direct head-to-head comparative studies with current standard-of-care drugs are still emerging, existing data provides valuable insights into their relative potency and spectrum of activity.
Activity Against Coronaviruses (SARS-CoV-2)
The COVID-19 pandemic spurred intensive research into novel antiviral compounds. A notable study investigated two novel tetrahydroisoquinoline (THIQ) derivatives, trans-1 and trans-2 , for their activity against SARS-CoV-2.[3][4] In Vero E6 cells, trans-1 demonstrated a half-maximal effective concentration (EC50) of 3.15 μM, with a selectivity index (SI) exceeding 63.49.[3] In human lung cells (Calu-3), trans-1 showed even greater potency with an EC50 of 2.78 μM and an SI greater than 71.94.[3] This was significantly more effective than chloroquine (EC50 = 44.90 μM, SI = 2.94) in the same cell line.[3]
For comparison, remdesivir, an FDA-approved antiviral for COVID-19, is known for its potent in vitro activity against coronaviruses.[5] While a direct comparison in the same study is unavailable, remdesivir has been reported to have an EC50 value of 0.07 µM against human coronavirus 229E (HCoV-229E).[6]
Table 1: Comparative in vitro Efficacy against Coronaviruses
| Compound | Virus | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| trans-1 (THIQ derivative) | SARS-CoV-2 | Vero E6 | 3.15 | >200 | >63.49 | [3][4] |
| trans-1 (THIQ derivative) | SARS-CoV-2 | Calu-3 | 2.78 | >200 | >71.94 | [3][4] |
| trans-2 (THIQ derivative) | SARS-CoV-2 | Vero E6 | 12.02 | 67.78 | >5.64 | [1] |
| Chloroquine | SARS-CoV-2 | Calu-3 | 44.90 | >132 | 2.94 | [3][4] |
| Remdesivir | HCoV-229E | MRC-5 | 0.07 | >2.00 | >28.6 | [6] |
Activity Against Influenza Viruses
Oseltamivir is a cornerstone of influenza treatment, acting as a neuraminidase inhibitor to prevent the release of new viral particles.[7] While direct comparative studies of tetrahydroisoindole derivatives against oseltamivir are limited, some isoquinoline alkaloids have shown activity against influenza viruses.[1] For instance, berberine, an isoquinoline alkaloid, has demonstrated anti-influenza activity in vitro and in vivo.[1]
A study on oseltamivir derivatives provides a benchmark for the potency of neuraminidase inhibitors, with the active form, oseltamivir carboxylate, showing IC50 values in the low nanomolar range against various influenza strains.[8] Future studies directly comparing novel tetrahydroisoindole compounds with oseltamivir are crucial to ascertain their potential as anti-influenza agents.
Activity Against Other Viruses
The antiviral activity of isoindoline derivatives has been noted against a variety of other human viruses, including human immunodeficiency virus (HIV), dengue virus, and hepatitis C virus (HCV).[1] For example, certain tetrahydrophthalimide derivatives have shown weak to moderate inhibitory activity against HIV-1 reverse transcriptase.[1] Furthermore, a macrocyclic tetrahydroisoquinoline-based compound has been identified as a potent inhibitor of the HCV NS3 protease.[9] These findings suggest a broad-spectrum potential for this class of compounds that warrants further investigation.
Unraveling the Mechanism of Action
Understanding the mechanism by which a drug exerts its antiviral effect is paramount for its development and optimization. While the precise molecular targets for many tetrahydroisoindole derivatives are still under investigation, current evidence points towards interference with both viral entry and replication processes.
Inhibition of Viral Entry
Several studies suggest that tetrahydroisoquinoline and related alkaloids may act as viral entry inhibitors.[10] This can be achieved by interfering with the attachment of the virus to host cell receptors or by blocking the fusion of the viral envelope with the host cell membrane.[10] For instance, some isoquinoline alkaloids are thought to elevate the pH of endosomes, which can inhibit the entry of viruses that rely on a low pH environment for uncoating.[1] The observed protective effect of some heterocyclic compounds on healthy cells prior to infection also suggests an interaction with cell surface structures essential for viral entry.[2]
Caption: Putative mechanisms of viral entry inhibition by tetrahydroisoindole derivatives.
Inhibition of Viral Replication
Beyond entry inhibition, some tetrahydroisoindole derivatives appear to act at post-entry stages of the viral life cycle.[1] The study on the anti-SARS-CoV-2 activity of trans-1 revealed that it primarily inhibits viral replication after the virus has entered the host cell.[1] This suggests that the compound may target viral or host factors essential for the replication of the viral genome or the synthesis of viral proteins. Potential targets could include viral polymerases or proteases. For example, some alkaloids have been shown to inhibit viral RNA-dependent RNA polymerase (RdRp).[11]
Caption: Postulated mechanism of viral replication inhibition by targeting the viral polymerase.
Experimental Methodologies for Antiviral Efficacy Assessment
The evaluation of antiviral compounds relies on standardized and reproducible experimental protocols. The following are key assays used to determine the efficacy and cytotoxicity of potential antiviral agents.
Plaque Reduction Assay (for Antiviral Activity)
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.
Step-by-Step Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero E6, MDCK) in multi-well plates and grow to confluency.
-
Virus Inoculation: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units).
-
Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) that stains viable cells. Plaques, or areas of cell death, will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Caption: Workflow of the CCK-8 assay for assessing compound cytotoxicity.
Conclusion and Future Directions
Tetrahydroisoindole derivatives represent a promising scaffold for the development of novel antiviral agents. The available data, particularly against SARS-CoV-2, demonstrates their potential to inhibit viral replication at low micromolar concentrations with favorable selectivity indices. However, to fully realize their therapeutic potential, further research is imperative.
Future efforts should focus on:
-
Direct Comparative Studies: Conducting head-to-head efficacy studies of lead tetrahydroisoindole derivatives against current standard-of-care antivirals for various viral infections.
-
Mechanism of Action Elucidation: Identifying the specific viral or host targets of these compounds to enable structure-based drug design and optimization.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the most promising candidates in animal models of viral disease to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
By addressing these key areas, the scientific community can further validate the potential of tetrahydroisoindole derivatives and pave the way for the development of new and effective antiviral therapies.
References
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Antiviral activity and cytotoxicity of remdesivir (1) (EC50 (n = 3):... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC - NIH. (2023, February 11). Retrieved January 23, 2026, from [Link]
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A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2. (2020, November 5). Retrieved January 23, 2026, from [Link]
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Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed. (2023, February 11). Retrieved January 23, 2026, from [Link]
-
In vitro study, Antiviral Activity of Styrylpyrone Derivative Against Dengue Virus Type 2. (n.d.). Retrieved January 23, 2026, from [Link]
-
Structure of antiviral isoquinoline and quinoline derivatives and the target heterocyclic compounds of biological interest.[3][12][13] - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - Semantic Scholar. (2022, February 11). Retrieved January 23, 2026, from [Link]
-
Potential Antiviral Action of Alkaloids - MDPI. (2022, January 28). Retrieved January 23, 2026, from [Link]
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Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. (2023, February 11). Retrieved January 23, 2026, from [Link]
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New anti-HIV derivatives: synthesis and antiviral evaluation - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - NIH. (2021, August 13). Retrieved January 23, 2026, from [Link]
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Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed. (2018, March 16). Retrieved January 23, 2026, from [Link]
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Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Emerging antiviral therapies and drugs for the treatment of influenza - ResearchGate. (2025, August 7). Retrieved January 23, 2026, from [Link]
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Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025, October 16). Retrieved January 23, 2026, from [Link]
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A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation - PubMed Central. (2023, November 13). Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid as a Drug Lead
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a critical endeavor. This guide provides an in-depth technical comparison and validation pathway for 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid , a promising, yet underexplored, drug lead. Our focus will be on its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This document will navigate the rationale behind its selection, compare it with the established drug Celecoxib, and provide detailed experimental protocols for its validation.
The Rationale: Why this compound?
The 4,5,6,7-tetrahydro-2H-isoindole core is a recognized pharmacophore in medicinal chemistry. Derivatives of this scaffold have demonstrated potent and selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] The selective inhibition of COX-2 over its isoform, COX-1, is a key therapeutic strategy to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]
The introduction of a carboxylic acid moiety at the 1-position of the isoindole scaffold is a strategic modification. Carboxylic acids are known to interact with key residues in the active sites of many enzymes and can also serve as bioisosteres for other functional groups, potentially influencing the compound's binding affinity, selectivity, and pharmacokinetic properties.[3] This unique structural feature of this compound warrants a thorough investigation into its potential as a novel COX-2 inhibitor.
Comparative Analysis: this compound vs. Celecoxib
To establish a benchmark for the validation of our lead compound, we will compare its projected and experimentally determined properties with those of Celecoxib , a well-established selective COX-2 inhibitor.[2] Celecoxib (marketed as Celebrex) is a diaryl-substituted pyrazole with a sulfonamide group, which is crucial for its selective binding to the COX-2 active site.[2][4]
Physicochemical and Pharmacokinetic Profile Comparison
The following table outlines a direct comparison of the known properties of Celecoxib with the anticipated and to-be-determined properties of this compound.
| Property | Celecoxib | This compound (Anticipated/To Be Determined) |
| Molecular Weight | 381.37 g/mol [5] | ~181.21 g/mol |
| LogP | 3.5[2] | To be determined |
| pKa | 11.1 (sulfonamide)[2] | To be determined (carboxylic acid) |
| Aqueous Solubility | ~5 µg/mL (practically insoluble)[6][7] | To be determined |
| Primary Metabolism | Hepatic, primarily by CYP2C9[2][8] | To be determined |
| Plasma Half-life | ~11 hours[5] | To be determined |
| Protein Binding | ~97%[5] | To be determined |
In Vitro Efficacy and Selectivity Comparison
The key to a successful COX-2 inhibitor is its high potency against COX-2 and significantly lower potency against COX-1. The following table presents the known inhibitory concentrations (IC50) of Celecoxib and will serve as a template for the data we aim to generate for our lead compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 82[9] | 0.04[10] | 2050 |
| This compound | To be determined | To be determined | To be determined |
Experimental Validation Workflow
The following sections provide a detailed, step-by-step guide for the comprehensive validation of this compound as a drug lead. This workflow is designed to be a self-validating system, where each step builds upon the last to provide a clear and robust data package.
Caption: A comprehensive workflow for the validation of a drug lead, from in vitro characterization to in vivo studies and lead optimization.
Part 1: In Vitro Characterization
This assay will determine the potency and selectivity of this compound. We will use a commercially available fluorometric inhibitor screening kit.[11][12][13]
Principle: The assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe then reacts with PGG2 to produce a fluorescent signal, which is proportional to the COX activity. Inhibitors will reduce this signal.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., OxiRed™ Probe)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
This compound (test compound)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes with sterile water as per the manufacturer's instructions. Keep on ice.[12]
-
Prepare a 10X stock solution of the test compound and Celecoxib in DMSO.
-
Prepare a working solution of the COX probe and cofactor in the assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the 10X test compound dilutions to the sample wells.
-
Add 10 µL of the 10X Celecoxib dilutions to the positive control wells.
-
Add 10 µL of DMSO to the enzyme control wells.
-
Add 80 µL of the COX Assay Buffer containing the COX probe and cofactor to all wells.
-
Add 10 µL of the reconstituted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately begin reading the fluorescence intensity every minute for 10-20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Calculate the selectivity index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. This can be done using a panel of in vitro assays.
-
Solubility: Determine the kinetic and thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4.
-
Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.
-
Metabolic Stability: Incubate the compound with human liver microsomes to determine its intrinsic clearance.
-
Plasma Protein Binding: Use equilibrium dialysis to determine the extent of binding to human plasma proteins.
Part 2: In Vivo Efficacy and Safety
This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of a compound.[14][15][16][17][18]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and well-characterized inflammatory response, resulting in paw edema. The anti-inflammatory effect of the test compound is measured by its ability to reduce this edema.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
This compound (test compound)
-
Celecoxib (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Plethysmometer or digital calipers
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (Celecoxib, e.g., 10 mg/kg), and Test compound groups (at least 3 doses, e.g., 10, 30, 100 mg/kg).
-
-
Dosing and Edema Induction:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, Celecoxib, or the test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[14]
-
-
Edema Measurement:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV is the change in paw volume from the initial measurement.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
Caption: The mechanism of action of selective COX-2 inhibitors in the arachidonic acid pathway.
Conclusion and Future Directions
The validation of this compound as a drug lead is a multi-faceted process that requires a systematic and rigorous experimental approach. The proposed workflow, from in vitro enzyme inhibition assays to in vivo efficacy models, provides a clear path to understanding the therapeutic potential of this novel compound. A successful outcome from these studies would not only validate this specific molecule but also open up a new chemical space for the development of next-generation anti-inflammatory agents. Further structure-activity relationship (SAR) studies, focusing on modifications of the carboxylic acid moiety and substitutions on the isoindole ring, will be crucial for optimizing the potency, selectivity, and pharmacokinetic profile of this promising new class of COX-2 inhibitors.
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Joy, M., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
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Whittle, B. J., & Vane, J. R. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 13(10), 1411–1425. [Link]
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Patrignani, P., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay. Inflammation Research, 50(1), 5-8. [Link]
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Posadas, I., et al. (2012). Carrageenan-Induced Paw Edema in the Rat and Mouse. Current Protocols in Pharmacology, 58(1), 5.4.1-5.4.8. [Link]
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Kim, K. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567–4570. [Link]
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News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]
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ResearchGate. TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Link]
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Al-Sanea, M. M., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Sari, D. P., et al. (2020). Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. Research Journal of Pharmacy and Technology, 13(10), 4729-4734. [Link]
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
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Hargreaves, K. M., et al. (2008). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Neuroscience, Chapter 9, Unit 9.24. [Link]
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Wanas, A. S., et al. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic Chemistry, 80, 40-51. [Link]
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Szabó, E., et al. (2021). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics, 13(10), 1599. [Link]
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U.S. Food and Drug Administration. NDA 20-998. [Link]
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Interchim. COX Fluorescent Inhibitor Screening Assay Kit. [Link]
-
Li, J., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4707. [Link]
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Creative Biolabs. Carrageenan Induced Paw Edema Model. [Link]
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Ochi, T., et al. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 52(3), 285–292. [Link]
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Bankim, C. M., et al. (2016). Physicochemical Characterization and Preformulation Study of Celecoxib. ASIO Journal of Pharmaceutical & Herbal Medicines Research, 2(2), 16-23. [Link]
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A Researcher's Guide to Tetrahydroisoindole Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Reality
For researchers and drug development professionals, the journey of a novel therapeutic candidate from the benchtop to a potential clinical application is fraught with challenges. A critical juncture in this path is the transition from a controlled in vitro environment to a complex in vivo biological system. Tetrahydroisoindole derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest due to their diverse biological activities, ranging from anticancer to neuroprotective effects. This guide provides an in-depth comparison of the in vitro and in vivo activities of select tetrahydroisoindole compounds, offering insights into the experimental nuances and the often-observed disparities between these two crucial stages of drug discovery.
The Tetrahydroisoindole Scaffold: A Privileged Structure in Medicinal Chemistry
The tetrahydroisoindole core is a versatile scaffold, lending itself to a wide array of chemical modifications. This structural flexibility allows for the fine-tuning of pharmacological properties, leading to compounds with potent and selective activities against various biological targets. The diverse biological activities exhibited by tetrahydroisoindole derivatives underscore their potential as therapeutic agents.[1]
Case Study: Anticancer Activity of N-Benzylisoindole-1,3-dione Derivatives
A compelling example for comparing in vitro and in vivo activity can be found in the evaluation of N-benzylisoindole-1,3-dione derivatives as potential anticancer agents. These compounds have been investigated for their cytotoxic effects on cancer cell lines and their ability to inhibit tumor growth in animal models.[2]
In Vitro Evaluation: Cellular Cytotoxicity as a Primary Endpoint
The initial assessment of potential anticancer agents typically involves in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the metabolic activity of cells, which serves as an indicator of cell viability.
In a study evaluating two N-benzylisoindole-1,3-dione derivatives, herein designated as Compound X and Compound Y , their cytotoxic effects were tested against the A549 human lung carcinoma cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined after 48 hours of incubation.[2]
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM)[2] |
| Compound X | A549 | 48 | 116.26 |
| Compound Y | A549 | 48 | 114.25 |
These in vitro results indicated that both compounds exhibited comparable and moderate cytotoxic activity against the A549 cancer cell line.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the tetrahydroisoindole compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are then incubated for another few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay Workflow
In Vivo Evaluation: Xenograft Models for Efficacy and Toxicity
Following promising in vitro results, the next logical step is to assess the compound's efficacy and safety in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common preclinical model for evaluating anticancer drugs.
In the same study, the in vivo anticancer potential of Compound X and Compound Y was evaluated in nude mice bearing A549-luciferase xenografts. The compounds were administered intravenously, and tumor growth was monitored over time.[2]
The results from the in vivo study presented a more complex picture than the straightforward in vitro data:
-
Compound Y: This compound led to the complete destruction of the tumor in the treated mice, and the animals survived for the entire 60-day observation period.[2]
-
Compound X: While one mouse treated with Compound X also showed complete tumor regression, the other four mice in this group died after 15 days of treatment, indicating significant toxicity at the administered dose.[2]
-
Control Group: In the untreated control group, the tumors grew rapidly, and the mice were sacrificed within 20-30 days.[2]
This stark difference in the in vivo outcomes of two compounds with very similar in vitro cytotoxicity highlights the critical importance of whole-animal studies.
-
Cell Implantation: A suspension of A549-luciferase cells is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups (e.g., vehicle control, Compound X, Compound Y). The compounds are administered according to a specific dosing schedule and route (e.g., intravenous injection).
-
Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity. In the case of luciferase-expressing cells, tumor burden can also be non-invasively monitored using bioluminescence imaging.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a set time point. The antitumor efficacy is typically assessed by comparing the tumor growth in the treated groups to the control group.
-
Toxicology and Histopathology: At the end of the study, blood samples may be collected for toxicological analysis, and major organs can be harvested for histopathological examination to assess any compound-related toxicity.[2]
Xenograft Model Workflow
Bridging the Divide: Why In Vitro and In Vivo Results Can Differ
The discrepancy between the in vitro and in vivo results for Compound X and Compound Y is a common challenge in drug discovery. Several factors contribute to this phenomenon:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a crucial role in its in vivo efficacy and toxicity. A compound that is potent in a petri dish may be rapidly metabolized and cleared from the body, never reaching the tumor at a therapeutic concentration. Conversely, a compound might accumulate in certain tissues, leading to off-target toxicity.
-
Bioavailability: For a drug to be effective, it must be able to reach its target site in the body. Poor bioavailability can be a major reason for the failure of a drug candidate in in vivo studies.
-
The Tumor Microenvironment: In vitro cell cultures are a simplified system that does not fully recapitulate the complexity of a solid tumor. The tumor microenvironment consists of various cell types, an extracellular matrix, and a unique physiological environment (e.g., hypoxia, acidosis) that can influence a drug's activity.
-
Host-Drug Interactions: The immune system and other physiological systems of the host can interact with the drug, leading to unforeseen effects.
Conclusion: An Integrated Approach is Key
The development of novel therapeutics based on the tetrahydroisoindole scaffold requires a carefully integrated approach that leverages both in vitro and in vivo models. While in vitro assays are invaluable for high-throughput screening and initial characterization of compound activity, they are not a substitute for the comprehensive biological information provided by in vivo studies.
The case of the N-benzylisoindole-1,3-dione derivatives serves as a powerful reminder that seemingly minor structural differences can lead to dramatically different outcomes in a whole-animal system. By understanding the strengths and limitations of each experimental model and by carefully analyzing the reasons for any discrepancies, researchers can make more informed decisions in the challenging but rewarding process of drug discovery.
References
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A Technical Guide to the Cross-Reactivity of 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic Acid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. While a compound may exhibit potent inhibition of its intended target, off-target interactions can lead to unforeseen side effects, limiting its clinical utility. This guide provides a comprehensive analysis of the cross-reactivity of inhibitors based on the 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid scaffold, with a primary focus on a well-characterized series of cyclooxygenase-2 (COX-2) inhibitors. We will delve into their on-target potency, known cross-reactivity with related enzymes, and potential for interactions with other protein families, supported by experimental data and detailed protocols for independent validation.
The 4,5,6,7-Tetrahydro-2H-isoindole Scaffold: A Privileged Structure in Drug Design
The 4,5,6,7-tetrahydro-2H-isoindole core is a versatile heterocyclic scaffold that has been explored for a variety of therapeutic applications. Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized to achieve high-affinity and selective binding to diverse biological targets. One of the most prominent examples of this scaffold's utility is in the development of potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Primary Target Profile: Potent and Selective Inhibition of COX-2
A notable series of 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have been identified as highly potent and selective inhibitors of the COX-2 isoenzyme.[1][2] Unlike many traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, leading to gastrointestinal side effects, these compounds were specifically designed to target the inducible COX-2 enzyme, which is upregulated at sites of inflammation.
The rationale behind this selectivity lies in the subtle structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is slightly larger and possesses a side pocket that is absent in COX-1. The diaryl substitution pattern on the tetrahydro-2H-isoindole core allows for optimal positioning of the molecule within the COX-2 active site, with one of the aryl groups often designed to occupy this selective side pocket. This structural feature is a key determinant of the observed selectivity.
Comparative Inhibitory Potency (IC50)
The following table summarizes the in vitro inhibitory activity of representative 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives against human COX-1 and COX-2.[1]
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Compound A | >1000 | 1.5 | >667 |
| Compound B | 500 | 0.6 | 833 |
| Compound C | 100 | 5.0 | 20 |
| Celecoxib | 15000 | 4.0 | 3750 |
As the data indicates, these compounds exhibit a high degree of selectivity for COX-2 over COX-1, a crucial attribute for minimizing the gastrointestinal toxicity associated with non-selective COX inhibitors.
Exploring Cross-Reactivity: Beyond the Cyclooxygenase Family
While the primary target of these inhibitors is well-defined, a comprehensive understanding of their cross-reactivity is essential for predicting potential off-target effects and ensuring a favorable safety profile. While broad-panel screening data for the 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole series is not extensively published, valuable insights can be gleaned from studies on structurally related isoindole derivatives.
Cross-Reactivity with Protein Kinases: Insights from a Related Scaffold
A study on 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones, which share the core isoindole structure, revealed potent inhibitory activity against Protein Kinase CK2 , a serine/threonine kinase implicated in various cellular processes, including cell growth and proliferation.[3]
The most active compounds in this series demonstrated ATP-competitive inhibition of CK2 with IC50 values in the low micromolar to nanomolar range.[3] Importantly, these compounds were also screened against a small panel of other protein kinases to assess their selectivity.
The following diagram illustrates the workflow for assessing kinase cross-reactivity.
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
The study on tetrahalogenated isoindoles found that while they potently inhibited CK2, they showed only minimal inhibition of other kinases like DYRK1a, MSK1, GSK3, and CDK5 at a concentration of 10 µM.[3] This suggests that while the isoindole scaffold has the potential to interact with the ATP-binding site of kinases, some degree of selectivity can be achieved.
Implications for this compound Inhibitors:
The findings from the tetrahalogenated isoindole series underscore the importance of screening COX-2 inhibitors with the 4,5,6,7-tetrahydro-2H-isoindole core against a broad panel of kinases. The structural similarities suggest a potential for cross-reactivity with certain kinases, and this should be a critical checkpoint in the preclinical development of these compounds.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of cross-reactivity studies, robust and validated experimental protocols are paramount. Below are detailed methodologies for assessing both on-target COX selectivity and broader off-target interactions.
In Vitro Assay for COX-1 and COX-2 Inhibition
This protocol describes a common in vitro method to determine the IC50 values of a test compound against COX-1 and COX-2.
Principle: This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA).
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
PGE2 EIA kit
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilutions. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
Recombinant Enzymes: Using purified recombinant enzymes allows for a direct assessment of the inhibitor's effect on the target without the complexity of a cellular environment.
-
Competitive EIA: This is a sensitive and specific method for quantifying the small amounts of PGE2 produced in the enzymatic reaction.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This ex vivo assay provides a more physiologically relevant assessment of COX inhibitor selectivity as it accounts for factors like plasma protein binding.[4][5]
Principle:
-
COX-1 activity: Measured by the production of thromboxane B2 (TXB2) during the clotting of whole blood. Platelets are the primary source of COX-1 in this system.
-
COX-2 activity: Measured by the production of PGE2 in whole blood stimulated with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Test compound (dissolved in a suitable solvent)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
EIA kits for TXB2 and PGE2
Procedure for COX-1 Activity:
-
Aliquot 1 mL of whole blood into tubes containing the test compound at various concentrations.
-
Incubate at 37°C for 1 hour to allow for drug-protein binding and enzyme inhibition.
-
Allow the blood to clot at 37°C for 1 hour.
-
Centrifuge to separate the serum.
-
Measure the TXB2 concentration in the serum using an EIA kit.
Procedure for COX-2 Activity:
-
To separate aliquots of whole blood, add the test compound at various concentrations.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an EIA kit.
Data Analysis: Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index in a whole blood matrix.
Caption: Human Whole Blood Assay Workflow for COX Selectivity.
Broad-Panel Kinase Screening
To comprehensively assess kinase cross-reactivity, it is recommended to utilize a broad-panel kinase screening service.[6][7][8] These services typically offer assays for hundreds of different kinases in a high-throughput format.
General Workflow:
-
Compound Submission: The test compound is submitted to the screening provider at a specified concentration (e.g., 1 µM or 10 µM).
-
Primary Screen: The compound is tested against a large panel of kinases, and the percentage of inhibition is determined for each kinase.
-
Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% inhibition) are identified as "hits."
-
Dose-Response Analysis: For the identified hits, a dose-response curve is generated by testing the compound at multiple concentrations to determine the IC50 value.
-
Data Reporting: A comprehensive report is provided, including the percentage of inhibition for all kinases in the panel and the IC50 values for the confirmed hits.
Rationale for Outsourcing:
-
Comprehensiveness: Commercial providers have extensive collections of kinase assays that would be impractical for most individual labs to establish.
-
Standardization and Quality Control: These services operate under stringent quality control measures, ensuring the reliability and reproducibility of the data.
Recommendations for a Comprehensive Cross-Reactivity Assessment
Based on the available data and established best practices, the following tiered approach is recommended for evaluating the cross-reactivity of this compound inhibitors:
-
Tier 1: On-Target and Isoform Selectivity:
-
Perform in vitro assays to determine the IC50 values against the primary target (e.g., COX-2) and its closely related isoforms (e.g., COX-1).
-
Conduct the human whole blood assay to confirm selectivity in a more physiologically relevant matrix.
-
-
Tier 2: Focused Cross-Reactivity Screening:
-
Based on structural similarity to other known inhibitors, select a focused panel of potential off-targets. For the isoindole scaffold, this should include Protein Kinase CK2 and other kinases known to be inhibited by structurally related compounds.
-
-
Tier 3: Broad Off-Target Profiling (Safety Pharmacology):
-
Submit the lead compounds for a comprehensive in vitro safety pharmacology screen.[9][10][11][12][13] These panels typically include a wide range of receptors, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions. This provides a broad overview of potential off-target liabilities.
-
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective COX-2 inhibitors. However, as with any drug discovery program, a thorough evaluation of cross-reactivity is crucial. The potential for off-target interactions, particularly with protein kinases as suggested by studies on related isoindole structures, necessitates a comprehensive screening strategy. By employing a tiered approach that combines on-target selectivity assays with broad-panel off-target profiling, researchers can build a robust safety profile for these promising compounds and increase the likelihood of their successful clinical development.
References
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Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & de Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of medicinal chemistry, 43(24), 4582–4593. [Link]
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Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
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Sarno, S., Papinutto, E., Franchin, C., Bain, J., Elliott, M., Meggio, F., & Pinna, L. A. (2006). Evaluation of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones as inhibitors of human protein kinase CK2. The FEBS journal, 273(3), 595–605. [Link]
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Laufer, S., Hauser, D., & Albrecht, W. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. Inflammation Research, 57(9), 424–429. [Link]
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Park, H., Lee, J. H., Kim, J. I., Kim, Y. G., & Lee, J. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC advances, 8(34), 19131–19142. [Link]
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Hinz, B., & Brune, K. (2004). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British journal of clinical pharmacology, 58(4), 403–406. [Link]
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Reaction Biology. In Vitro Safety Pharmacology Services. [Link]
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Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry, 43(24), 4582–4593. [Link]
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Montanari, E., Santini, C., Di Marino, D., Tassini, S., Tili, E., & Macchiarulo, A. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. International Journal of Molecular Sciences, 25(18), 10133. [Link]
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Pagano, M. A., Andrzejewska, M., Ruzzene, M., Sarno, S., Cesaro, L., Bain, J., ... & Pinna, L. A. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of medicinal chemistry, 47(25), 6239–6247. [Link]
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Al-Ali, H., Lee, K. A., An, H. J., & Lee, K. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of proteome research, 12(8), 3796–3804. [Link]
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Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
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Brehmer, D., Godl, K., & Klebl, B. M. (2011). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. Bioorganic & medicinal chemistry letters, 21(2), 701–705. [Link]
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Bruno, A., & Tacconelli, S. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. [Link]
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Zarghi, A., & Arfaei, S. (2016). Design and synthesis of new 1, 2-diaryl-4, 5, 6, 7-tetrahydro-1H-benzo [d] imidazoles as selective cyclooxygenase (COX-2) inhibitors. Medicinal Chemistry Research, 25(8), 1649–1656. [Link]
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Lees, P., Giraudel, J. M., Landoni, M. F., & Toutain, P. L. (2004). In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. American journal of veterinary research, 65(11), 1477–1486. [Link]
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Pagano, M. A., Andrzejewska, M., Ruzzene, M., Sarno, S., Cesaro, L., Bain, J., ... & Pinna, L. A. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of medicinal chemistry, 47(25), 6239–6247. [Link]
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Zhang, Y., Li, Y., Wang, Y., Li, Y., & Li, J. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4707. [Link]
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Kumar, A., & Singh, P. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(22), 19448–19472. [Link]
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Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current topics in medicinal chemistry, 11(12), 1423–1438. [Link]
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Benchmarking Tetrahydroisoindole-1-carboxylic Acid Derivatives Against Standard Drugs: A Comparative Guide for Drug Development Professionals
This guide offers a detailed comparative analysis of tetrahydroisoindole-1-carboxylic acid derivatives against established standard-of-care drugs in the context of hypertension treatment. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data, outlines methodologies, and provides mechanistic insights to facilitate an objective evaluation of this novel class of compounds.
Foreword: The Pursuit of Superior Antihypertensive Therapeutics
The global burden of hypertension necessitates a continuous search for more effective and safer therapeutic agents. While standard drugs have proven efficacy, the quest for compounds with improved pharmacokinetic profiles, enhanced target engagement, and potentially fewer side effects remains a primary objective in cardiovascular drug discovery. Tetrahydroisoindole-1-carboxylic acid derivatives represent a promising scaffold in this endeavor. This guide aims to provide a rigorous, evidence-based comparison to inform further research and development.
Part 1: Mechanism of Action: Targeting the Renin-Angiotensin System
A critical regulator of blood pressure is the Renin-Angiotensin System (RAS). A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a clinically validated strategy for lowering blood pressure. Both the tetrahydroisoindole-1-carboxylic acid derivatives and the standard drugs discussed in this guide share this mechanism of action.
Diagram: The Renin-Angiotensin System and ACE Inhibition
Caption: The Renin-Angiotensin System cascade and the common point of intervention for the compared compounds.
Part 2: Comparative Efficacy: In Vitro and In Vivo Data
A direct comparison of the inhibitory potency against ACE and the resulting antihypertensive effects is crucial for evaluating the potential of tetrahydroisoindole-1-carboxylic acid derivatives. The following tables collate data from various studies to provide a benchmark against well-established ACE inhibitors.
Table 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition
| Compound | IC₅₀ (nM) | Reference |
| Tetrahydroisoindole Derivative Representative | ||
| CI-907 (diacid form of an octahydro-1H-indole-2-carboxylic acid derivative) | 2.6 | [1] |
| Standard Drugs | ||
| Lisinopril | ~5.5 | [2] |
| Ramipril | 5 | |
| Captopril | 1.1 - 20 | [2] |
IC₅₀ represents the concentration of the drug that inhibits 50% of the ACE activity. Lower values indicate higher potency.
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Effect on Blood Pressure | Reference |
| Tetrahydroisoindole Derivative Representative | |||
| CI-907 | Not specified | Potent, orally active antihypertensive | [1] |
| Standard Drugs | |||
| Ramipril | 1 mg/kg/day | Significant decrease in systolic blood pressure | [3] |
| Trandolapril | 1 mg/kg | Normalized blood pressure after 6 weeks | [4] |
The Spontaneously Hypertensive Rat (SHR) is a widely accepted animal model for studying hypertension.
Part 3: Experimental Methodologies for Benchmarking
To ensure the validity and reproducibility of the comparative data, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for the in vitro and in vivo assays.
In Vitro ACE Inhibition Assay Protocol
This protocol is based on the widely used Cushman and Cheung method, which measures the product of the ACE-catalyzed hydrolysis of a synthetic substrate.
Principle: The assay quantifies the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE. The concentration of the test compound required to inhibit 50% of ACE activity (IC₅₀) is then determined.
Diagram: In Vitro ACE Inhibition Assay Workflow
Caption: A step-by-step workflow for determining the in vitro ACE inhibitory activity of test compounds.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of rabbit lung ACE in a suitable buffer.
-
Prepare a stock solution of Hippuryl-Histidyl-Leucine (HHL) in borate buffer.
-
Prepare serial dilutions of the tetrahydroisoindole-1-carboxylic acid derivatives and standard drugs (e.g., Lisinopril, Ramipril) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the ACE solution and the different concentrations of the test compounds or standard drugs. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the HHL substrate to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding 1 M hydrochloric acid (HCl).
-
Extract the hippuric acid formed into a layer of ethyl acetate.
-
Carefully transfer the ethyl acetate layer to a new plate and evaporate to dryness.
-
Reconstitute the dried hippuric acid in deionized water.
-
Measure the absorbance of the reconstituted solution at 228 nm using a UV-Vis plate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Antihypertensive Activity Assay in Spontaneously Hypertensive Rats (SHR)
Rationale for Model Selection: The Spontaneously Hypertensive Rat (SHR) is a well-characterized and widely used genetic model of essential hypertension in humans, making it a suitable model for evaluating the in vivo efficacy of novel antihypertensive agents.
Protocol Outline:
-
Animal Acclimatization: Male SHRs (typically 12-16 weeks old) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Blood Pressure Measurement:
-
Baseline systolic blood pressure is measured using a non-invasive tail-cuff method.
-
For continuous and more accurate measurements, radiotelemetry transmitters can be surgically implanted.
-
-
Drug Administration:
-
Animals are randomly assigned to different treatment groups: vehicle control, standard drug (e.g., Ramipril 1 mg/kg), and the tetrahydroisoindole-1-carboxylic acid derivative at various doses.
-
The compounds are administered orally (p.o.) via gavage.
-
-
Post-Dosing Blood Pressure Monitoring:
-
Blood pressure is monitored at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
-
Data Analysis:
-
The maximum reduction in mean arterial pressure (MAP) or systolic blood pressure (SBP) is determined for each group.
-
The duration of the antihypertensive effect is also evaluated.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatments.
-
Part 4: Scientific Discussion and Future Perspectives
The compiled data indicates that tetrahydroisoindole-1-carboxylic acid derivatives, as represented by the structurally similar octahydro-1H-indole-2-carboxylic acid derivative CI-907, exhibit highly potent in vitro ACE inhibitory activity, with an IC₅₀ value (2.6 nM) that is comparable to, and in some cases surpasses, that of standard drugs like Lisinopril (~5.5 nM) and Ramipril (5 nM). This suggests a strong potential for effective target engagement.
While specific quantitative in vivo data for the tetrahydroisoindole-1-carboxylic acid derivatives is not yet widely published, the available information on CI-907 describes it as a potent, orally active antihypertensive agent in hypertensive rats. This qualitative evidence, combined with the strong in vitro data, supports the continued investigation of this compound class. The established in vivo efficacy of standard drugs like Ramipril and Trandolapril in the SHR model provides a clear benchmark for future studies on these novel derivatives.
Key Considerations for Future Research:
-
Head-to-Head In Vivo Studies: Direct comparative studies in SHRs, evaluating the dose-response relationship, maximum blood pressure reduction, and duration of action of tetrahydroisoindole-1-carboxylic acid derivatives against standard ACE inhibitors are crucial.
-
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is necessary to understand their in vivo behavior and optimize dosing regimens.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are required to assess the therapeutic window and identify any potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR within this chemical series could lead to the identification of derivatives with even greater potency and improved pharmacokinetic properties.
References
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Pal Khaket, et al. (2012). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 968104. [Link]
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Ahmad, I., et al. (2019). Angiotensin-converting enzyme inhibitory activity of polyphenolic compounds from Peperomia pellucida (L) Kunth: An in silico molecular docking study. Journal of Applied Pharmaceutical Science, 9(8), 25-31. [Link]
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Umezawa, H., et al. (1984). (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. Journal of Medicinal Chemistry, 27(7), 849-855. [Link]
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Cangiano, J. L., et al. (1995). Late treatment with ramipril increases survival in old spontaneously hypertensive rats. Hypertension, 25(4 Pt 2), 759-763. [Link]
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Schmieder, R. E., et al. (2020). Trandolapril Attenuates Pro-Arrhythmic Downregulation of Cx43 and Cx40 in Atria of Volume Overloaded Hypertensive and Normotensive Rats. International Journal of Molecular Sciences, 21(23), 9015. [Link]
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Zisapel, N. (1993). Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. American Journal of Cardiology, 72(13), 27F-32F. [Link]
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Lever, A. F., & Robertson, J. I. (2004). Perindopril versus angiotensin II receptor blockade in hypertension and coronary artery disease: implications of clinical trials. Journal of the Renin-Angiotensin-Aldosterone System, 5(Suppl 1), S29-S36. [Link]
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Kaplan, H. R., et al. (1984). CI-906 and CI-907: new orally active nonsulfhydryl angiotensin-converting enzyme inhibitors. Federation Proceedings, 43(5), 1326-1329. [Link]
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Gohlke, P., et al. (1995). Late Treatment With Ramipril Increases Survival in Old Spontaneously Hypertensive Rats. Hypertension, 25(4), 759-763. [Link]
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de Gasparo, M., et al. (2000). Ramipril improves hemodynamic recovery but not microvascular response to ischemia in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 35(4), 545-552. [Link]
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Crispo, O., et al. (2001). Antihypertensive action of trandolapril and verapamil in spontaneously hypertensive rats after unilateral nephrectomy. Journal of Hypertension, 19(5), 957-964. [Link]
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Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science, 50(8), 717-724. [Link]
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Jönsson-Rylander, A. C., et al. (1993). Angiotensin-converting enzyme inhibition, anti-hypertensive activity and hemodynamic profile of trandolapril (RU 44570). Pharmacology & Toxicology, 73(3), 149-156. [Link]
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Bak, J. F., et al. (1995). Effects of treatment of spontaneously hypertensive rats with the angiotensin-converting enzyme inhibitor trandolapril and the calcium antagonist verapamil on the sensitivity of glucose metabolism to insulin in rat soleus muscle in vitro. Metabolism, 44(6), 779-785. [Link]
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Morton, J. J., et al. (1995). Resetting of Blood Pressure in Spontaneously Hypertensive Rats. Hypertension, 25(4), 754-758. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Tetrahydroisoindole-1-carboxylic Acid
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of tetrahydroisoindole-1-carboxylic acid. As a Senior Application Scientist, the following content is synthesized from established analytical principles, regulatory guidelines, and practical experience in method development and validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound.
Introduction: The Analytical Challenge of Tetrahydroisoindole-1-carboxylic Acid
Tetrahydroisoindole-1-carboxylic acid is a polar molecule containing a secondary amine and a carboxylic acid functional group. This structure presents unique challenges for analytical method development, particularly in achieving adequate retention in reversed-phase chromatography and sufficient volatility for gas chromatography. The validation of analytical methods for this compound is critical to ensure data integrity in various applications, from pharmacokinetic studies to quality control of drug substances.
This guide will explore and compare three common analytical techniques for the determination of tetrahydroisoindole-1-carboxylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). For each technique, we will delve into the rationale behind the methodological choices and a detailed breakdown of the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2]
Foundational Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate that a method is suitable for its intended purpose.[3] Key validation parameters, as defined by the ICH, will be discussed in the context of each analytical technique.[1][2]
Key Validation Parameters:
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components.[1]
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
-
Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy : The closeness of agreement between the true value and the value found.[5][6]
-
Precision : The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[5][6]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][8]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8]
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the first choice for routine analysis due to its simplicity, cost-effectiveness, and robustness. For a polar compound like tetrahydroisoindole-1-carboxylic acid, achieving adequate retention on a standard C18 column can be challenging. Therefore, a reversed-phase method with a polar-modified column or an ion-pairing agent might be necessary. The following proposed method is based on a validated method for the structurally similar compound, octahydro-1H-indole-2-carboxylic acid.[10][11]
Proposed HPLC-UV Method
A stability-indicating HPLC method is crucial for quantifying the analyte in the presence of its degradation products.[5][6][12][13]
-
Column : C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase : A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and a suitable organic modifier (e.g., acetonitrile or methanol). The low pH will suppress the ionization of the carboxylic acid group, enhancing retention.
-
Flow Rate : 1.0 mL/min
-
Detection : UV at an appropriate wavelength (e.g., 210 nm, where the carboxylic acid chromophore absorbs).
-
Injection Volume : 20 µL
-
Column Temperature : 30°C
Rationale for Methodological Choices
The choice of a C18 column is a standard starting point for reversed-phase chromatography. The acidic mobile phase is critical for protonating the carboxylate group, rendering the molecule less polar and increasing its interaction with the stationary phase. A gradient elution is proposed to ensure the elution of any potential, more hydrophobic impurities and to provide a sharp peak shape for the analyte.
Validation Strategy and Expected Performance
The validation of the HPLC-UV method would proceed according to ICH guidelines.
Experimental Protocol: Validation of HPLC-UV Method
-
Specificity : Analyze blank matrix, placebo, and the analyte spiked with potential impurities and degradation products to demonstrate selectivity.
-
Linearity : Prepare a series of at least five concentrations of the analyte in the expected range. Plot the peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Range : The range will be established based on the linearity data, demonstrating acceptable accuracy and precision at the upper and lower limits.
-
Accuracy : Analyze samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery.
-
Precision :
-
Repeatability : Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision : Repeat the precision study on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ : Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness : Intentionally vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.
Table 1: Comparison of Expected Performance Data for Different Analytical Techniques
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Moderate to High | Very High | Very High |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.995 |
| Range | µg/mL to mg/mL | pg/mL to µg/mL | ng/mL to µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0% | < 15.0% | < 15.0% |
| LOQ | ~0.1 - 1 µg/mL | ~10 - 100 pg/mL | ~1 - 10 ng/mL |
| Robustness | High | Moderate | Moderate |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of tetrahydroisoindole-1-carboxylic acid in plasma or urine, LC-MS/MS is the method of choice.[14] The high polarity of the analyte can lead to poor ionization efficiency in electrospray ionization (ESI). Derivatization can be employed to improve sensitivity.[1][15][16]
Proposed LC-MS/MS Method
-
Chromatography : Similar to the HPLC-UV method, but with a faster gradient to reduce run time. A smaller particle size column (e.g., < 2 µm) can be used for higher efficiency.
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection : Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and an internal standard.
-
-
Sample Preparation : For biological samples, sample cleanup is essential to remove matrix interferences.[3][17][18][19] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.
-
Derivatization (Optional) : To enhance sensitivity, derivatization of the carboxylic acid group with a reagent that introduces a readily ionizable moiety can be performed.
Rationale for Methodological Choices
LC-MS/MS provides exceptional specificity by monitoring a specific fragmentation pattern of the analyte. This is particularly important in complex biological matrices. The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for correcting for matrix effects and variations in instrument response. Derivatization can significantly improve the limit of quantitation.[15][16]
Experimental Protocol: LC-MS/MS Method Validation
The validation will follow the general principles of the HPLC-UV method, with additional considerations for a bioanalytical method as per FDA and EMA guidelines.
-
Selectivity : Analyze at least six different blank matrix samples to ensure no interferences at the retention time of the analyte and internal standard.
-
Matrix Effect : Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.
-
Recovery : Determine the extraction efficiency of the sample preparation method.
-
Stability : Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[20] Due to the low volatility of tetrahydroisoindole-1-carboxylic acid, derivatization is a mandatory step to convert the polar functional groups into more volatile derivatives.[2][21][22]
Proposed GC-MS Method
-
Derivatization : A two-step derivatization is proposed:
-
Esterification of the carboxylic acid group (e.g., with methanol/HCl or a silylating agent like BSTFA).
-
Acylation of the secondary amine (e.g., with trifluoroacetic anhydride).
-
-
GC Column : A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection : Splitless injection for trace analysis.
-
Oven Temperature Program : A temperature gradient to separate the derivatized analyte from other sample components.
-
Mass Spectrometry :
-
Ionization : Electron Ionization (EI).
-
Detection : Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
-
Rationale for Methodological Choices
Derivatization is essential to make the analyte suitable for GC analysis. The choice of derivatizing reagents is critical and should result in a stable and volatile derivative with a characteristic mass spectrum. Silylation is a common technique for derivatizing carboxylic acids.[2][22] The use of SIM mode in the mass spectrometer enhances the sensitivity and selectivity of the method.
Experimental Protocol: GC-MS Method Validation
The validation of the GC-MS method will follow similar principles to the LC-MS/MS method, with a strong emphasis on the reproducibility of the derivatization step.
-
Derivatization Efficiency and Reproducibility : The efficiency and reproducibility of the derivatization reaction must be thoroughly investigated and controlled.
-
Injector and Column Inertness : The inertness of the GC system should be verified to prevent adsorption of the derivatized analyte.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method, applicable to all three techniques discussed.
Caption: General workflow for analytical method validation.
The relationship between different validation parameters is crucial for a comprehensive understanding of a method's performance.
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
The choice of the analytical method for tetrahydroisoindole-1-carboxylic acid depends heavily on the specific application and the required sensitivity.
-
For routine quality control and assays where high concentrations are expected, a validated HPLC-UV method is recommended due to its cost-effectiveness, simplicity, and robustness.
-
For bioanalytical studies in complex matrices like plasma or urine, where high sensitivity and selectivity are paramount, a validated LC-MS/MS method is the gold standard. The potential need for derivatization to enhance sensitivity should be evaluated during method development.
-
GC-MS can be a viable alternative, especially for confirmation of identity, but the mandatory and potentially complex derivatization step makes it less suitable for high-throughput routine analysis.
Regardless of the chosen technique, a thorough and well-documented validation process in accordance with ICH guidelines is essential to ensure the generation of reliable and reproducible data.
References
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved from [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012, August 26). Longdom Publishing. Retrieved from [Link]
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Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Tetrahydroisoquinoline derivatives of enkephalins: synthesis and properties. (n.d.). PubMed. Retrieved from [Link]
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Determination of 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in a urine-based standard reference material by isotope-dilution liquid chromatography-mass spectrometry with electrospray ionization. (n.d.). PubMed. Retrieved from [Link]
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A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations. (2025, December 21). ResearchGate. Retrieved from [Link]
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Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Universitas Ahmad Dahlan. Retrieved from [Link]
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Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (n.d.). MDPI. Retrieved from [Link]
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stability-indicating hplc method. (n.d.). Science.gov. Retrieved from [Link]
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A new fluorogenic reagent for labelling carboxylic acids in HPLC. (2025, August 5). ResearchGate. Retrieved from [Link]
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Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. (2022, September 5). Semantic Scholar. Retrieved from [Link]
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Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]
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Simplified LC/MS/MS Bioanalytical Method Development with RADAR Technology. (2011, August 19). Waters. Retrieved from [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Retrieved from [Link]
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Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]
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Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. Retrieved from [Link]
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Sample preparation for polar metabolites in bioanalysis. (n.d.). SciSpace. Retrieved from [Link]
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derivatization method for carboxylic acid ?. (2010, July 1). Chromatography Forum. Retrieved from [Link]
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HANDBOOK OF LC-MS BIOANALYSIS - Best Practices, Experimental Protocols, and Regulations. (n.d.). wiley-vch.de. Retrieved from [Link]
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SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. (2025, August 10). ResearchGate. Retrieved from [Link]
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The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
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What is the difference between specificity and selectivity? (2018, April 24). Lösungsfabrik. Retrieved from [Link]
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Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Accuracy and Precision - What's The Difference? | Analytical Data. (n.d.). SCION Instruments. Retrieved from [Link]
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What is the range of an analytical method? (2018, May 4). Lösungsfabrik. Retrieved from [Link]
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A Comparative Guide to the Physicochemical Properties of Tetrahydroisoindole-1-carboxylic Acid Isosteres for Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. The tetrahydroisoindole scaffold, a constrained bicyclic structure, has emerged as a promising motif in medicinal chemistry. This guide provides an in-depth comparison of the physicochemical properties of tetrahydroisoindole-1-carboxylic acid and its common isosteres, offering a data-driven framework for researchers, scientists, and drug development professionals to make informed decisions in their quest for superior therapeutic agents.
The Strategic Imperative of Isosteric Replacement
The carboxylic acid moiety is a frequent and often essential functional group in pharmacophores, engaging in critical interactions with biological targets. However, its inherent properties, such as high polarity and susceptibility to metabolic glucuronidation, can present significant challenges, including poor membrane permeability and rapid clearance. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity but possesses improved physicochemical characteristics, is a cornerstone of lead optimization.[1][2] This guide focuses on the isosteric replacement of the carboxylic acid in the tetrahydroisoindole-1-carboxylic acid scaffold, a bicyclic proline analogue with potential applications in various therapeutic areas.[3]
Comparative Analysis of Physicochemical Properties
To provide a quantitative basis for comparison, we have compiled experimental and predicted data for tetrahydroisoindole-1-carboxylic acid and two of its most common isosteres: the tetrazole and the acylsulfonamide. Due to the limited availability of direct experimental data for the tetrahydroisoindole scaffold, some values have been estimated using computational models, a common practice in early-stage drug discovery.
Table 1: Comparison of Physicochemical Properties
| Property | Tetrahydroisoindole-1-carboxylic Acid | Tetrahydroisoindole-1-tetrazole | Tetrahydroisoindole-1-acylsulfonamide | Rationale for Change & Impact on Drug Discovery |
| Structure | ![]() | ![]() | ![]() | The tetrazole and acylsulfonamide moieties mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid. |
| pKa | ~3.5 - 4.5 (Predicted) | ~4.5 - 5.0 (Predicted) | ~3.5 - 4.5 (Predicted) | The tetrazole is slightly less acidic than the carboxylic acid, which can influence its ionization state at physiological pH and potentially impact cell permeability. The acylsulfonamide can have a pKa similar to the carboxylic acid.[4][5] |
| cLogP | ~0.8 (Predicted) | ~1.5 (Predicted) | ~2.0 (Predicted) | Both isosteres are more lipophilic than the parent carboxylic acid, which can lead to improved membrane permeability and oral absorption. The increased lipophilicity of the acylsulfonamide is generally more pronounced. |
| Aqueous Solubility | High | Moderate to Low | Low | The parent carboxylic acid is expected to have the highest aqueous solubility due to its polarity. The increased lipophilicity of the isosteres generally leads to lower aqueous solubility. |
| Metabolic Stability | Susceptible to Glucuronidation | Generally More Stable | Generally More Stable | The primary metabolic liability of many carboxylic acids is conjugation with glucuronic acid. Both tetrazole and acylsulfonamide isosteres are typically resistant to this metabolic pathway, potentially leading to a longer in vivo half-life.[6] |
Experimental Protocols for Physicochemical Profiling
The following section details the standardized experimental protocols for determining the key physicochemical properties discussed above. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Determination of Lipophilicity (LogP/LogD)
Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical determinant of its ability to cross biological membranes. The distribution coefficient (LogD) is the partition coefficient at a specific pH, which is more physiologically relevant for ionizable compounds.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for pKa determination.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known amount of the compound in deionized water. A co-solvent (e.g., methanol, DMSO) may be used for compounds with low aqueous solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a precision burette.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode.
-
Data Collection: Record the pH at regular intervals as the titrant is added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the steepest part of the titration curve.
Causality of Experimental Choices:
-
Potentiometric Titration: This is a highly accurate and direct method for determining pKa values.
-
Use of Co-solvents: For poorly soluble compounds, a co-solvent is necessary to achieve a sufficient concentration for accurate titration. The pKa value obtained in a co-solvent system can then be extrapolated to an aqueous pKa.
Assessment of Aqueous Solubility
Principle: Aqueous solubility is a critical property for drug absorption and distribution. Poorly soluble compounds often exhibit low bioavailability.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for aqueous solubility determination.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution of a specific pH (e.g., 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension to remove any undissolved solid.
-
Concentration Measurement: Determine the concentration of the compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV).
Causality of Experimental Choices:
-
Use of Excess Solid: This ensures that a saturated solution is formed, allowing for the determination of the equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.
-
Filtration: This step is essential to separate the dissolved compound from any remaining solid particles before concentration measurement.
Evaluation of Metabolic Stability
Principle: Metabolic stability provides an indication of how quickly a compound is metabolized by drug-metabolizing enzymes, primarily in the liver. This is a key factor in determining a drug's half-life and dosing regimen.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for metabolic stability assessment.
Step-by-Step Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing the test compound, liver microsomes (from human or other species), and a buffer solution.
-
Reaction Initiation: Pre-incubate the mixture at 37°C, and then initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many drug-metabolizing enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2).
Causality of Experimental Choices:
-
Liver Microsomes: This subcellular fraction contains a high concentration of cytochrome P450 enzymes, which are the major enzymes responsible for the metabolism of most drugs.
-
NADPH: This cofactor is essential for the activity of cytochrome P450 enzymes.
-
LC-MS/MS: This highly sensitive and specific analytical technique is ideal for quantifying the low concentrations of the parent drug in a complex biological matrix.
Conclusion and Future Directions
The isosteric replacement of the carboxylic acid in tetrahydroisoindole-1-carboxylic acid with tetrazole or acylsulfonamide moieties presents a viable strategy for modulating key physicochemical properties. The predicted increase in lipophilicity and metabolic stability for the isosteres suggests that these modifications could lead to improved oral bioavailability and a more favorable pharmacokinetic profile. However, the potential decrease in aqueous solubility must be carefully considered and managed.
This guide provides a foundational framework for researchers working with the tetrahydroisoindole scaffold. It is imperative to experimentally validate the predicted properties and to assess the impact of these isosteric replacements on the biological activity of the compounds. Future work should focus on synthesizing these and other isosteres of tetrahydroisoindole-1-carboxylic acid and performing the detailed experimental characterization outlined in this guide. Such studies will be invaluable in advancing the development of novel therapeutics based on this promising chemical scaffold.
References
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Aaron Chemistry. rac-(1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylic acid hydrochloride. Aaron Chemistry Website. Accessed January 23, 2026. [Link]
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Pinter, T., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calixa[7]rene Scaffold. The Journal of Organic Chemistry, 76(10), 3733-3741.
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PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem Database. Accessed January 23, 2026. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid
This document provides comprehensive guidance on the requisite personal protective equipment (PPE) and associated safety protocols for handling 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid. As a compound of interest in drug development and scientific research, its safe handling is paramount to ensuring both personnel safety and data integrity. This guide moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to empower researchers with a deep, actionable understanding of laboratory safety.
Hazard Assessment: A Proactive Approach to Safety
Based on this data, we must operate under the assumption that this compound, likely a solid powder, presents the following risks:
| Route of Exposure | Potential Hazard | Scientific Rationale |
| Eye Contact | Causes serious eye irritation.[1][3][4] | The carboxylic acid moiety can be corrosive to moist tissues, and fine powder can cause significant mechanical and chemical irritation to the cornea and conjunctiva. |
| Skin Contact | Causes skin irritation; may be harmful or toxic in contact with skin.[1][2][3] | The compound may be absorbed dermally. The heterocyclic and acidic nature can disrupt the skin's lipid barrier, leading to irritation, inflammation, or systemic toxicity. |
| Inhalation | May cause respiratory tract irritation; potentially toxic if inhaled.[2][4] | As a fine powder, the compound can be easily aerosolized during handling, especially when weighing or transferring.[5] Inhaled particles can irritate the mucous membranes of the respiratory system. |
| Ingestion | Harmful or toxic if swallowed.[1][2][3] | Accidental ingestion via contaminated hands can lead to systemic toxic effects. |
This proactive hazard identification dictates that all handling procedures must be designed to minimize direct contact, inhalation, and accidental ingestion.[6]
The Core Protocol: A Multi-Layered PPE Strategy
Effective protection is not achieved by a single piece of equipment but by an integrated system of engineering controls and personal protective gear. Each component serves a specific purpose, and its correct use is non-negotiable.
Primary Engineering Control: The Chemical Fume Hood
Directive: All procedures involving the handling of solid this compound, including weighing and reconstitution, must be performed inside a certified chemical fume hood.
Causality: A fume hood is the primary line of defense.[6] It functions by drawing air and airborne contaminants away from the user, preventing the inhalation of aerosolized powder.[5] This is particularly critical during transfer steps where the fine particles are most likely to become airborne.
Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory when handling this compound. The selection is based on providing a comprehensive barrier against all identified routes of exposure.
| Protection Area | Required PPE | Justification & Best Practices |
| Hand Protection | Double Gloving: Powder-free nitrile gloves.[7] | The use of two pairs of gloves provides crucial redundancy.[8] Should the outer glove become contaminated or suffer a micro-puncture, the inner glove maintains a protective barrier. This allows for the safe removal of the contaminated outer glove without exposing the skin.[9] Always inspect gloves for visible defects before use.[10] |
| Body Protection | Disposable Laboratory Gown: Long-sleeved with knit cuffs.[11] | A disposable gown prevents the contamination of personal clothing and skin. The knit cuffs ensure a snug fit around the inner glove, eliminating any gap where skin could be exposed. Gowns used for handling this compound should not be worn outside the designated work area. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield. [12] | This dual-protection system is critical. Chemical splash goggles provide a seal around the eyes, protecting against splashes and fine dust.[12] A face shield worn over the goggles protects the entire face from splashes and serves as an additional barrier against airborne particles.[9][12] Standard safety glasses are insufficient. |
| Respiratory Protection | N95 Respirator. | An N95-rated respirator is required when handling the powdered form of the compound, especially during weighing or cleaning up spills. Surgical masks are designed to protect the sterile field from the wearer and offer no significant protection against inhaling fine chemical particles.[13] Proper fit-testing and training are essential for respirator effectiveness.[13] |
Operational and Disposal Plans
Meticulous planning of the entire workflow, from receipt to disposal, is a hallmark of a trustworthy and safe laboratory environment.
Protocol: Safe Weighing of a Powdered Compound
-
Preparation: Before bringing the chemical into the fume hood, cover the work surface and the balance with disposable bench paper.[5] Label a designated waste bag for all contaminated disposables.
-
Don PPE: Put on the full PPE ensemble as described in Section 2.2.
-
Transfer to Hood: Place the sealed container of this compound, along with weigh boats, spatulas, and the labeled waste bag, inside the chemical fume hood.
-
Weighing: Keep the container as close to the balance as possible to minimize travel distance.[5] Open the container and use a clean spatula to transfer small increments of powder into a weigh boat.[5] Avoid any rapid movements that could create airborne dust.
-
Sealing: Once the desired amount is weighed, securely close the primary container.
-
Cleanup: Carefully wipe the spatula with a damp cloth and dispose of it in the designated waste bag. Gently fold the bench paper inward, containing any minor spills, and place it in the waste bag. Decontaminate the exterior of the primary container before removing it from the hood.
-
Doffing: Remove PPE in the correct order (outer gloves, face shield, gown, goggles, inner gloves) to prevent self-contamination.
Protocol: Waste Disposal
-
Solid Waste: All disposable items that have come into contact with the compound (gloves, weigh boats, bench paper, contaminated gowns) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing the compound must be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with your institution's environmental health and safety guidelines and local regulations.[1]
Visualizing the Safety Workflow
A logical workflow ensures that safety is integrated into every step of the experimental process. The following diagram illustrates the critical path from preparation to disposal.
Caption: Workflow for handling this compound.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their valuable work.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



